Usp7-IN-8
Description
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Properties
IUPAC Name |
4-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-17-18(13-4-6-15(7-5-13)21(26)23-2)12-24-20(22)19(17)14-8-10-16(25)11-9-14/h4-12,25H,3H2,1-2H3,(H2,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXGBQOCJOOOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Mechanism of Usp7-IN-8: An In-Depth Analysis of USP7 Inhibition
While specific, in-depth technical data on the mechanism of action for Usp7-IN-8 remains limited in publicly accessible scientific literature, a comprehensive understanding of its function can be extrapolated from the broader landscape of Ubiquitin-Specific Protease 7 (USP7) inhibition. This guide synthesizes the current knowledge of USP7's role in cellular pathways and the mechanisms of well-characterized inhibitors to provide a framework for understanding the potential action of this compound.
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of proteins involved in critical cellular processes.[1] These processes include DNA damage repair, cell cycle control, and immune response.[1][2] Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][3]
This compound has been identified as a selective inhibitor of USP7 with a reported IC50 of 1.4 μM in a Ubiquitin-Rhodamine 110 assay.[4] It has demonstrated selectivity, showing no significant activity against other deubiquitinating enzymes like USP5 and USP47.[4] The primary anticancer effect of USP7 inhibition is largely attributed to its role in the p53-MDM2 pathway.[5]
The Core Mechanism: Destabilizing Oncoproteins and Stabilizing Tumor Suppressors
The central mechanism of action for USP7 inhibitors lies in their ability to disrupt the delicate balance of protein stability, tipping the scales towards tumor suppression. USP7 is a key regulator of the E3 ubiquitin ligase MDM2, which in turn is a primary negative regulator of the tumor suppressor protein p53.[5] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, leading to the ubiquitination and subsequent proteasomal degradation of p53.[5]
By inhibiting USP7, compounds like this compound are presumed to prevent the deubiquitination of MDM2. This leads to the auto-ubiquitination and degradation of MDM2, thereby liberating p53 from its negative regulator. The resulting stabilization and accumulation of p53 can then trigger downstream tumor-suppressive responses, including cell cycle arrest and apoptosis.[6]
Potential Binding Modes of this compound
While the precise binding mode of this compound to USP7 has not been publicly detailed, USP7 inhibitors are known to act through several distinct mechanisms:
-
Covalent Inhibition: Some inhibitors form a covalent bond with the catalytic cysteine residue (Cys223) in the active site of USP7, irreversibly inactivating the enzyme.[7]
-
Non-covalent Active Site Inhibition: Other inhibitors bind non-covalently to the active site, competing with the natural substrate, ubiquitin.[8]
-
Allosteric Inhibition: A third class of inhibitors binds to a site distinct from the catalytic center, inducing a conformational change that renders the enzyme inactive.[9]
Given the current information, it is not possible to definitively categorize this compound into one of these classes. Structural studies, such as X-ray crystallography or cryo-electron microscopy, would be required to elucidate its precise binding site and mode of interaction.
Quantitative Data on USP7 Inhibitors
The following table summarizes key quantitative data for this compound and other notable USP7 inhibitors to provide a comparative perspective.
| Compound | IC50 (μM) | Assay | Target | Notes |
| This compound | 1.4 | Ub-Rho110 | USP7 | Selective over USP5 and USP47.[4] |
| FT671 | 0.052 | Biochemical Assay | USP7cd | Potent, non-covalent inhibitor.[8] |
| FT827 | - | - | USP7 | Covalent inhibitor.[8] |
| P5091 | - | - | USP7 | In vivo anti-tumor activity.[2] |
Signaling Pathways and Experimental Workflows
The inhibition of USP7 by a compound like this compound is expected to have significant downstream effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by USP7 inhibition and a general workflow for characterizing a novel USP7 inhibitor.
Figure 1: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Figure 2: A generalized experimental workflow for the characterization of a USP7 inhibitor.
Detailed Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for key experiments used to characterize USP7 inhibitors.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Based Deubiquitinase Assay
This is a common fluorescence-based assay to measure the enzymatic activity of deubiquitinases.
-
Principle: The substrate, Ub-Rho110, is a quenched fluorophore. Upon cleavage of the ubiquitin moiety by an active DUB, the rhodamine 110 is released, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Recombinant human USP7 enzyme is incubated in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
The inhibitor (e.g., this compound) at various concentrations is added to the enzyme and pre-incubated.
-
The reaction is initiated by the addition of the Ub-Rho110 substrate.
-
The fluorescence intensity is measured over time using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis for p53 and MDM2 Levels
This technique is used to assess the cellular effects of USP7 inhibition on the stability of key proteins in the p53 pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol Outline:
-
Cancer cells (e.g., HCT116, MCF7) are treated with the USP7 inhibitor or a vehicle control for a specified time.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for p53, MDM2, and a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified to determine the relative protein levels.
-
Conclusion
This compound represents a promising selective inhibitor of USP7. While a detailed molecular mechanism of its action awaits further investigation, its inhibitory effect on USP7 is anticipated to modulate the p53-MDM2 axis, leading to the stabilization of the p53 tumor suppressor and subsequent anticancer effects. The experimental frameworks and established mechanisms of other USP7 inhibitors provide a robust foundation for the continued exploration and development of this compound as a potential therapeutic agent. Further structural and in-depth cellular studies are imperative to fully elucidate its unique mechanism of action and to guide its translation into clinical applications.
References
- 1. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
A Technical Guide to the Discovery and Synthesis of Usp7-IN-8: A Selective USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Usp7-IN-8, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology due to its critical roles in regulating the stability of key proteins involved in tumorigenesis, including the p53-MDM2 pathway.[1][2][3] This document details the scientific rationale for targeting USP7, the discovery of this compound as a potent inhibitor, a step-by-step synthesis protocol, and detailed methodologies for the key biochemical and cellular assays used to characterize its activity and selectivity. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: The Rationale for Targeting USP7
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation and regulating their function.[3] Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a key DUB involved in a multitude of cellular processes, including DNA damage repair, cell cycle control, and immune response.[1][4]
USP7's role in cancer is particularly significant due to its regulation of the p53 tumor suppressor pathway. USP7 can deubiquitinate and stabilize both p53 and its primary E3 ubiquitin ligase, MDM2.[3] Under normal physiological conditions, this regulation is tightly controlled. However, in many cancers, USP7 is overexpressed, leading to a preferential stabilization of MDM2, which in turn promotes the degradation of p53.[1] This abrogation of p53's tumor-suppressive function contributes to cancer cell survival and proliferation. Therefore, inhibiting USP7 presents a compelling therapeutic strategy to restore p53 function and induce apoptosis in cancer cells.
Discovery of this compound
This compound, identified as "example 81" in patent literature, emerged from a structure-based drug design strategy aimed at identifying potent and selective USP7 inhibitors.[5] The discovery process likely involved high-throughput screening of compound libraries followed by medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. This compound was identified as a promising lead compound with a distinct chemical scaffold.
Synthesis of this compound
The chemical name for this compound is 4-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylbenzamide.[6] The synthesis of this compound is described in patent US20160272588A1 and can be achieved through a multi-step synthetic route.[5]
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Intermediate A (Substituted Pyridine Core) : The synthesis begins with the construction of the core substituted pyridine ring. This can be achieved through a multi-component reaction involving a suitable ketone, an activated methylene compound, and an ammonia source, followed by subsequent functional group manipulations to introduce the ethyl and amino substituents.
-
Step 2: Suzuki Coupling : The substituted pyridine intermediate from Step 1 is then coupled with a boronic acid derivative of the N-methylbenzamide fragment via a Suzuki coupling reaction. This reaction is typically catalyzed by a palladium catalyst in the presence of a base.
-
Step 3: Demethylation/Deprotection : The final step involves the deprotection of the hydroxyl group on the phenyl ring. If a methyl ether protecting group is used, this can be achieved using a demethylating agent such as boron tribromide (BBr3).
-
Purification : The final compound, this compound, is purified using standard chromatographic techniques such as column chromatography or preparative HPLC to yield the desired product with high purity.
Note: The detailed experimental procedures, including specific reagents, reaction conditions, and yields for each step, are outlined in patent US20160272588A1.[5]
Biological Activity and Selectivity
This compound has been characterized as a selective inhibitor of USP7. Its biological activity has been assessed using various biochemical and cellular assays.
Quantitative Data
| Parameter | Value | Assay | Reference |
| IC50 (USP7) | 1.4 µM | Ub-Rho110 Assay | [7][8] |
| IC50 (USP7 cat) | 0.53 µM | Ub-Rho110 Assay | [7] |
| Selectivity | No activity against USP47 and USP5 | Ub-Rho110 Assay | [7][8] |
Experimental Protocols
This biochemical assay is used to determine the in vitro potency of inhibitors against USP7.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), where the rhodamine 110 fluorophore is quenched by its conjugation to ubiquitin. Upon cleavage by a deubiquitinase like USP7, the free rhodamine 110 fluoresces, and the increase in fluorescence intensity is proportional to the enzyme's activity.
Protocol:
-
Reagents: Recombinant human USP7 enzyme, Ub-Rho110 substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT), this compound (or other test compounds) in DMSO.
-
Procedure: a. A serial dilution of this compound is prepared in assay buffer. b. Recombinant USP7 enzyme is pre-incubated with the diluted inhibitor or DMSO (vehicle control) for a specified time (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate. c. The enzymatic reaction is initiated by adding the Ub-Rho110 substrate to each well. d. The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm).
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Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The percent inhibition for each inhibitor concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic equation).
CETSA is a powerful method to confirm the target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (USP7) can increase the protein's thermal stability. When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation and remain soluble at higher temperatures compared to the unbound protein.
Protocol:
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Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a cancer cell line with known USP7 expression) to a suitable confluency. b. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
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Thermal Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a control.
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Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors. b. Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed.
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Protein Detection (Western Blot): a. Collect the supernatant (soluble fraction). b. Determine the protein concentration of each sample. c. Separate equal amounts of protein from each sample by SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Probe the membrane with a primary antibody specific for USP7, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). f. Visualize the protein bands using a suitable detection reagent and imaging system.
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Data Analysis: Quantify the band intensities for USP7 at each temperature and inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
USP7 Signaling Pathway
USP7 is a central node in several critical signaling pathways. Its inhibition by this compound is expected to modulate these pathways, leading to anti-tumor effects.
Caption: USP7's role in the p53-MDM2 signaling pathway and its inhibition by this compound.
Ub-Rho110 Assay Workflow
The workflow for determining the IC50 of this compound using the Ub-Rho110 assay is a standardized and efficient process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20160272588A1 - Usp7 inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 6. 2009273-60-1|4-(6-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. medchemexpress.com [medchemexpress.com]
Usp7-IN-8: A Technical Guide to its Role in the p53-MDM2 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its activity is tightly controlled by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2), which targets p53 for proteasomal degradation. The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), plays a pivotal, yet complex, role in this pathway by deubiquitinating both p53 and MDM2. Under normal physiological conditions, USP7 preferentially deubiquitinates and stabilizes MDM2, leading to the suppression of p53.[1][2] This makes USP7 an attractive therapeutic target for cancers with wild-type p53, as its inhibition is expected to destabilize MDM2, thereby activating p53-mediated tumor suppression.[3][4]
This technical guide provides an in-depth overview of Usp7-IN-8, a selective inhibitor of USP7, and its role in the p53-MDM2 pathway. We will delve into its mechanism of action, present quantitative data on its activity, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.
The Role of USP7 in the p53-MDM2 Pathway
USP7's influence on the p53-MDM2 axis is a delicate balance. It can directly deubiquitinate and stabilize p53.[2] However, it has a higher affinity for MDM2.[2][3] In unstressed cells, the primary role of USP7 is to deubiquitinate and stabilize MDM2, preventing its auto-ubiquitination and subsequent degradation. This sustained MDM2 activity leads to the continuous ubiquitination and degradation of p53, maintaining low intracellular levels of the tumor suppressor.[1][3]
Inhibition of USP7 disrupts this equilibrium. Small molecule inhibitors like this compound block the deubiquitinating activity of USP7. This leads to the accumulation of ubiquitinated MDM2, targeting it for proteasomal degradation. The subsequent decrease in MDM2 levels allows for the stabilization and accumulation of p53, which can then transcriptionally activate its downstream targets to induce cell cycle arrest or apoptosis.[3][5]
This compound: A Selective USP7 Inhibitor
This compound is a small molecule inhibitor that has been shown to selectively target the deubiquitinating activity of USP7. Its inhibitory action reactivates the p53 pathway, making it a valuable tool for cancer research and a potential therapeutic agent.
Quantitative Data
The following table summarizes the reported in vitro activity of this compound and other relevant USP7 inhibitors.
| Compound | Assay Type | Target | IC50 | Cell Line(s) | Reference |
| This compound | Ub-Rho110 | USP7 | 1.4 µM | - | MedChemExpress Data |
| XL177A | Biochemical | USP7 | < 1 nM | Ewing Sarcoma, Malignant Rhabdoid Tumor | [6] |
| GNE-6640 | Cell Viability | - | Varies | 181 cell lines | [7] |
| GNE-6776 | Cell Viability | - | MCF7: 27.2 µM (72h), 31.4 µM (96h); T47D: 31.8 µM (72h), 37.4 µM (96h) | MCF7, T47D | [7] |
| P22077 | Biochemical | USP7 | 8.0 µM | HCT116, HEK293T | [8] |
| Parthenolide | Ub-AMC assay | USP7 | 6.58 µM | - | [8] |
| Parthenolide | Ub-Rho110 assay | USP7 | 15.42 µM | - | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions within the p53-MDM2 pathway and the experimental procedures used to study USP7 inhibitors, the following diagrams have been generated using Graphviz.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
References
- 1. USP5 Ubiquitin-Rhodamine110 Catalytic Activity Assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Effects of USP7 Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator of numerous cellular processes, including DNA damage repair, apoptosis, and cell cycle progression.[1] Its role in stabilizing key proteins involved in tumorigenesis has positioned it as a promising therapeutic target in oncology.[2] Small molecule inhibitors of USP7 are being actively developed to exploit this therapeutic window. This technical guide provides an in-depth overview of the effects of USP7 inhibition on cell cycle progression, with a focus on the molecular mechanisms, quantitative cellular outcomes, and the experimental protocols used for their evaluation.
While this guide centers on the general effects of USP7 inhibition, it is important to note that publicly available data on the specific cell cycle effects of Usp7-IN-8 (IC50 of 1.4 µM in an in vitro assay) is limited.[3] Therefore, this document will utilize data from other well-characterized, potent, and selective USP7 inhibitors, such as P22077, P5091, and FT671, to illustrate the conserved cellular responses to USP7 inhibition.
Core Mechanism of Action: Deregulating the Cell Cycle Machinery
Inhibition of USP7 disrupts cell cycle progression through two primary, interconnected mechanisms: the untimely activation of Cyclin-Dependent Kinase 1 (CDK1) and the stabilization of the p53 tumor suppressor pathway.
Premature Activation of CDK1
A pivotal discovery in USP7 biology is its role in suppressing CDK1 activity throughout the cell cycle.[4][5] USP7 interacts with and supports the cytoplasmic localization of Protein Phosphatase 2A (PP2A), a key phosphatase that counteracts CDK1 activation.[4][6]
Inhibition of USP7 leads to the inactivation and nuclear translocation of PP2A.[7] This disrupts the delicate balance of phosphorylation events, resulting in the widespread and premature activation of CDK1 during interphase.[4][6] This untimely CDK1 activity is genotoxic, particularly during DNA replication, leading to DNA damage and subsequent cell cycle arrest or apoptosis.[1][4] This mechanism also suggests that USP7 inhibitors could be effective in p53-deficient cancers.[6]
Stabilization of the p53 Pathway
The most well-documented role of USP7 is its regulation of the MDM2-p53 axis.[8] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[9] By inhibiting USP7, MDM2 becomes destabilized and is degraded, leading to the accumulation and activation of p53.[9][10] Activated p53 can then transcriptionally upregulate target genes like CDKN1A (encoding p21), a potent cell cycle inhibitor that can induce G1 or G2/M arrest.[1][11] Furthermore, p53 activation can trigger apoptosis.[12]
Quantitative Effects of USP7 Inhibitors on Cell Cycle and Viability
The inhibition of USP7 leads to quantifiable changes in cell cycle distribution, proliferation, and survival across a range of cancer cell lines. The precise effect, whether G1 or G2/M arrest, can be cell-type and inhibitor-specific.
Table 1: IC50 Values of Selected USP7 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 Value | Citation(s) |
| This compound | - | Ub-Rho110 (in vitro) | 1.4 µM | [3] |
| P22077 | USP7 enzyme | Biochemical Assay | 8 µM | [8] |
| Neuroblastoma cells | Cell Death | ~10 µM | ||
| FT671 | MM.1S (Multiple Myeloma) | CellTiter-Glo | 33 nM | [1] |
| P5091 | MCF7 (Breast Cancer) | Cell Viability | ~10 µM (at 2 days) | [13] |
| T47D (Breast Cancer) | Cell Viability | ~10 µM (at 3 days) | [13] | |
| GNE-6776 | MCF7 (Breast Cancer) | Cell Viability (72h) | 27.2 µM | |
| T47D (Breast Cancer) | Cell Viability (72h) | 31.8 µM |
Table 2: Effects of USP7 Inhibition on Cell Cycle Phase Distribution
| Inhibitor & Conditions | Cell Line | Effect | Quantitative Change | Citation(s) |
| P5091 (10µM, 48h) | MCF7 (Breast Cancer) | G1 Arrest | 11.54% increase in G1 phase | |
| G2/M Reduction | 11.86% decrease in G2/M phase | |||
| P5091 (10µM, 72h) | T47D (Breast Cancer) | G1 Arrest | 14.45% increase in G1 phase | |
| USP7 siRNA (48h) | MCF7 (Breast Cancer) | G1 Arrest | 5.48% increase in G1 phase | |
| G2/M Reduction | 7.24% decrease in G2/M phase | |||
| USP7 Depletion (shRNA) | DU145 (Prostate Cancer) | G2/M Arrest | Significant increase in G2/M population | |
| VCaP (Prostate Cancer) | G2/M Arrest | Significant increase in G2/M population | ||
| Almac4 | MGC-803 (Gastric Cancer) | G2/M Arrest | G2/M population increased to 42.22% | |
| P22077 (dose-dependent, 48h) | A375 (Melanoma) | G2/M Arrest | Dose-dependent increase in G2/M population | |
| SK-Mel-28 (Melanoma) | G2/M Arrest | Dose-dependent increase in G2/M population |
Table 3: Induction of Apoptosis by USP7 Inhibitors
| Inhibitor & Conditions | Cell Line | Apoptosis Induction | Citation(s) |
| P22077 (10µM) | LA-N-6 (Neuroblastoma) | Induces ~50% cell death | |
| P22077 (dose-dependent, 48h) | A375 & SK-Mel-28 (Melanoma) | Dose-dependent increase in Annexin V positive cells | |
| GNE-6776 (dose-dependent) | MCF7 & T47D (Breast Cancer) | Dose-dependent induction of apoptosis | |
| P5091 | HeyA8 & OVCAR-8 (Ovarian Cancer) | Induces necrosis and apoptosis |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions regulated by USP7 and the methods to study them is crucial for a comprehensive understanding.
Caption: The USP7-MDM2-p53 signaling axis and its inhibition.
Caption: The USP7-PP2A-CDK1 pathway regulating G2/M progression.
Caption: Workflow for analyzing cell cycle effects of USP7 inhibitors.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the distribution of cells in G1, S, and G2/M phases of the cell cycle following treatment with a USP7 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
USP7 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca+2 and Mg+2 free
-
70% Ethanol (ice-cold)
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)
-
6-well tissue culture plates
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed 3 x 105 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the USP7 inhibitor and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvest: Aspirate the medium, wash cells once with PBS, and harvest by trypsinization. Transfer cells to 15 mL conical tubes.
-
Washing: Centrifuge cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at 4°C for at least 2 hours (can be stored for up to a week).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the forward and side scatter and a logarithmic scale for the PI fluorescence (e.g., FL2 or PE channel).
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Western Blotting for Cell Cycle-Related Proteins
Objective: To analyze the expression levels of key proteins in USP7-regulated pathways (e.g., USP7, p53, MDM2, p21, CDK1) after inhibitor treatment.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies (e.g., anti-USP7, anti-p53, anti-MDM2, anti-p21, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Protein Extraction: Lyse harvested cell pellets in ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
Inhibition of USP7 potently disrupts cell cycle progression in cancer cells through the dual mechanisms of p53 stabilization and premature CDK1 activation. These actions lead to cell cycle arrest, primarily in the G1 or G2/M phases, and can ultimately induce apoptosis. The data compiled from various potent USP7 inhibitors demonstrate a consistent and robust anti-proliferative effect, underscoring the therapeutic potential of targeting this deubiquitinase. While further studies are needed to elucidate the specific effects of this compound, the methodologies and mechanistic insights presented in this guide provide a solid framework for the continued investigation and development of USP7 inhibitors as a promising class of anti-cancer agents.
References
- 1. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 limits CDK1 activity throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ubiquitin-specific protease 7 sensitizes acute myeloid leukemia to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Usp7-IN-8: A Deep Dive into a Novel USP7 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of numerous proteins involved in tumorigenesis and immune responses.[1] Overexpression of USP7 is frequently observed in various cancers and is often associated with poor prognosis.[2] USP7 modulates key cellular pathways, most notably the p53-MDM2 axis, by deubiquitinating and stabilizing MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation.[1] Inhibition of USP7 offers a promising therapeutic strategy to restore p53 function and induce cancer cell apoptosis. Usp7-IN-8 is a novel small molecule inhibitor of USP7, demonstrating potential as a valuable tool for cancer research and therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Concepts: Mechanism of Action
This compound functions as a selective inhibitor of the deubiquitinating enzyme USP7. By binding to USP7, it blocks its catalytic activity, preventing the removal of ubiquitin chains from substrate proteins. This leads to the accumulation of polyubiquitinated proteins, targeting them for proteasomal degradation.
A primary consequence of USP7 inhibition by this compound is the destabilization of MDM2. This, in turn, leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest, senescence, or apoptosis in cancer cells.
Beyond the p53-MDM2 axis, USP7 regulates a multitude of other cancer-relevant proteins. Therefore, inhibition by this compound is likely to have pleiotropic effects on cancer cells, impacting DNA repair pathways, epigenetic modifications, and immune signaling.[3][4]
Quantitative Data
This compound has been characterized by its biochemical potency against USP7. The following table summarizes the available quantitative data for this inhibitor.
| Parameter | Value | Assay | Selectivity | Reference |
| IC50 | 1.4 μM | Ub-Rho110 | Inactive against USP47 and USP5 | [5][6][7][8][9] |
Signaling Pathways
The primary signaling pathway affected by this compound is the p53-MDM2 tumor suppressor pathway . Inhibition of USP7 by this compound leads to the degradation of MDM2, thereby stabilizing and activating p53.
Inhibition of USP7 by compounds like this compound can also impact other oncogenic signaling pathways, including:
-
PI3K/Akt/FOXO Pathway: USP7 can deubiquitinate and regulate the activity of FOXO transcription factors, which are involved in cell fate decisions.[3]
-
AMPK Signaling Pathway: Proteomic analyses have suggested a role for USP7 in modulating the AMPK pathway in melanoma.[3]
-
Wnt/β-catenin Pathway: USP7 has been shown to regulate the stability of β-catenin.[10]
-
NF-κB Signaling Pathway: USP7 can modulate the NF-κB pathway through its interaction with various components of this signaling cascade.[10]
Experimental Protocols
While the specific publication detailing the initial synthesis and comprehensive biological evaluation of this compound is not publicly available, a standard protocol for the biochemical assay used to determine its IC50 value is described below. This protocol is based on commonly used methods for assessing USP7 activity.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Biochemical Assay
This assay measures the deubiquitinating activity of USP7 by monitoring the cleavage of a fluorogenic substrate, Ub-Rho110. Cleavage of the substrate by USP7 releases rhodamine 110, resulting in an increase in fluorescence.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM DTT, 0.05% CHAPS
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme to the desired concentration in assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Reaction: a. Add the diluted this compound or DMSO (vehicle control) to the microplate wells. b. Add the diluted USP7 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the reaction by adding the Ub-Rho110 substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for rhodamine 110 (e.g., Ex/Em = 485/535 nm). Readings are typically taken kinetically over a period of 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves). b. Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biological functions of USP7 and holds promise as a starting point for the development of novel anticancer therapeutics. Its selectivity and characterized biochemical potency make it a useful tool for interrogating the USP7 signaling network.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive profiling of its activity in a broad range of cancer cell lines, determination of its effects on cellular pathways beyond p53, and evaluation of its efficacy and pharmacokinetic properties in in vivo cancer models. The development of more potent and selective analogs of this compound could pave the way for a new class of targeted cancer therapies.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. USP7/USP47 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Usp7-IN-8: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), has emerged as a compelling target for cancer therapy.[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of proteins involved in crucial cellular processes, including cell cycle progression, DNA damage repair, and immune response.[1][2] Its overexpression is frequently observed in various malignancies and is often correlated with poor prognosis, making it an attractive focal point for the development of novel anti-cancer therapeutics.[1][2]
Usp7-IN-8 is a selective inhibitor of USP7, demonstrating an IC50 of 1.4 µM in a biochemical Ub-Rho110 assay.[3] Notably, this compound shows no activity against USP47 and USP5, highlighting its selectivity.[3] This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Mechanism of Action and Signaling Pathways
USP7 exerts its influence on cancer cells primarily through the regulation of key protein stability. The most well-characterized of these is the p53-MDM2 axis. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation.[4][5][6] By inhibiting USP7, compounds like this compound are expected to lead to the destabilization and degradation of MDM2. This relieves the negative regulation on p53, allowing its accumulation and subsequent activation of downstream pathways leading to cell cycle arrest and apoptosis.[4][5]
Beyond the p53-MDM2 pathway, USP7 is implicated in a number of other signaling cascades relevant to cancer progression:
-
Wnt/β-catenin Signaling: USP7 can deubiquitinate and stabilize β-catenin, a key effector of the Wnt signaling pathway, which is often hyperactivated in various cancers.
-
PI3K/AKT Signaling: USP7 has been shown to influence the PI3K/AKT pathway, a central regulator of cell survival and proliferation.
-
NF-κB Signaling: USP7 can modulate the NF-κB pathway, which is involved in inflammation and has pro-tumorigenic roles in many cancers.
Signaling Pathway Diagrams
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: The role of USP7 in the Wnt/β-catenin signaling pathway.
Data Presentation: Effects of USP7 Inhibition on Cancer Cells
While specific quantitative data for this compound in cancer cell lines is not extensively available in the public domain, the effects of other potent and selective USP7 inhibitors can provide valuable insights into its expected activity. The following tables summarize representative data from studies on USP7 inhibitors.
Table 1: Cell Viability (IC50) of USP7 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| p5091 | T47D | Breast Cancer | ~10 (after 72h) | [4] |
| p5091 | MCF7 | Breast Cancer | ~10 (after 48h) | [4] |
| GNE-6640 | Various | Leukemia, Lymphoma, Lung, Breast, Colon, Prostate | See reference | [7] |
| FX1-5303 | MM.1S | Multiple Myeloma | 0.015 | [8] |
Table 2: Effect of USP7 Inhibition on Protein Levels
| Compound | Cell Line | Protein | Effect | Reference |
| p5091 | MCF7 | Total Ubiquitination | ~4-fold increase | [4] |
| p5091 | MCF7 | TP53 (mRNA) | ~3-fold increase | |
| FX1-5303 | MM.1S | p53 | Dose-dependent increase | |
| FX1-5303 | MRC5 | p53 | Increase | [4] |
Table 3: Effect of USP7 Inhibition on Cell Cycle
| Compound | Cell Line | Effect | Reference |
| p5091 | MCF7 | G1 phase arrest, 11.54% increase in G1 | [9] |
| p5091 | T47D | G1 phase arrest, 14.45% increase in G1 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of this compound's effects on cancer cells. Below are protocols for key experiments.
Experimental Workflow: Target Validation of this compound
Caption: A typical experimental workflow for validating the cellular effects of this compound.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of USP7 targets, such as p53 and MDM2, following treatment with this compound.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-ubiquitin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein bands of interest to a loading control like GAPDH.
-
Immunoprecipitation (IP)
IP is used to isolate USP7 and its interacting proteins to confirm target engagement and identify novel substrates.
-
Materials:
-
Cancer cells treated with this compound
-
Non-denaturing lysis buffer with protease inhibitors
-
Primary antibody against USP7 or a target protein
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
-
Protocol:
-
Lyse the treated cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot.
-
In Vivo Ubiquitination Assay
This assay directly assesses the effect of this compound on the ubiquitination status of its target proteins.
-
Materials:
-
Cancer cells co-transfected with plasmids for HA-tagged ubiquitin and the protein of interest
-
This compound
-
MG132 (proteasome inhibitor)
-
Denaturing lysis buffer (containing SDS)
-
Immunoprecipitation reagents
-
-
Protocol:
-
Co-transfect cells with expression vectors for HA-ubiquitin and the target protein.
-
Treat the cells with this compound for the desired time.
-
Add MG132 for the last 4-6 hours of incubation to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a denaturing buffer and boil to disrupt protein-protein interactions.
-
Dilute the lysate and perform immunoprecipitation for the protein of interest.
-
Analyze the immunoprecipitated sample by Western blot using an anti-HA antibody to detect ubiquitinated forms of the target protein.
-
Conclusion
This compound represents a promising selective inhibitor of USP7 for cancer therapy. Its mechanism of action, primarily through the stabilization of the tumor suppressor p53 via MDM2 degradation, offers a clear rationale for its anti-cancer effects. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the target engagement and cellular efficacy of this compound and other USP7 inhibitors. While further studies are needed to generate comprehensive quantitative data for this compound across a broad range of cancer types, the existing evidence for potent USP7 inhibition strongly supports its continued investigation as a valuable tool in cancer research and drug development.
References
- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-8 and the Regulation of Protein Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a multitude of proteins involved in key cellular processes.[1][2] These processes include DNA damage repair, cell cycle control, apoptosis, and immune response.[3][4] Dysregulation of USP7 activity is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention.[2][5] USP7 exerts its function by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[6] This guide provides an in-depth technical overview of Usp7-IN-8, a selective inhibitor of USP7, and its role in the regulation of protein stability.
This compound: A Selective USP7 Inhibitor
This compound is a small molecule inhibitor of USP7. It demonstrates selectivity for USP7 over other deubiquitinating enzymes such as USP47 and USP5.[1] The inhibitory activity of this compound provides a valuable tool for studying the cellular functions of USP7 and for assessing its therapeutic potential.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 1.4 μM | Ub-Rho110 Assay | [1] |
| Selectivity | No activity against USP47 and USP5 | Ub-Rho110 Assay | [1] |
Mechanism of Action: Regulation of Protein Stability
The primary mechanism of action of this compound is the inhibition of the deubiquitinating activity of USP7. By blocking USP7, this compound prevents the removal of ubiquitin tags from USP7 substrates, leading to their increased ubiquitination and subsequent degradation by the proteasome. This results in the destabilization of key proteins involved in oncogenesis and other disease processes.
Key Signaling Pathways and Substrates Affected by this compound
The inhibition of USP7 by this compound is expected to impact several critical signaling pathways through the destabilization of key regulatory proteins.
-
p53-MDM2 Pathway: USP7 is a known regulator of the p53 tumor suppressor protein. It deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[5] Inhibition of USP7 by this compound leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[2][7]
-
NF-κB Signaling: USP7 can deubiquitinate and stabilize components of the NF-κB signaling pathway, such as the p65 subunit, thereby promoting pro-inflammatory and pro-survival signaling.[8] this compound, by inhibiting USP7, would be expected to lead to the degradation of these components and the suppression of NF-κB activity.
-
Wnt/β-catenin Signaling: USP7 has been shown to stabilize β-catenin, a key effector of the Wnt signaling pathway, which is often hyperactivated in cancer.[5] Inhibition of USP7 with this compound would likely result in decreased β-catenin levels and attenuation of Wnt signaling.
-
DNA Damage Response: USP7 regulates the stability of several proteins involved in the DNA damage response, including Chk1 and PLK1.[7][9] By inhibiting USP7, this compound can lead to the degradation of these proteins, potentially sensitizing cancer cells to DNA-damaging agents.[10]
-
Cell Proliferation: USP7 stabilizes the proliferation marker Ki-67.[11] Therefore, this compound is expected to reduce Ki-67 levels, leading to an anti-proliferative effect.
The following diagrams illustrate the core signaling pathways affected by USP7 inhibition.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Caption: this compound promotes the degradation of p65, inhibiting NF-κB signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro USP7 Inhibition Assay (Ub-Rho110 Assay)
This assay is used to determine the IC50 value of this compound against USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of USP7 enzyme solution (e.g., 2 nM final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 2.5 µL of Ub-Rho110 substrate (e.g., 100 nM final concentration) to each well.
-
Immediately measure the fluorescence intensity (Excitation/Emission = 485/535 nm) every minute for 30-60 minutes at 30°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro USP7 inhibition assay.
Protein Stability Assay (Cycloheximide Chase Assay)
This assay is used to assess the effect of this compound on the stability of a target protein (e.g., MDM2).[4][5]
Materials:
-
Cancer cell line expressing the target protein (e.g., HCT116)
-
This compound (dissolved in DMSO)
-
Cycloheximide (CHX) (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies against the target protein and a loading control (e.g., β-actin)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with either DMSO (vehicle control) or this compound at a concentration of approximately 2-5 times its IC50 (e.g., 2.8-7 µM) for a predetermined time (e.g., 4-8 hours) to ensure target engagement.
-
Add cycloheximide (e.g., 50-100 µg/mL) to the media to block new protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Resolve equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against the target protein and the loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against time to determine the protein half-life in the presence and absence of this compound.
Caption: Workflow for the Cycloheximide (CHX) Chase Assay.
In Vivo Ubiquitination Assay
This assay is used to directly measure the ubiquitination status of a target protein in cells treated with this compound.
Materials:
-
Cancer cell line expressing the target protein
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G agarose beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound or DMSO for a specified time.
-
Treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the eluates by SDS-PAGE and perform Western blotting with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A Western blot for the target protein should also be performed on the input lysates to ensure equal protein levels.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable chemical probe for investigating the multifaceted roles of USP7 in cellular physiology and disease. Its ability to selectively inhibit USP7 allows for the targeted destabilization of key proteins involved in cancer and other disorders. The experimental protocols detailed in this guide provide a framework for characterizing the biochemical and cellular effects of this compound and for exploring its potential as a therapeutic agent. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. USP7 controls Chk1 protein stability by direct deubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
The Impact of USP7 Inhibition on Epigenetic Modifications: A Technical Guide
Disclaimer: This technical guide details the impact of Ubiquitin-specific protease 7 (USP7) inhibition on epigenetic modifications. Due to the limited availability of published data specifically for the inhibitor Usp7-IN-8, this document synthesizes findings from studies utilizing other USP7 inhibitors (e.g., P22077, FT671) and USP7 knockdown experiments. The methodologies and quantitative data presented herein should be considered representative of the effects of USP7 inhibition in general and may not be directly transferable to this compound. Researchers are advised to perform compound-specific validation.
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of a wide range of proteins, including several key epigenetic modulators. By removing ubiquitin tags from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing their cellular abundance and activity. The aberrant expression or activity of USP7 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This guide provides an in-depth overview of the impact of USP7 inhibition on epigenetic modifications, focusing on DNA methylation and histone marks.
Core Concepts: USP7's Role in Epigenetic Regulation
USP7's influence on the epigenome is primarily mediated through its interaction with and stabilization of enzymes that directly modify DNA and histones. Key epigenetic regulators that are established USP7 substrates include:
-
DNA Methyltransferase 1 (DNMT1): Responsible for maintaining DNA methylation patterns during cell division.
-
Plant Homeodomain Finger Protein 8 (PHF8): A histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9me1/2), H3K27me2, and H4K20me1.
-
Suppressor of Varegation 3-9 Homolog 1 (SUV39H1): A histone methyltransferase that establishes the repressive H3K9me3 mark.
-
Polycomb Repressive Complex 1 (PRC1): Inhibition of USP7 has been shown to affect the stability of PRC1.1 components, leading to reduced H2AK119ub levels.
By controlling the levels of these enzymes, USP7 indirectly modulates the epigenetic landscape, impacting gene expression and cellular function.
Impact of USP7 Inhibition on Global Epigenetic Marks
Inhibition of USP7 can lead to significant alterations in the global levels of various epigenetic modifications. The following table summarizes quantitative data from studies investigating the effects of USP7 depletion or inhibition.
| Epigenetic Mark | Effect of USP7 Inhibition/Depletion | Fold Change/Observation | Cell Line/Model | Reference |
| DNA Methylation | ||||
| Global DNA Methylation | Increased | 21% increase in 5-mC | USP7-KO HeLa cells | [1] |
| Histone Methylation | ||||
| H3K9me1 | Increased | Not specified | USP7-depleted MCF-7 cells | [2] |
| H3K9me2 | Increased | Not specified | USP7-depleted MCF-7 cells | [2] |
| H3K27me2 | Increased | Not specified | USP7-depleted MCF-7 cells | [2] |
| H4K20me1 | Increased | Not specified | USP7-depleted MCF-7 cells | [2] |
| H3K9me3 | Decreased | Not specified | USP7-silenced HCT116 p53-/- cells | [3] |
| Histone Ubiquitination | ||||
| H2AK119ub | Decreased | Not specified | K562 cells treated with P22077 | |
| Histone Acetylation | ||||
| H3K27ac | Decreased | Not specified | K562 cells treated with P22077 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by USP7 and a general workflow for assessing the impact of USP7 inhibition on histone modifications.
Caption: USP7 inhibition impacts key epigenetic modulators.
Caption: Workflow for analyzing histone modification changes.
Key Experimental Protocols
Western Blot for Histone Modifications
This protocol is adapted for the analysis of histone modifications following treatment with a USP7 inhibitor.
a. Sample Preparation (Histone Extraction):
-
Treat cells with this compound or vehicle control for the desired time and dose.
-
Harvest cells and wash with ice-cold PBS containing 5 mM Sodium Butyrate to inhibit histone deacetylases.
-
Lyse cells in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).
-
Centrifuge to pellet nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour at 4°C to extract histones.
-
Centrifuge at high speed (16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube and precipitate with 8 volumes of ice-cold acetone overnight at -20°C.
-
Pellet the histones by centrifugation, wash with acetone, and air dry.
-
Resuspend the histone pellet in ultrapure water. Determine protein concentration using a Bradford or BCA assay.
b. Electrophoresis and Blotting:
-
Prepare histone samples by diluting in 2X Laemmli sample buffer.
-
Load 5-15 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific histone modifications (e.g., anti-H3K9me3, anti-H3K27ac) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
Quantify band intensities using densitometry software and normalize to the total H3 loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP-seq to analyze the genome-wide distribution of histone marks after USP7 inhibition.
a. Cell Fixation and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
b. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the histone modification of interest overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
c. DNA Purification and Library Preparation:
-
Reverse the crosslinks by incubating the eluted chromatin with NaCl and RNase A at 65°C overnight.
-
Digest the proteins with Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol (e.g., Illumina).
d. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for the histone mark.
-
Compare the enrichment profiles between this compound treated and control samples to identify differential binding sites.
-
Perform downstream analysis such as gene ontology and pathway analysis on the genes associated with the differential peaks.
Conclusion
Inhibition of USP7 represents a promising therapeutic strategy that can significantly impact the epigenetic landscape of cancer cells. By destabilizing key epigenetic modulators like DNMT1, PHF8, and SUV39H1, USP7 inhibitors can alter DNA methylation patterns and the abundance of various histone marks. This guide provides a foundational understanding of these effects and the experimental approaches to study them. It is imperative that future research focuses on characterizing the specific effects of novel inhibitors like this compound to fully elucidate their therapeutic potential and mechanism of action in the context of epigenetic regulation.
References
In-Depth Technical Guide: USP7-IN-8 and its Analogs in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of USP7 inhibitors, with a focus on USP7-IN-8 and its analogs like Almac4 and P22077, in the context of neuroblastoma (NB) research. This document details the mechanism of action, quantitative efficacy data, and explicit experimental protocols for key assays.
Introduction: Targeting USP7 in Neuroblastoma
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, accounts for a significant percentage of pediatric cancer mortalities.[1] High-risk cases present a therapeutic challenge, necessitating the exploration of novel treatment strategies.[1] The ubiquitin-proteasome system is a critical regulator of protein stability, and its dysregulation is implicated in various cancers.[1] Ubiquitin-specific protease 7 (USP7), a deubiquitinase, has emerged as a promising therapeutic target in neuroblastoma due to its role in stabilizing oncoproteins and its association with poor clinical outcomes.[1] High USP7 expression is correlated with aggressive tumor features and poor prognosis in neuroblastoma patients.[1]
USP7 inhibitors, such as Almac4 and P22077, have demonstrated significant anti-tumor activity in preclinical neuroblastoma models.[1][2] These small molecules function by disrupting the deubiquitinating activity of USP7, leading to the degradation of its downstream targets and subsequently inducing apoptosis and inhibiting tumor growth.[1][2] This guide will delve into the molecular mechanisms and practical applications of these inhibitors in a research setting.
Mechanism of Action of USP7 Inhibition in Neuroblastoma
The primary anti-tumor effect of USP7 inhibition in neuroblastoma is mediated through the reactivation of the p53 tumor suppressor pathway.[1][2] In neuroblastoma cells with wild-type p53, USP7 inhibition has been shown to be particularly effective.[1] The mechanism also involves the destabilization of other key oncogenic proteins, including EZH2 and N-Myc.[1]
The USP7-MDM2-p53 Axis
Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1] By inhibiting USP7, MDM2 is no longer stabilized, leading to its auto-ubiquitination and subsequent degradation.[1] The resulting decrease in MDM2 levels allows for the accumulation and activation of p53, which in turn transcriptionally activates genes involved in apoptosis and cell cycle arrest, leading to tumor cell death.[1][2] This is particularly relevant in neuroblastoma, where p53 mutations are relatively rare, making the reactivation of the wild-type p53 a viable therapeutic strategy.[2][3]
Downregulation of EZH2 and N-Myc
Beyond the p53 pathway, USP7 inhibition also impacts other critical players in neuroblastoma pathogenesis. USP7 has been shown to deubiquitinate and stabilize Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in aggressive neuroblastoma.[1] Inhibition of USP7 leads to increased ubiquitination and degradation of EZH2.[1] Furthermore, USP7 inhibition results in decreased protein levels of N-Myc, a key oncogenic driver in a subset of high-risk neuroblastomas, irrespective of the MYCN amplification status.[1]
Quantitative Data: In Vitro Efficacy of USP7 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of USP7 inhibitors Almac4 and P22077 in various neuroblastoma cell lines. The sensitivity to these inhibitors often correlates with the TP53 status of the cell line.
| Cell Line | MYCN Status | TP53 Status | USP7 Inhibitor | IC50 (µM) | Reference |
| SK-N-SH | Non-amplified | Wild-type | Almac4 | 0.52 | [1] |
| NB-10 | Non-amplified | Wild-type | Almac4 | 0.65 | [1] |
| CHP-212 | Non-amplified | Wild-type | Almac4 | 0.78 | [1] |
| LAN-5 | Amplified | Wild-type | Almac4 | 0.85 | [1] |
| IMR-32 | Amplified | Wild-type | Almac4 | 0.92 | [1] |
| NBL-S | Non-amplified | Wild-type | Almac4 | 1.05 | [1] |
| SK-N-BE(2) | Amplified | Mutant | Almac4 | >10 | [1] |
| SK-N-AS | Non-amplified | Mutant | Almac4 | >10 | [1] |
| NGP | Amplified | Wild-type | Almac4 | >10 | [1] |
| Kelly | Amplified | Wild-type | Almac4 | >10 | [1] |
| LA1-55N | Amplified | Wild-type | Almac4 | >10 | [1] |
| CHP-134 | Amplified | Wild-type | Almac4 | >10 | [1] |
| IMR-32 | Amplified | Wild-type | P22077 | ~5 | [4] |
| NGP | Amplified | Wild-type | P22077 | ~10 | [4] |
| CHLA-255 | Non-amplified | Wild-type | P22077 | ~10 | [4] |
| SH-SY5Y | Non-amplified | Wild-type | P22077 | ~15 | [4] |
| NB-19 | Amplified | Wild-type | P22077 | >20 (Resistant) | [4] |
| SK-N-AS | Non-amplified | Mutant | P22077 | >20 (Resistant) | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in USP7 inhibitor research in neuroblastoma.
Cell Viability Assay (AlamarBlue)
This assay quantitatively measures cell proliferation and viability.
Materials:
-
Neuroblastoma cell lines
-
96-well cell culture plates
-
USP7 inhibitor (e.g., Almac4)
-
AlamarBlue Cell Viability Reagent
-
Fluorescence or absorbance microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the USP7 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo 3/7)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Neuroblastoma cell lines
-
White-walled 96-well plates
-
USP7 inhibitor (e.g., Almac4)
-
Caspase-Glo 3/7 Assay Reagent
-
Luminometer
Protocol:
-
Seed neuroblastoma cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with 50 µL of the USP7 inhibitor at the desired concentration (e.g., 1 µM Almac4) or vehicle control.
-
Incubate for 48 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
For live-cell imaging of apoptosis, a Caspase-3/7 green detection reagent can be added to the culture medium, and the cells are monitored over time using a fluorescence microscope to detect green fluorescent nuclei in apoptotic cells.[1][5]
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Treated neuroblastoma cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary and secondary antibodies (see table below)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Antibodies for Western Blotting:
| Target Protein | Antibody Type | Company | Catalog No. | Dilution |
| USP7 (HAUSP) | Rabbit mAb | Cell Signaling Tech. | 4833S | 1:1000 |
| p53 | Rabbit mAb | Cell Signaling Tech. | 2527S | 1:1000 |
| MDM2 | Mouse mAb | Santa Cruz Biotech. | sc-813 | 1:500 |
| EZH2 | Rabbit mAb | Cell Signaling Tech. | 5246S | 1:1000 |
| N-Myc | Rabbit pAb | Bethyl Laboratories | A303-343A | 1:1000 |
| Cleaved PARP | Rabbit pAb | Cell Signaling Tech. | 9542S | 1:1000 |
| Cleaved Casp-3 | Rabbit pAb | Cell Signaling Tech. | 9661S | 1:1000 |
| GAPDH | Rabbit mAb | Cell Signaling Tech. | 5174S | 1:2000 |
| Vinculin | Rabbit mAb | Cell Signaling Tech. | 13901S | 1:2000 |
| Anti-rabbit IgG, HRP-linked | Goat pAb | Cell Signaling Tech. | 7074S | 1:2000 |
| Anti-mouse IgG, HRP-linked | Horse pAb | Cell Signaling Tech. | 7076S | 1:2000 |
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or Vinculin).
Immunoprecipitation for Ubiquitination Analysis
This protocol is for enriching a specific protein to analyze its post-translational modifications, such as ubiquitination.
Materials:
-
Treated neuroblastoma cell lysates (prepared in a buffer containing deubiquitinase inhibitors like NEM)
-
Protein A/G agarose beads
-
Primary antibody for immunoprecipitation (see table below)
-
Antibodies for western blotting (see table below)
-
Wash buffer (e.g., RIPA buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Antibodies for Immunoprecipitation:
| Target for IP | Antibody Type | Company | Catalog No. |
| EZH2 | Rabbit mAb | Cell Signaling Tech. | 5246S |
| p53 | Mouse mAb | Cell Signaling Tech. | 18032S |
Antibodies for Detection (Western Blot):
| Target for Detection | Antibody Type | Company | Catalog No. |
| K48-linkage Polyubiquitin | Rabbit mAb | Cell Signaling Tech. | 8081S |
| Total Ubiquitin | Rabbit pAb | Cell Signaling Tech. | 3933S |
Protocol:
-
Pre-clear 1-2 mg of total protein lysate by incubating with 20-30 µL of protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-4 µg of the primary antibody for immunoprecipitation (e.g., anti-EZH2) to the pre-cleared lysate.
-
Incubate for 4-6 hours or overnight at 4°C with gentle rotation.
-
Add 30-40 µL of fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 10 minutes.
-
Analyze the eluate by western blotting using an antibody against ubiquitin (e.g., anti-K48-linkage polyubiquitin) to detect the ubiquitinated form of the target protein.
Conclusion
USP7 inhibitors, including this compound and its analogs, represent a promising therapeutic strategy for neuroblastoma, particularly for tumors with wild-type p53. Their mechanism of action, which involves the reactivation of the p53 pathway and the destabilization of key oncoproteins like EZH2 and N-Myc, provides a strong rationale for their continued investigation. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this area and aid in the development of novel therapies for this challenging pediatric cancer.
References
- 1. biocompare.com [biocompare.com]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-8 and its Role in Viral Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-specific protease 7 (USP7) has emerged as a critical host factor that is frequently manipulated by viruses to facilitate their replication and evade the host immune response. This deubiquitinating enzyme plays a pivotal role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Numerous viruses, including Epstein-Barr virus (EBV), herpes simplex virus-1 (HSV-1), Kaposi's sarcoma-associated herpesvirus (KSHV), and adenovirus, have evolved mechanisms to co-opt USP7 activity to their advantage. The inhibition of USP7, therefore, represents a promising pan-antiviral strategy. This technical guide focuses on the role of USP7 in viral infections and the therapeutic potential of its inhibition, with a specific focus on the selective inhibitor Usp7-IN-8. While direct studies on this compound in virology are emerging, this document compiles relevant data from studies on other potent USP7 inhibitors to illustrate the expected mechanisms and effects.
The Role of USP7 in Viral Pathogenesis
USP7 is implicated in multiple stages of the viral life cycle, from replication and latency to immune evasion. Viruses have developed sophisticated strategies to interact with and utilize USP7.
1.1. Stabilization of Viral Proteins: Many viral proteins have been shown to interact directly with USP7, which leads to their deubiquitination and subsequent stabilization. This is crucial for the virus to maintain a sufficient pool of these proteins to support replication and other functions. A prime example is the Epstein-Barr virus nuclear antigen 1 (EBNA1), which is essential for the maintenance of the viral genome in latently infected cells.[1][2][3] Pharmacological inhibition of USP7 leads to the destabilization and proteasomal degradation of EBNA1.[1][2][3] Similarly, USP7 interacts with and stabilizes the ICP0 protein of HSV-1 and the large T-antigen of Merkel cell polyomavirus.[4][5]
1.2. Modulation of Host Immune Responses: A key strategy for successful viral infection is the suppression of the host's innate immune response, particularly the type-I interferon (IFN-I) pathway. USP7 has been identified as a negative regulator of IFN-I signaling.[4][6] It achieves this by deubiquitinating and stabilizing the suppressor of cytokine signaling 1 (SOCS1), a protein that inhibits the JAK-STAT signaling pathway downstream of the IFN-I receptor.[4][6] By stabilizing SOCS1, USP7 dampens the antiviral effects of IFN-I. Consequently, inhibition of USP7 can enhance the efficacy of IFN-I-based antiviral therapies.[4][6]
This compound: A Selective USP7 Inhibitor
This compound is a selective small-molecule inhibitor of USP7 with a reported IC50 of 1.4 μM in a biochemical assay. It exhibits selectivity over other deubiquitinating enzymes such as USP5 and USP47. While specific data on its antiviral effects are limited in publicly available literature, its mechanism of action is expected to be consistent with other well-characterized USP7 inhibitors.
Quantitative Data on USP7 Inhibition in Viral Infections
The following tables summarize quantitative data from studies using various USP7 inhibitors, which serve as a proxy for the anticipated effects of this compound.
Table 1: Effect of USP7 Inhibitors on Viral Protein Levels and Genome Copy Number
| Virus | Cell Line | USP7 Inhibitor | Concentration | Effect on Viral Protein/Genome | Reference |
| Epstein-Barr Virus (EBV) | Gastric Carcinoma Cells (SNU719) | GNE-6776 | 5 µM | ~50% reduction in EBNA1 protein levels after 48h | [1] |
| Epstein-Barr Virus (EBV) | Burkitt's Lymphoma Cells (Raji) | GNE-6776 | 10 µM | >75% reduction in EBNA1 protein levels after 72h | [1] |
| Epstein-Barr Virus (EBV) | Gastric Carcinoma Cells (AGS-EBV) | GNE-6776 | 5 µM | ~40% reduction in EBV episome copy number after 7 days | [1] |
| Adenovirus 5 | A549 | P5091 | 10 µM | Significant reduction in E1B-55K protein levels | [7] |
| HIV-1 | J1.1 | P5091 | 10 µM | Reduction in HIV-1 production | [8] |
Table 2: Effect of USP7 Inhibitors on Cell Viability in Virus-Positive Cancer Cells
| Cell Line (Virus) | USP7 Inhibitor | IC50 | Reference |
| SNU719 (EBV+) | GNE-6776 | ~2.5 µM | [1] |
| Raji (EBV+) | GNE-6776 | ~5 µM | [1] |
| AGS (EBV-) | GNE-6776 | > 20 µM | [1] |
| MOLM13 (AML) | GNE-6776 | ~1 µM | [9] |
Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of virus-infected and uninfected cells.
-
Cell Seeding: Seed cells (e.g., EBV-positive and EBV-negative gastric cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 50 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
4.2. Immunoprecipitation and Western Blotting for Protein Stability
This protocol is designed to determine if this compound treatment affects the stability of a viral protein (e.g., EBNA1).
-
Cell Lysis: Treat virus-positive cells with this compound or a vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the viral protein of interest (e.g., anti-EBNA1) overnight at 4°C. Add protein A/G agarose beads and incubate for another 2 hours.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against the viral protein and ubiquitin.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.
4.3. Viral Replication Assay (Plaque Assay)
This assay measures the effect of this compound on the production of infectious viral particles.
-
Cell Infection: Seed permissive cells in a 6-well plate. Infect the cells with the virus at a low multiplicity of infection (MOI) in the presence of different concentrations of this compound or a vehicle control.
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 5-10 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the viral titer (plaque-forming units per mL) for each treatment condition.
Signaling Pathways and Experimental Workflows
5.1. USP7-Mediated Regulation of Type-I Interferon Signaling
The following diagram illustrates how USP7 negatively regulates the IFN-I signaling pathway, a process that can be reversed by this compound.
Caption: USP7 stabilizes SOCS1, a negative regulator of IFN-I signaling.
5.2. Experimental Workflow for Assessing this compound Antiviral Activity
This diagram outlines a typical experimental workflow to investigate the antiviral effects of this compound.
References
- 1. USP7-Dependent Regulation of TRAF Activation and Signaling by a Viral Interferon Regulatory Factor Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP7 Inhibitors Destabilize EBNA1 and Suppress Epstein-Barr Virus Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of ubiquitin-specific protease 7 enhance type-I interferon antiviral efficacy by destabilizing SOCS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KIAA0317 regulates SOCS1 stability to ameliorate colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small‐molecule inhibitors of ubiquitin‐specific protease 7 enhance type‐I interferon antiviral efficacy by destabilizing SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vivo Efficacy of USP7 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes preliminary in vivo efficacy data for various inhibitors of Ubiquitin-Specific Protease 7 (USP7). Direct in vivo efficacy data for the specific compound Usp7-IN-8 is not publicly available at this time. The following information is compiled from studies on other potent and selective USP7 inhibitors and is intended to provide a representative understanding of the potential in vivo effects of targeting USP7.
Introduction to USP7 Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in oncogenesis, immune response, and DNA damage repair.[1][2][3][4] Its substrates include key cellular regulators such as the tumor suppressor p53, the E3 ubiquitin ligase MDM2, and the transcription factor FOXM1.[5][6][7] By removing ubiquitin tags from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing their cellular levels and activity.[3]
Overexpression of USP7 has been observed in a variety of cancers and is often associated with poor prognosis.[1][2][4] Consequently, the development of small molecule inhibitors targeting USP7 has emerged as a promising therapeutic strategy in oncology.[1][2] These inhibitors aim to destabilize oncogenic proteins and/or stabilize tumor suppressors, leading to anti-tumor effects. This guide provides an overview of the preclinical in vivo efficacy of several USP7 inhibitors, detailing experimental protocols, summarizing quantitative data, and illustrating the key signaling pathways involved.
Core Signaling Pathway of USP7 Inhibition
The primary mechanism of action for many USP7 inhibitors revolves around the p53-MDM2 axis. USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that, in turn, ubiquitinates p53, targeting it for degradation.[6][7] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53.[6] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. However, USP7 inhibitors have also demonstrated efficacy in p53-mutant or null cancer models, indicating the existence of p53-independent mechanisms of action.[7] One such mechanism involves the destabilization of the oncoprotein FOXM1.[5]
Caption: USP7 signaling pathways and points of inhibition.
In Vivo Efficacy Data of Representative USP7 Inhibitors
The following tables summarize in vivo efficacy data from preclinical studies of various USP7 inhibitors in different cancer models.
Table 1: In Vivo Efficacy of USP7 Inhibitor PU7-1 in a Triple-Negative Breast Cancer (TNBC) Xenograft Model [5]
| Parameter | Value |
| Compound | PU7-1 |
| Cancer Model | MDA-MB-468 TNBC Xenograft |
| Animal Model | 6-8 week old female nude mice |
| Dosing Regimen | 37.5 mg/kg, intraperitoneally (IP) |
| Dosing Frequency | Daily, 6 days per week for 3 weeks |
| Control Group | Vehicle |
| Primary Outcome | Tumor Growth Inhibition |
| Result | Significant reduction in tumor size and weight |
Table 2: In Vivo Efficacy of USP7 Inhibitor OAT-4828 in a Melanoma Syngeneic Model [8]
| Parameter | Value |
| Compound | OAT-4828 |
| Cancer Model | B16F10 Melanoma |
| Animal Model | Syngeneic mouse model |
| Dosing Regimen | Oral administration |
| Dosing Frequency | Twice a day |
| Control Group | Vehicle |
| Primary Outcome | Tumor Growth Inhibition, Survival |
| Result | Efficient inhibition of tumor growth and a substantial increase in survival |
Table 3: In Vivo Efficacy of USP7 Inhibitor P5091 in a Multiple Myeloma Xenograft Model [1]
| Parameter | Value |
| Compound | P5091 |
| Cancer Model | MM1.S Multiple Myeloma Xenograft |
| Animal Model | Not specified |
| Dosing Regimen | Not specified |
| Dosing Frequency | Not specified |
| Control Group | Vehicle |
| Primary Outcome | Tumor Growth Inhibition |
| Result | Inhibition of multiple myeloma growth |
Experimental Protocols for In Vivo Efficacy Studies
The following are generalized protocols based on published studies of USP7 inhibitors. Specific details may vary between individual experiments.
Xenograft Tumor Model Protocol (e.g., TNBC)[5]
-
Cell Culture: MDA-MB-468 triple-negative breast cancer cells are cultured in appropriate media until they reach the desired confluency for implantation.
-
Animal Model: Female nude mice (6-8 weeks old) are used.
-
Tumor Implantation: Two million MDA-MB-468 cells are subcutaneously inoculated into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Drug Administration: The USP7 inhibitor (e.g., PU7-1) is administered intraperitoneally at a dose of 37.5 mg/kg daily, six days a week, for three weeks. The control group receives a vehicle solution.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are dissected, weighed, and photographed for analysis.
Caption: A typical experimental workflow for a xenograft study.
Syngeneic Tumor Model Protocol (e.g., Melanoma)[8]
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media.
-
Animal Model: A syngeneic mouse model (e.g., C57BL/6) is used to allow for the study of immune responses.
-
Tumor Implantation: B16F10 cells are implanted into the mice.
-
Treatment: The USP7 inhibitor (e.g., OAT-4828) is administered orally twice a day. The control group receives a vehicle.
-
Monitoring: Tumor growth and animal survival are monitored over time. Animal weight is also recorded to assess toxicity.
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested for flow cytometry analysis to assess changes in immune cell populations.
Pharmacokinetics and Metabolism
While specific pharmacokinetic data for this compound is not available, studies on other USP7 inhibitors like GNE-6776 have been conducted. In vivo pharmacokinetic analysis in mice typically involves administering the compound orally or intravenously and measuring plasma concentrations at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[9] In vitro assessments often include stability in liver microsomes and hepatocytes from different species, plasma protein binding, and permeability assays.[9]
Conclusion and Future Directions
The preliminary in vivo data for a range of USP7 inhibitors demonstrate significant anti-tumor activity in various cancer models, including those with wild-type and mutated p53.[7] The mechanisms of action are multifaceted, involving both the canonical p53-MDM2 pathway and p53-independent pathways. While direct in vivo efficacy data for this compound is currently lacking in the public domain, the consistent findings with other selective USP7 inhibitors provide a strong rationale for its further investigation as a potential cancer therapeutic. Future studies should focus on establishing the in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic relationship of this compound in relevant preclinical cancer models.
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of USP7-IN-8 in the Stabilization of Tumor Suppressor Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a multitude of proteins involved in crucial cellular processes. These processes include cell cycle progression, DNA damage repair, and apoptosis.[1][2][3][4] Due to its involvement in key oncogenic and tumor-suppressive pathways, USP7 has emerged as a promising therapeutic target in oncology.[2][3] This technical guide provides an in-depth analysis of the effects of USP7 inhibition, with a focus on the inhibitor USP7-IN-8 and its analogues, on the stability and activity of pivotal tumor suppressor proteins.
Core Mechanism of Action: The MDM2-p53 Axis
The most well-characterized role of USP7 in cancer biology is its regulation of the MDM2-p53 tumor suppressor axis.[3][5][6][7][8] Under normal cellular conditions, the E3 ubiquitin ligase MDM2 targets the tumor suppressor p53 for ubiquitination and subsequent proteasomal degradation, thereby keeping p53 levels in check.[5][7] USP7 can deubiquitinate and stabilize both p53 and MDM2.[6][8][9] However, USP7 exhibits a higher binding affinity for MDM2.[6][7][8]
Inhibition of USP7 with compounds like this compound disrupts this delicate balance. By blocking the deubiquitinating activity of USP7, the inhibitor leads to the destabilization and degradation of MDM2.[5][7][10] This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein.[5][10] Activated p53 can then transcriptionally upregulate its target genes, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.[5][11]
Effects on Other Tumor Suppressor Proteins
Beyond the canonical p53 pathway, USP7 inhibition impacts a range of other tumor suppressor proteins, highlighting the pleiotropic anti-cancer effects of targeting this deubiquitinase.
PTEN (Phosphatase and Tensin Homolog)
The tumor suppressor PTEN is a critical negative regulator of the PI3K-AKT signaling pathway, which is frequently hyperactivated in cancer.[12] USP7 has been shown to deubiquitinate PTEN, which influences its subcellular localization.[12][13][14] Inhibition of USP7 can lead to the restoration of PTEN's nuclear functions, contributing to cell growth arrest and apoptosis, even in cancer cells with mutated or deleted TP53.[12][15]
Forkhead Box O (FoxO) Transcription Factors
The FoxO family of transcription factors (e.g., FoxO1, FoxO4) act as tumor suppressors by regulating genes involved in cell cycle arrest, apoptosis, and stress resistance.[16][17] USP7 can deubiquitinate FoxO proteins, which can negatively regulate their transcriptional activity.[16][18] Inhibition of USP7 can therefore lead to the activation of FoxO-mediated tumor-suppressive functions.[19]
DNA Damage Response (DDR) Proteins
USP7 plays a significant role in the DNA damage response by stabilizing key proteins involved in DNA repair pathways.[20][21][22] One such protein is MDC1 (Mediator of DNA Damage Checkpoint 1), which is essential for the recruitment of other repair factors to sites of DNA double-strand breaks. USP7 deubiquitinates and stabilizes MDC1. Consequently, inhibition of USP7 can impair the DNA damage response, rendering cancer cells more susceptible to genotoxic agents.
Quantitative Data on USP7 Inhibitors
The following tables summarize key quantitative data for various USP7 inhibitors, demonstrating their potency and cellular effects.
Table 1: In Vitro Potency of USP7 Inhibitors
| Compound | Assay Type | Target | IC50 | Kd | Cell Line | Reference |
| This compound | Ub-Rho110 Assay | USP7 | 1.4 µM | - | - | [23] |
| P5091 | DUB Activity Assay | USP7 | 4.2 µM (EC50) | - | - | [24] |
| P5091 | Cell Viability | - | 1.3 µM | - | MEC-1 (CLL) | [25] |
| P5091 | Cell Viability | - | 2 µM | - | EHEB (CLL) | [25] |
| FT671 | Enzymatic Assay | USP7cd | 52 nM | 65 nM | - | [9][17][26] |
| FT671 | Cell-based DUB Assay | USP7 | ~0.1-2 µM | - | MCF7 | [27] |
| PU7-1 | Protein Degradation | USP7 | 4.3 nM (DC50) | - | CAL33 (TNBC) |
Table 2: Cellular Effects of USP7 Inhibition
| Compound | Cell Line | Concentration | Effect | Measurement | Reference |
| P5091 | MEC-1 (CLL) | 16 µM | Induction of Apoptosis | Increased Cleaved Caspase-3 | [25] |
| P5091 | Primary CLL cells | 16 µM | Increased Apoptosis | - | [28] |
| FT671 | HCT116, U2OS | Not specified | Increased p53 levels | Western Blot | [17] |
| FT671 | IMR-32 (Neuroblastoma) | Not specified | N-Myc degradation, p53 upregulation | Western Blot | [26] |
| FT671 | MM.1S (Multiple Myeloma) | 100-200 mg/kg (in vivo) | Tumor Growth Inhibition | Xenograft model | [17][26] |
| PU7-1 | CAL33 (TNBC) | 10 µM | Decreased FOXM1 levels | Western Blot | |
| PU7-1 | CAL33 (TNBC) | 10 µM | Reduced USP7 half-life from >24h to ~15h | Cycloheximide Chase |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of USP7 inhibitors.
Western Blot Analysis for Protein Expression
Objective: To determine the levels of specific proteins (e.g., p53, MDM2, PTEN) in cells following treatment with a USP7 inhibitor.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentration of USP7 inhibitor for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To determine if a USP7 inhibitor affects the interaction between USP7 and its substrate proteins (e.g., MDM2).
Protocol:
-
Cell Lysis:
-
Lyse cells as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (e.g., anti-USP7) overnight at 4°C.
-
Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-MDM2).[32]
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a USP7 inhibitor on the metabolic activity and viability of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the USP7 inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
In Vitro Ubiquitination Assay
Objective: To directly assess the ability of USP7 to deubiquitinate a substrate and the inhibitory effect of a compound.
Protocol:
-
Reaction Setup:
-
Deubiquitination Reaction:
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the ubiquitination status of the substrate protein by Western blotting using an anti-ubiquitin antibody or an antibody specific to the substrate. A decrease in the high molecular weight smear of polyubiquitinated protein indicates deubiquitination.[1][6][23][34][35]
-
Conclusion
Inhibition of USP7, exemplified by compounds like this compound, represents a compelling strategy for cancer therapy. By destabilizing oncogenic proteins such as MDM2 and concurrently stabilizing and activating key tumor suppressors including p53, PTEN, and FoxO proteins, USP7 inhibitors can induce cancer cell death and inhibit tumor growth through multiple, interconnected pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting USP7 in various cancer contexts. The continued development and characterization of potent and selective USP7 inhibitors hold significant promise for advancing cancer treatment.
References
- 1. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elearning.unite.it [elearning.unite.it]
- 3. agilent.com [agilent.com]
- 4. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. FT671 | DUB | TargetMol [targetmol.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 12. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 13. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Therapeutic inhibition of USP7-PTEN network in chronic lymphocytic leukemia: a strategy to overcome TP53 mutated/deleted clones - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubcompare.ai [pubcompare.ai]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 33. broadpharm.com [broadpharm.com]
- 34. docs.abcam.com [docs.abcam.com]
- 35. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
Unveiling the Molecular Machinery: A Technical Guide to the Inhibition of USP7 by Usp7-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of cellular proteins. Its substrates are key players in critical cellular processes, including DNA damage repair, cell cycle control, and oncogenesis. The dysregulation of USP7 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Usp7-IN-8 is a selective inhibitor of USP7 that has demonstrated anticancer effects. This technical guide provides an in-depth exploration of the structural basis of USP7 inhibition by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Quantitative Data Summary
This compound has been characterized as a potent and selective inhibitor of USP7. The available quantitative data for this compound and a selection of other notable USP7 inhibitors are summarized below for comparative analysis.
| Inhibitor | IC50 (µM) | Assay | Selectivity | Reference |
| This compound | 1.4 | Ub-Rho110 | No activity against USP47 and USP5 | [1] |
| FT671 | 0.052 (USP7cd) | - | - | |
| FT827 | - | - | - | |
| HBX 41,108 | sub-micromolar | - | - | |
| P22077/P5091 | 20-40 | - | Also inhibits other enzymes |
Structural Basis of Inhibition
While a co-crystal structure of this compound with USP7 is not publicly available, the structural basis of its inhibitory action can be inferred from the extensive research conducted on other small molecule inhibitors of USP7. These studies have revealed that inhibitors typically target the catalytic domain of USP7, often in a pocket near the catalytic triad (Cys223, His464, Asp481).
The binding of inhibitors to this pocket can occur through various mechanisms:
-
Non-covalent Inhibition: Many inhibitors bind non-covalently, forming hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues lining the binding pocket. This mode of inhibition is reversible.
-
Covalent Inhibition: Some inhibitors form a covalent bond with the catalytic cysteine (Cys223), leading to irreversible inhibition of the enzyme.
The binding of an inhibitor induces conformational changes in USP7, preventing the binding and deubiquitination of its substrates. The selectivity of inhibitors like this compound for USP7 over other deubiquitinases is attributed to the unique topology and amino acid composition of the inhibitor-binding pocket in USP7.
Signaling Pathways
The primary mechanism through which USP7 inhibition exerts its anticancer effects is by modulating the stability of key oncoproteins and tumor suppressors. The most well-characterized pathway involves the MDM2-p53 axis.
Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase. MDM2, in turn, ubiquitinates the tumor suppressor p53, targeting it for proteasomal degradation. This keeps p53 levels in check. Inhibition of USP7 by this compound leads to the destabilization and degradation of MDM2. The subsequent reduction in MDM2 levels allows for the accumulation and activation of p53, which can then induce apoptosis and cell cycle arrest in cancer cells.[2][3]
Beyond the MDM2-p53 axis, USP7 has a broad range of substrates, and its inhibition can impact other signaling pathways. For instance, this compound is known to affect the stability of PTEN and FOXO4, which are key regulators of cell growth, proliferation, and apoptosis.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other USP7 inhibitors.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Deubiquitinase Assay
This assay is used to measure the enzymatic activity of USP7 and the inhibitory potency of compounds like this compound.
-
Principle: The substrate, Ub-Rho110, consists of ubiquitin linked to rhodamine 110. In this form, the fluorescence of rhodamine 110 is quenched. Upon cleavage by a deubiquitinase like USP7, rhodamine 110 is released, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human USP7 enzyme
-
Ub-Rho110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound or other test compounds
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the USP7 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rho110 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of MDM2 and p53
This method is used to assess the cellular effects of USP7 inhibition on the protein levels of its key substrates.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Materials:
-
Cancer cell line (e.g., HCT116, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (anti-MDM2, anti-p53, anti-GAPDH or β-actin as a loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against MDM2, p53, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein levels.[4][5][6]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between USP7 and its substrates and how this interaction is affected by inhibitors.
-
Principle: An antibody against a specific protein (the "bait") is used to pull down that protein from a cell lysate, along with any proteins that are bound to it (the "prey").
-
Materials:
-
Cell line expressing the proteins of interest
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the bait protein (e.g., anti-USP7)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the bait and expected prey proteins.[7][8][9]
-
Conclusion
This compound is a valuable chemical probe for studying the function of USP7 and a promising lead compound for the development of novel anticancer therapeutics. Its ability to selectively inhibit USP7 leads to the destabilization of oncoproteins like MDM2 and the activation of tumor suppressors such as p53. While the precise structural details of its interaction with USP7 remain to be elucidated, the wealth of information on other USP7 inhibitors provides a strong framework for understanding its mechanism of action. The experimental protocols detailed in this guide offer a robust toolkit for researchers to further investigate the biological effects of this compound and to advance the development of next-generation USP7-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation | MDPI [mdpi.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Methodological & Application
Application Notes and Protocols for Usp7-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-8 is a selective inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in various cellular processes, including the DNA damage response, cell cycle regulation, and apoptosis.[1][2] USP7 has emerged as a promising therapeutic target in oncology due to its role in stabilizing key proteins involved in tumor progression, such as MDM2, a primary negative regulator of the p53 tumor suppressor.[3][4] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its anti-cancer effects.
Mechanism of Action
This compound is a selective inhibitor of USP7 with a reported IC50 of 1.4 µM in a biochemical assay.[2] USP7 is a deubiquitinase that removes ubiquitin chains from its substrates, thereby preventing their degradation by the proteasome.[6] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[7] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation.[8] The reduction in MDM2 levels allows for the stabilization and accumulation of p53.[5] Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis.[1]
Data Presentation
While specific cellular IC50 values for this compound are not widely reported in the literature, the following table provides the biochemical IC50 value and serves as a template for researchers to populate with their own experimental data across various cell lines.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Biochemical (Ub-Rho110) | 1.4 | [2] |
Experimental Protocols
This compound Stock Solution Preparation
For optimal results, it is recommended to prepare a fresh stock solution of this compound for each experiment.
-
Solubility: this compound is soluble in DMSO.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Note: Before use, thaw the stock solution at room temperature and vortex briefly. Dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Seeding
-
Cell Lines: This protocol is applicable to a wide range of adherent and suspension cancer cell lines. The choice of cell line should be guided by the specific research question, particularly the p53 status of the cells, as the primary mechanism of action of this compound is p53-dependent.[5]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Seeding Density: The optimal seeding density will vary depending on the cell line's growth rate and the duration of the experiment. A general guideline for a 96-well plate is to seed approximately 5,000-10,000 cells per well. For larger plates (e.g., 6-well plates for western blotting), a seeding density of 2-5 x 10^5 cells per well is recommended.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein levels of USP7 and key components of the p53 signaling pathway.
-
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Expected Results: Treatment with this compound is expected to cause a decrease in the protein levels of USP7 and MDM2, and a corresponding increase in the protein levels of p53 and its downstream target, p21.
-
Visualizations
USP7/MDM2/p53 Signaling Pathway
Caption: The USP7/MDM2/p53 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Cell Viability Assay
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular recognition of p53 and MDM2 by USP7/HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Usp7-IN-8 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Usp7-IN-8 is a selective inhibitor of Ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes.[1][2][3][4] USP7 has emerged as an attractive therapeutic target in oncology due to its role in modulating key cancer-related pathways, most notably the p53-MDM2 axis.[3][4][5] Overexpression of USP7 is associated with tumor progression and poor prognosis in various cancers.[3][6] this compound offers a valuable chemical probe for investigating USP7 biology and its therapeutic potential. These application notes provide detailed information on its solubility, preparation for in vitro assays, and protocols for its use in key experiments.
Quantitative Data Summary
This table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent/Assay | Notes |
| IC50 | 1.4 µM | Ub-Rho110 Enzymatic Assay | Measures direct inhibition of USP7 enzyme activity.[1][7] |
| Solubility | 83.33 mg/mL (239.86 mM) | DMSO | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Working Conc. | Varies (e.g., <50 nM to >1µM) | Cell Culture Media | Dependent on cell line and assay type. Final DMSO concentration should be kept low (<0.5%).[6][8][9] |
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are crucial for obtaining reproducible experimental results. Due to its limited aqueous solubility, the compound is typically prepared as a high-concentration stock in an organic solvent.
Recommended Solvent: Dimethyl sulfoxide (DMSO)
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 347.45 g/mol ), add 287.84 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If precipitation or incomplete dissolution is observed, gentle warming (to 37°C) and/or sonication in a water bath can be used to aid dissolution.[1][7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When needed, thaw an aliquot at room temperature and centrifuge briefly before opening to collect the solution at the bottom of the tube.
Important Consideration: The final concentration of DMSO in aqueous cell culture media should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[8][9] Always include a vehicle control (e.g., media with the same final concentration of DMSO) in your experiments.
Mechanism of Action and Signaling Pathways
This compound exerts its effect by inhibiting the deubiquitinating activity of USP7. A primary and well-characterized pathway affected by USP7 inhibition is the MDM2-p53 tumor suppressor axis.
In normal unstressed cells, the tumor suppressor protein p53 is kept at low levels by its E3 ubiquitin ligase, MDM2, which targets p53 for proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and stabilization of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5][10]
Beyond the p53 axis, USP7 regulates other pathways implicated in cancer and immune response, including the PI3K/AKT pathway via PTEN, DNA damage repair, and T-regulatory cell function through Foxp3 stabilization.[6][10][11]
Experimental Protocols
The following section provides detailed protocols for key in vitro experiments using this compound.
Protocol 1: In Vitro USP7 Enzymatic Activity Assay
This protocol is designed to determine the IC50 of this compound against purified USP7 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC)
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM TCEP, 125 µg/mL BSA
-
This compound stock solution (10 mM in DMSO)
-
DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. For a 10-point, four-fold dilution series, start with a top concentration of 2.5 µM.[6]
-
Enzyme and Inhibitor Pre-incubation:
-
Add USP7 enzyme (e.g., to a final concentration of 167 pM) diluted in assay buffer to the wells of a 384-well plate.[6]
-
Add the diluted this compound or DMSO (for vehicle control) to the wells. The final DMSO concentration should be consistent across all wells (e.g., 0.4%).[6]
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation: Add Ub-AMC substrate (diluted in assay buffer) to all wells to initiate the enzymatic reaction.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF7, T47D)[12]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear tissue culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all treatments, including the vehicle control, is identical and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the absorbance values of treated wells to the vehicle control wells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Target Engagement
This protocol verifies the mechanism of action of this compound by detecting changes in the protein levels of USP7 targets, such as p53 and MDM2.
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies (anti-p53, anti-MDM2, anti-Actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells grown in 6-well plates with various concentrations of this compound and a vehicle control for a defined period (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53 and anti-MDM2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
-
-
Analysis: Analyze the band intensities to observe the expected increase in p53 and decrease in MDM2 levels with increasing concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Usp7-IN-8 for p53 Activation Analysis by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-8 is a potent and specific inhibitor of Ubiquitin-specific-processing protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins, including the E3 ubiquitin ligase MDM2.[1][2] MDM2, in turn, is a primary negative regulator of the tumor suppressor protein p53, targeting it for proteasomal degradation.[1][3] By inhibiting USP7, this compound promotes the degradation of MDM2, leading to the stabilization and activation of p53.[2][3][4] This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making USP7 an attractive therapeutic target.[2][5][6]
These application notes provide a detailed protocol for utilizing this compound to induce p53 activation and its subsequent analysis by Western blot.
Signaling Pathway
The inhibition of USP7 by this compound initiates a signaling cascade that results in the activation of p53. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which then ubiquitinates p53, marking it for degradation. Treatment with this compound blocks the deubiquitinating activity of USP7, leading to the auto-ubiquitination and degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and activation of p53.
Caption: USP7-p53 Signaling Pathway.
Experimental Workflow
The general workflow for assessing p53 activation upon this compound treatment involves cell culture, treatment with the inhibitor, preparation of cell lysates, and subsequent analysis by Western blot.
Caption: Western Blot Workflow for p53 Activation.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a Western blot experiment investigating the effects of this compound. The values are illustrative and may vary depending on the cell line and experimental conditions.
| Target Protein | Treatment Group | Expected Fold Change (vs. DMSO) | Rationale |
| p53 | This compound | 2 - 5 fold increase | Inhibition of USP7 leads to MDM2 degradation, thus stabilizing p53.[3] |
| Phospho-p53 (e.g., Ser15) | This compound | 1.5 - 4 fold increase | Increased p53 levels lead to its activation via phosphorylation.[7][8] |
| MDM2 | This compound | 0.2 - 0.5 fold decrease | USP7 inhibition promotes auto-ubiquitination and degradation of MDM2.[3] |
| p21 | This compound | 3 - 8 fold increase | As a downstream target of activated p53, p21 expression is upregulated.[9] |
| GAPDH/β-actin | This compound | No significant change | Used as a loading control to ensure equal protein loading. |
Experimental Protocol: Western Blot for p53 Activation
This protocol details the steps for treating cells with this compound and analyzing p53 activation by Western blot.
Materials and Reagents:
-
Cell Line: A cancer cell line with wild-type p53 (e.g., MCF-7, A549).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.[10]
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
SDS-PAGE Gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-p53
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-MDM2
-
Mouse anti-p21
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween 20 (TBST).
-
Enhanced Chemiluminescent (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1-10 µM is a good starting point.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software.
-
Normalize the band intensity of the target proteins to the loading control.
-
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. p53 Monoclonal Antibody (PAb 1801) (MA5-11296) [thermofisher.com]
- 9. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp7-IN-8 Immunoprecipitation of USP7 Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide range of proteins. By removing ubiquitin chains from its substrates, USP7 protects them from proteasomal degradation. USP7 is implicated in numerous cellular processes, including DNA damage repair, cell cycle control, epigenetic regulation, and immune responses.[1][2] Its dysregulation is linked to various diseases, most notably cancer, where it often contributes to tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.[3][4]
The most well-characterized role of USP7 is its regulation of the p53-MDM2 tumor suppressor pathway.[3][5] USP7 can deubiquitinate and stabilize both the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[1][6] However, USP7 exhibits a higher affinity for MDM2, leading to its stabilization and subsequent ubiquitination and degradation of p53.[6] This makes USP7 an attractive therapeutic target for cancers with wild-type p53.
Usp7-IN-8 is a selective inhibitor of USP7. By inhibiting the deubiquitinating activity of USP7, this compound is expected to increase the ubiquitination of its substrates, leading to their degradation. This application note provides detailed protocols for utilizing this compound to immunoprecipitate USP7 substrates, enabling researchers to study the effects of USP7 inhibition on specific proteins of interest.
Data Presentation
This compound Inhibitor Profile
| Compound | Target | IC50 | Selectivity |
| This compound | USP7 | 1.4 µM (in Ub-Rho110 assay) | No activity against USP47 and USP5 |
Data sourced from MedchemExpress.[7]
Effects of USP7 Inhibition on Key Substrates
| Substrate | Effect of USP7 Inhibition | Cancer Relevance |
| MDM2 | Increased ubiquitination and degradation | Destabilization of MDM2 leads to p53 activation.[3][6] |
| p53 | Stabilization and activation (due to MDM2 degradation) | Activation of p53 can induce apoptosis and cell cycle arrest in cancer cells.[3][5][8] |
| FOXM1 | Increased ubiquitination and degradation | FOXM1 is an oncogenic transcription factor often overexpressed in triple-negative breast cancer.[6] |
| N-Myc | Decreased protein levels | N-Myc is a key driver of neuroblastoma.[8] |
| EZH2 | Increased ubiquitination and degradation | EZH2 is a histone methyltransferase involved in epigenetic gene silencing and is often dysregulated in cancer.[8] |
| SUV39H1 | Increased MDM2-mediated degradation | SUV39H1 is a histone methyltransferase involved in heterochromatin formation.[1] |
| RNF168 | Destabilization | RNF168 is an E3 ubiquitin ligase crucial for the DNA damage response.[9] |
Signaling Pathway
The following diagram illustrates the central role of USP7 in the p53-MDM2 pathway. Inhibition of USP7 by this compound leads to the degradation of MDM2, thereby stabilizing and activating p53.
Caption: USP7-p53-MDM2 Signaling Pathway.
Experimental Protocols
Experimental Workflow for Immunoprecipitation of USP7 Substrates
The following diagram outlines the general workflow for treating cells with this compound, followed by immunoprecipitation to enrich for ubiquitinated substrates.
Caption: Experimental Workflow for IP of USP7 Substrates.
Detailed Protocol: Immunoprecipitation of Ubiquitinated Proteins after this compound Treatment
This protocol is designed to enrich for ubiquitinated proteins from cells treated with this compound. It can be adapted to immunoprecipitate a specific protein of interest to assess its ubiquitination status or to perform a broader immunoprecipitation of all ubiquitinated proteins.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail
-
Deubiquitinase (DUB) Inhibitor: N-ethylmaleimide (NEM)
-
Protein A/G agarose or magnetic beads
-
Antibody for immunoprecipitation (e.g., anti-ubiquitin antibody or an antibody specific to the target substrate)
-
Wash Buffer: e.g., modified RIPA buffer or PBS with 0.1% Tween-20
-
Elution Buffer: e.g., 2x Laemmli sample buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 80-90% confluency at the time of harvesting. b. Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or an equivalent volume of DMSO as a vehicle control. The treatment time can range from 2 to 24 hours, depending on the experimental goals and the half-life of the substrate of interest. c. Optional: For accumulation of ubiquitinated proteins, a proteasome inhibitor (e.g., MG132) can be added for the last 4-6 hours of the this compound treatment.
-
Cell Lysis: a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA Lysis Buffer supplemented with protease inhibitors and 5-10 mM NEM to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
Protein Quantification: a. Determine the protein concentration of the lysate using a BCA Protein Assay Kit. b. Equalize the protein concentration of all samples with lysis buffer.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C on a rotator. b. Pellet the beads by centrifugation and transfer the supernatant to a new tube. c. To 0.5-1 mg of protein lysate, add the appropriate amount of immunoprecipitating antibody (e.g., anti-ubiquitin or anti-substrate). d. Incubate overnight at 4°C on a rotator. e. Add pre-equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
Elution: a. After the final wash, remove all residual wash buffer. b. Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them. d. Pellet the beads by centrifugation, and the supernatant containing the eluted proteins is ready for Western blot analysis.
-
Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody against the protein of interest to detect its ubiquitination or with an anti-ubiquitin antibody to visualize the overall ubiquitination profile.
Conclusion
This compound serves as a valuable chemical probe for investigating the roles of USP7 in various cellular pathways. The protocols provided here offer a framework for researchers to study the effects of USP7 inhibition on substrate ubiquitination and stability. By employing these methods, scientists can further elucidate the mechanisms by which USP7 contributes to disease and evaluate the therapeutic potential of targeting this key deubiquitinase.
References
- 1. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [patrinum.ch]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168* - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp7-IN-8 Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage response, and epigenetic control.[1] Its dysregulation is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. Usp7-IN-8 is a selective inhibitor of USP7, demonstrating anticancer effects.[2][3] This document provides detailed protocols for setting up and executing an enzyme kinetics assay to characterize the inhibitory activity of this compound against USP7.
The assay is based on the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[1][2] When the substrate is cleaved by USP7, the fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Signaling Pathway and Inhibition Mechanism
USP7 regulates multiple signaling pathways by removing ubiquitin from its target proteins, thereby rescuing them from proteasomal degradation. A key pathway involves the tumor suppressor p53 and its primary E3 ligase, MDM2. USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for degradation. Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. Many selective USP7 inhibitors function by binding to the enzyme's active site, effectively blocking the access of the ubiquitin substrate.[4] While the precise kinetic mechanism for this compound is not definitively reported in the literature, many selective USP7 inhibitors have been shown to compete with ubiquitin for binding to the active site.[5]
Caption: USP7 inhibition leads to p53 activation.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and typical kinetic parameters for USP7 assays. This data is essential for designing and interpreting the results of the enzyme kinetics experiments.
| Parameter | Value | Substrate | Notes |
| This compound IC50 | 1.4 µM | Ub-Rho110 | The half-maximal inhibitory concentration, a measure of inhibitor potency.[2][3][6] |
| USP7 Kм | Varies (µM range) | Ub-AMC / Ub-Rho110 | The Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. This value can vary based on buffer conditions and the specific USP7 construct used. |
| Typical USP7 Concentration | 0.5 - 5 nM | N/A | The final concentration of the enzyme in the assay. The optimal concentration should be determined empirically to ensure linear reaction kinetics. |
| Typical Substrate Concentration | 100 - 500 nM | Ub-AMC / Ub-Rho110 | The substrate concentration should ideally be close to or below the Kм value for accurate determination of inhibitor potency. |
Experimental Protocols
Experimental Workflow
The general workflow for determining the kinetic parameters of this compound involves two main stages: first, an IC50 determination to assess the inhibitor's potency, and second, a mechanism of inhibition study to understand how the inhibitor interacts with the enzyme and substrate.
Caption: Workflow for this compound kinetic characterization.
Protocol 1: IC50 Determination of this compound
This protocol is designed to determine the concentration of this compound required to inhibit 50% of USP7 activity.
Materials:
-
Recombinant Human USP7 enzyme
-
This compound inhibitor
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader capable of excitation at ~485 nm and emission at ~535 nm
Procedure:
-
Prepare this compound Serial Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). Then, dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Reagents:
-
Dilute the USP7 enzyme in assay buffer to a final concentration of 1 nM (or an empirically determined optimal concentration).
-
Dilute the Ub-Rho110 substrate in assay buffer to a final concentration of 200 nM (a concentration close to the Kм is recommended).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 5 µL of the diluted USP7 enzyme solution to all wells.
-
Mix gently and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 10 µL of the diluted Ub-Rho110 substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration by determining the linear slope of the fluorescence signal over time.
-
Plot the initial velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Mechanism of Inhibition Study
This protocol is designed to determine the kinetic mechanism by which this compound inhibits USP7 (e.g., competitive, non-competitive, or mixed inhibition).
Materials:
-
Same as for Protocol 1.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer to achieve a range of final concentrations around the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 4x IC50).
-
Prepare serial dilutions of the Ub-Rho110 substrate in assay buffer to create a range of final concentrations (e.g., from 0.2x Kм to 5x Kм).
-
Dilute the USP7 enzyme in assay buffer to a final concentration of 1 nM.
-
-
Assay Plate Setup:
-
In the 384-well plate, set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration, perform a full substrate titration.
-
Add the appropriate volumes of assay buffer, this compound, and USP7 enzyme to the wells. Incubate for 30 minutes at room temperature.
-
-
Initiate and Measure: Start the reactions by adding the different concentrations of the Ub-Rho110 substrate. Immediately measure the kinetic fluorescence as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.
-
Generate Michaelis-Menten plots (v₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the Lineweaver-Burk plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are affected).
-
-
The inhibition constant (Ki) can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Troubleshooting
-
High Background Fluorescence: Test the fluorescence of the inhibitor compound alone in the assay buffer. If it is fluorescent, consider using an alternative substrate with different excitation/emission spectra.
-
No or Low Enzyme Activity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the activity of the enzyme lot with a positive control (no inhibitor). Check the DTT concentration in the assay buffer, as it is crucial for the activity of cysteine proteases like USP7.
-
Non-linear Reaction Progress Curves: This may indicate substrate depletion, enzyme instability, or product inhibition. If the initial linear phase is too short, consider using a lower enzyme concentration.
-
Precipitation of Inhibitor: this compound is dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to prevent precipitation. If precipitation occurs at higher concentrations, adjust the dilution scheme.
References
- 1. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of USP7 Inhibitors Using Usp7-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide range of proteins involved in key cellular processes. These processes include the p53-MDM2 tumor suppressor pathway, DNA damage repair, epigenetic regulation, and immune response.[1][2][3] Dysregulation of USP7 activity has been implicated in the progression of various cancers, making it an attractive therapeutic target for drug discovery.[4][5]
Usp7-IN-8 is a selective inhibitor of USP7.[6] These application notes provide a comprehensive guide for utilizing this compound as a reference compound in a high-throughput screening (HTS) campaign to identify novel USP7 inhibitors. The following sections detail the properties of this compound, protocols for biochemical and cellular assays, and data presentation guidelines.
This compound: A Selective USP7 Inhibitor
This compound is a valuable tool for USP7-targeted drug discovery programs. Its key characteristics are summarized below.
| Property | Value | Reference |
| Biochemical IC50 | 1.4 µM (Ub-Rho110 assay) | [6] |
| Selectivity | No significant activity against USP47 and USP5 | [6] |
| Mechanism of Action | Inhibition of USP7's deubiquitinating activity | [4][6] |
Signaling Pathways Involving USP7
Inhibition of USP7 can impact multiple downstream signaling pathways. Understanding these pathways is crucial for designing relevant secondary assays to confirm the mechanism of action of identified hits.
Caption: Key signaling pathways regulated by USP7.
High-Throughput Screening (HTS) Campaign Workflow
A typical HTS campaign to identify novel USP7 inhibitors involves a primary biochemical screen followed by a series of secondary assays to confirm activity, determine selectivity, and assess cellular effects.
Caption: A representative HTS workflow for USP7 inhibitor discovery.
Experimental Protocols
Primary High-Throughput Screening: Ubiquitin-Rhodamine 110 Assay
This biochemical assay is a robust and sensitive method for monitoring USP7 activity in a high-throughput format.[7][8] The assay measures the cleavage of the fluorogenic substrate Ubiquitin-Rhodamine 110 (Ub-Rho110), resulting in an increase in fluorescence.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
This compound (positive control)
-
DMSO (negative control)
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of test compounds and controls (this compound, DMSO) into the 384-well assay plates.
-
Enzyme Preparation: Prepare a 2X solution of USP7 enzyme in assay buffer. The final concentration of USP7 should be empirically determined to yield a linear reaction rate for at least 60 minutes and a sufficient signal-to-background ratio.
-
Enzyme Addition: Add 5 µL of the 2X USP7 enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Substrate Preparation: Prepare a 2X solution of Ub-Rho110 in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.
-
Reaction Initiation: Add 5 µL of the 2X Ub-Rho110 solution to each well to start the reaction.
-
Fluorescence Reading: Immediately begin kinetic reading of the fluorescence intensity every 1-2 minutes for 30-60 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a high concentration of this compound).
HTS Data Quality Control:
| Parameter | Recommended Value | Reference |
| Z'-factor | ≥ 0.5 | [9][10] |
| Signal-to-Background (S/B) | > 10 | [5] |
| Hit Rate | 0.5 - 2% | [11] |
Secondary Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of hit compounds in a cellular environment.[12][13] The assay relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line with detectable USP7 expression (e.g., HCT116, MCF7)
-
Cell culture medium and supplements
-
Hit compounds and this compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease and phosphatase inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Western blot apparatus and reagents
-
Anti-USP7 antibody
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the hit compound or this compound for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble USP7 by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble USP7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Tertiary Assay: Western Blot for Downstream Effects
Inhibition of USP7 is expected to destabilize its substrates, such as MDM2, leading to the stabilization and accumulation of p53.[14][15] This can be assessed by Western blotting.
Materials:
-
Cancer cell line with a wild-type p53 status (e.g., HCT116, MCF7)
-
Hit compounds and this compound
-
Cell lysis buffer and protease inhibitors
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-USP7, anti-MDM2, anti-p53, and a loading control (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of the hit compound or this compound for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against USP7, MDM2, p53, and the loading control, followed by the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the protein levels to the loading control. A decrease in MDM2 levels and an increase in p53 levels upon treatment with the compound would confirm the expected downstream effect of USP7 inhibition.[15][16]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of hit compounds against the reference compound, this compound.
Table 1: Biochemical Activity and Selectivity of Hit Compounds
| Compound | USP7 IC50 (µM) | USP47 % Inhibition @ 10 µM | USP5 % Inhibition @ 10 µM |
| This compound | 1.4 | < 10 | < 10 |
| Hit 1 | |||
| Hit 2 | |||
| ... |
Table 2: Cellular Activity of Hit Compounds
| Compound | CETSA Shift (°C) | MDM2 Degradation EC50 (µM) | p53 Stabilization EC50 (µM) |
| This compound | TBD | TBD | TBD |
| Hit 1 | |||
| Hit 2 | |||
| ... |
Note: TBD (To Be Determined) indicates that while this compound is a known biochemical inhibitor, its specific cellular activity data may need to be generated in the user's specific cell system.
Conclusion
These application notes provide a framework for using this compound as a tool in a high-throughput screening campaign to identify and characterize novel inhibitors of USP7. The provided protocols for biochemical and cellular assays, along with the data presentation guidelines, will aid researchers in conducting robust and reproducible experiments, ultimately accelerating the discovery of new therapeutic agents targeting USP7.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rna.uzh.ch [rna.uzh.ch]
- 11. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Usp7-IN-8 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes. These processes include the p53-MDM2 tumor suppressor axis, DNA damage repair, cell cycle progression, and immune response.[1][2] Its aberrant expression is linked to the progression of various human cancers, making it a compelling therapeutic target.[3][4] Usp7-IN-8 is a selective inhibitor of USP7 with demonstrated anticancer effects.[5] This document provides detailed application notes and protocols for the use of USP7 inhibitors in mouse xenograft models, with a focus on establishing effective dosages and experimental workflows. Due to the limited availability of specific in vivo data for this compound, this guide synthesizes information from studies on other well-characterized USP7 inhibitors to provide a robust starting point for experimental design.
USP7 Signaling Pathway
USP7 modulates multiple signaling pathways crucial for cancer development and progression. A primary mechanism involves its regulation of the MDM2-p53 axis. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1] By inhibiting USP7, MDM2 becomes destabilized, leading to an accumulation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[6] Beyond the p53 pathway, USP7 also influences other cancer-related pathways by stabilizing oncoproteins such as FOXM1 and regulating immune responses through the stabilization of Foxp3 in regulatory T cells.[7][8]
Caption: USP7 Signaling Pathway and the Effect of this compound.
Quantitative Data Summary for USP7 Inhibitors in Mouse Xenograft Models
The following table summarizes in vivo dosage and administration data from studies on various USP7 inhibitors. This information can serve as a valuable reference for designing initial dose-finding and efficacy studies for this compound.
| Inhibitor | Cancer Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |
| GNE-6776 | EOL-1 (Eosinophilic Leukemia) | Not Specified | 100 mg/kg, 200 mg/kg | Oral (PO) | Twice on the first day (0 and 4h) | [9][10] |
| GNE-6776 | MCF7-Ser (Breast Cancer) | Not Specified | 200 mg/kg | Oral (PO) | Twice on the first day (0 and 4h) | [9] |
| PU7-1 | MDA-MB-468 (Triple-Negative Breast Cancer) | Nude Mice | 37.5 mg/kg | Intraperitoneal (IP) | Daily for 3 weeks (6 days/week) | [7] |
| FT671 | MM.1S (Multiple Myeloma) | Not Specified | 100 mg/kg, 200 mg/kg | Oral Gavage (PO) | Daily | [11] |
| P5091 | MM.1S (Multiple Myeloma) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Compound 41 | p53 wildtype and mutant cell lines | Not Specified | Not Specified | Oral (PO) | Not Specified | [12] |
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol provides a general framework for evaluating the efficacy of a USP7 inhibitor, such as this compound, in a subcutaneous mouse xenograft model.
1. Cell Culture and Animal Model:
-
Cell Lines: Select a human cancer cell line of interest (e.g., MDA-MB-468 for breast cancer, MM.1S for multiple myeloma). Culture cells in appropriate media and conditions as recommended by the supplier.
-
Animals: Use immunodeficient mice (e.g., 6-8 week old female nude mice) to prevent rejection of human tumor xenografts. Acclimatize animals for at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of approximately 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 million cells) into the flank of each mouse.
3. Drug Formulation and Administration:
-
Vehicle Preparation: The choice of vehicle will depend on the solubility of this compound. A common vehicle for oral administration is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution containing DMSO, PEG300, and saline might be appropriate. All solutions should be sterile-filtered.
-
This compound Formulation: Prepare a stock solution of this compound in a suitable solvent. On the day of administration, dilute the stock solution with the appropriate vehicle to the desired final concentrations.
-
Administration: Based on the data from analogous compounds, a starting dose in the range of 30-200 mg/kg can be considered. The route of administration can be oral gavage or intraperitoneal injection, and the frequency can range from daily to twice daily.
4. Study Design and Monitoring:
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 7-10 mice.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration (e.g., 21 days). At the endpoint, euthanize the mice, and dissect, weigh, and photograph the tumors.
5. Pharmacodynamic Analysis:
-
To assess the on-target activity of this compound, a satellite group of tumor-bearing mice can be treated with the compound.
-
At various time points after the final dose (e.g., 8 hours), tumors can be excised and processed for Western blot analysis to examine the levels of USP7 downstream targets such as MDM2, p53, and FOXM1.
Caption: Experimental Workflow for a Mouse Xenograft Study.
Conclusion
While specific dosage and administration protocols for this compound in mouse xenograft models are not yet extensively published, the data from other potent and selective USP7 inhibitors provide a strong foundation for initiating in vivo studies. The provided protocols and data summary offer a detailed guide for researchers to design and execute robust preclinical evaluations of this compound and other novel USP7 inhibitors. Careful dose-finding studies and pharmacodynamic analyses are crucial to establishing the optimal therapeutic window for these promising anticancer agents.
References
- 1. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: USP7-IN-8 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology.[1][2][3][4] Overexpressed in a variety of cancers, USP7 plays a critical role in cell cycle regulation, DNA damage repair, and immune response by deubiquitinating and stabilizing a range of substrate proteins, including oncogenes and regulators of tumor suppressor p53.[3][5][6][7] Inhibition of USP7 can lead to the degradation of oncogenic proteins and the stabilization of tumor suppressors, making it a promising strategy for cancer therapy.[4][8] USP7-IN-8 is a selective inhibitor of USP7 with a reported IC50 of 1.4 μM.[8]
The combination of USP7 inhibitors with traditional chemotherapy presents a promising approach to enhance anti-tumor efficacy and overcome drug resistance.[5][6] This document provides a detailed overview of the application of this compound in combination with chemotherapy, including potential signaling pathways, experimental protocols, and representative data based on preclinical studies of similar USP7 inhibitors.
Disclaimer: Specific preclinical data for this compound in combination with chemotherapy is limited in publicly available literature. The quantitative data and specific experimental observations presented herein are derived from studies on other well-characterized USP7 inhibitors (e.g., P5091, P22077, FT671) and should be considered representative for the class of compounds. Researchers are advised to generate specific data for this compound in their models of interest.
Data Presentation: Synergistic Effects of USP7 Inhibition with Chemotherapy
The following tables summarize quantitative data from preclinical studies of various USP7 inhibitors in combination with standard chemotherapeutic agents. This data illustrates the potential for synergistic anti-cancer effects.
Table 1: In Vitro Synergistic Activity of USP7 Inhibitors with Chemotherapeutic Agents
| Cancer Type | USP7 Inhibitor | Chemotherapeutic Agent | Observation | Reference |
| Multiple Myeloma | P5091 | Doxorubicin, Etoposide | Synergistic killing of MM cells. | [9] |
| Acute Myeloid Leukemia | P22077 | Cytarabine | Synergistic anti-leukemic activity and overcoming chemoresistance. | |
| Cervical Cancer | P22077 | Cisplatin | Enhanced reduction in cell proliferation and colony formation. | [10] |
| Paclitaxel-Resistant Lung Cancer | P22077 | Paclitaxel | Strong synergism in overcoming paclitaxel resistance. | [1][11][12] |
| Pancreatic Cancer | Unspecified USP7i | PARP Inhibitors | Increased sensitivity of pancreatic cancer cells to PARP inhibitors. | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of USP7 Inhibitors in Combination Therapy
| Cancer Model | USP7 Inhibitor | Combination Agent | Key Findings | Reference |
| Multiple Myeloma Xenograft | P5091 | Dexamethasone, Lenalidomide | Synergistic anti-MM activity. | [9][13] |
| Cervical Cancer Xenograft | P22077 | Cisplatin | Greater anti-tumor activity than either agent alone. | [10] |
| MM.1S Xenograft | Compound 41 | Monotherapy | Demonstrated tumor growth inhibition in p53 wildtype and mutant lines. | [14] |
| AML Xenograft | FX1-5303 | Venetoclax | Strong tumor growth inhibition. | [15] |
Signaling Pathways
The synergistic effect of USP7 inhibition with chemotherapy is underpinned by the modulation of several key signaling pathways. The primary mechanism involves the destabilization of MDM2, a key negative regulator of the tumor suppressor p53.
Caption: USP7-p53 signaling pathway modulation by this compound and chemotherapy.
In cancer cells with wild-type p53, USP7 inhibition by this compound prevents the deubiquitination of MDM2, leading to its degradation. This in turn stabilizes p53, promoting apoptosis and cell cycle arrest. Chemotherapy-induced DNA damage also activates p53, leading to a synergistic anti-tumor effect.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound and a chemotherapeutic agent, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
96-well plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[16]
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours.[16] Include a DMSO-treated control group.
-
Add 20 µL of MTS reagent to each well and incubate for 1-2 hours at 37°C in the dark.[16]
-
Measure the absorbance at 490 nm using a plate reader.[16]
-
Calculate cell viability as a percentage relative to the DMSO-treated control. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for the cell viability (MTS) assay.
Western Blot Analysis
Objective: To assess the levels of key proteins in the USP7 signaling pathway (e.g., USP7, MDM2, p53, p21) following treatment.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Separate 30 µg of total protein per lane on an SDS-PAGE gel.[16]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system. GAPDH or β-actin should be used as a loading control.[16]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy combination treatment.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed and treat cells as for the viability assay.
-
Collect both floating and adherent cells by trypsinization.[17][18]
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.[17]
-
Analyze the stained cells by flow cytometry.[17][18] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[17]
Caption: Logical relationship of cell status and staining in an Annexin V/PI apoptosis assay.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cells for implantation
-
This compound formulation for oral or IP administration
-
Chemotherapeutic agent for administration
-
Calipers for tumor measurement
Protocol:
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.[19]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and this compound + chemotherapy.
-
Administer treatments according to a predetermined schedule.
-
Measure tumor volume with calipers 2-3 times per week.[19]
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise tumors for pharmacodynamic analysis (e.g., western blotting for target proteins).
Conclusion
The combination of a USP7 inhibitor like this compound with standard chemotherapy holds significant promise for improving cancer treatment outcomes. The synergistic effects are driven by the modulation of key pathways controlling cell survival and death, particularly the p53 signaling axis. The protocols outlined here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in combination with various chemotherapeutic agents in their specific cancer models. Further preclinical investigation is warranted to fully elucidate the therapeutic potential of this combination strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Combination of Inhibitors of USP7 and PLK1 has a Strong Synergism against Paclitaxel Resistance | Semantic Scholar [semanticscholar.org]
- 3. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Targeting Ubiquitin-Specific Protease 7 (USP7): A Pharmacophore-Guided Drug Repurposing and Physics-Based Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P22077 enhances the antitumor efficacy of Cisplatin and its mechanism | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 11. Combination of Inhibitors of USP7 and PLK1 has a Strong Synergism against Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of Inhibitors of USP7 and PLK1 has a Strong Synergism against Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 14. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Usp7-IN-8 in a Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes.[1][2][3] These processes include DNA damage repair, cell cycle control, apoptosis, and immune response.[1][2][4] USP7's modulation of protein stability, particularly of the E3 ubiquitin ligase MDM2 and the tumor suppressor p53, has implicated it as a significant target in cancer therapy.[1][5][6] Overexpression of USP7 is observed in various cancers and is often associated with poor prognosis.[1][6]
Usp7-IN-8 is a selective inhibitor of USP7 with a reported IC50 of 1.4 µM in a biochemical assay.[7][8] It demonstrates selectivity for USP7 over other deubiquitinating enzymes such as USP47 and USP5.[7][8] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay, a crucial step in evaluating its potency and potential as a therapeutic agent.
USP7 Signaling Pathway
USP7 is a central regulator in several signaling pathways. One of the most well-characterized is its role in the p53-MDM2 axis. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that targets the tumor suppressor p53 for proteasomal degradation.[5][6][9] Inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[3][5] Beyond the p53 pathway, USP7 also influences other cancer-related signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[1][4][10]
Caption: USP7 signaling pathway and the effect of this compound.
Experimental Protocol: Cell Viability Assay for IC50 Determination
This protocol describes the use of a resazurin-based cell viability assay (e.g., alamarBlue™ or similar reagents) to determine the IC50 of this compound. The principle of this assay is the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Materials
-
Human colorectal carcinoma cell line (e.g., HCT116, wild-type p53)
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin-based cell viability reagent
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader
Experimental Workflow
Caption: Workflow for the cell-based IC50 determination of this compound.
Procedure
-
Cell Seeding:
-
Culture HCT116 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells, count them, and adjust the cell suspension to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear-bottom black plate.
-
Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting concentration is 100 µM, with 8-10 dilution points.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells in triplicate.
-
Incubate the plate for 48 to 72 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis
-
Average the fluorescence readings for each triplicate.
-
Subtract the average fluorescence of the "no-cell" control wells (media and reagent only) from all other readings.
-
Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison and reporting.
Table 1: Dose-Response Data for this compound
| This compound Conc. (µM) | Log Concentration | Average Fluorescence | % Cell Viability |
| 100 | 2 | ||
| 50 | 1.7 | ||
| 25 | 1.4 | ||
| 12.5 | 1.1 | ||
| 6.25 | 0.8 | ||
| 3.13 | 0.5 | ||
| 1.56 | 0.2 | ||
| 0.78 | -0.1 | ||
| 0.39 | -0.4 | ||
| 0 (Vehicle) | - | 100 |
Table 2: Calculated IC50 Value for this compound
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| This compound | HCT116 | Cell Viability (Resazurin) | 72 | [Calculated Value] |
Expected Results
Treatment of cancer cell lines with wild-type p53, such as HCT116, with a USP7 inhibitor is expected to result in a dose-dependent decrease in cell viability.[11][12] The calculated IC50 value from the cell-based assay will provide a measure of the compound's potency in a cellular context. This value may differ from the biochemical IC50 due to factors such as cell permeability, off-target effects, and the complexity of the cellular environment. Further experiments, such as western blotting for p53 and MDM2 levels, can be performed to confirm the on-target activity of this compound in cells. An increase in p53 levels and a decrease in MDM2 levels would be consistent with USP7 inhibition.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 11. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Usp7-IN-8 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-8 is a selective inhibitor of Ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and apoptosis.[1] Overexpression of USP7 has been linked to the progression of various cancers, making it an attractive therapeutic target.[2][3] Inhibition of USP7 leads to the destabilization of oncoproteins and the stabilization of tumor suppressors, ultimately inducing apoptosis in cancer cells.[4][5][6] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cells, including methods for assessing cell viability, quantifying apoptosis, and analyzing key protein expression changes.
Mechanism of Action
This compound selectively inhibits the deubiquitinating activity of USP7.[1] One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound promotes the degradation of MDM2, leading to the accumulation and activation of p53.[6][7] Activated p53 then transcriptionally upregulates pro-apoptotic genes, such as Bax and PUMA, triggering the intrinsic apoptotic pathway.[4][8]
Furthermore, USP7 inhibition can induce apoptosis through p53-independent mechanisms, including the induction of endoplasmic reticulum (ER) stress and oxidative stress.[9] The accumulation of ubiquitinated proteins due to USP7 inhibition can disrupt cellular homeostasis and activate stress response pathways that converge on apoptosis.
Data Presentation
Table 1: In Vitro Activity of USP7 Inhibitors
| Compound | Assay Type | IC50 | Cell Line(s) | Reference |
| This compound | Ub-Rho110 Assay | 1.4 µM | - | [1] |
| GNE-6776 | Cell Viability | 27.2 µM (72h), 31.4 µM (96h) | MCF7 | [10] |
| GNE-6776 | Cell Viability | 31.8 µM (72h), 37.4 µM (96h) | T47D | [10] |
| PU7-1 | Cell Proliferation | 1.8 µM | MDA-MB-468 | [11] |
| PU7-1 | Cell Proliferation | 2.8 µM | BT549 | [11] |
Experimental Protocols
Protocol 1: Determination of IC50 using Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a standard colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or PrestoBlue™ reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
For MTT assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.
-
For PrestoBlue™ assay: a. Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C. b. Read the fluorescence at an excitation/emission of 560/590 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[12][13][14][15][16]
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the analysis of key apoptotic protein expression levels (e.g., p53, MDM2, Bcl-2, Bax, cleaved Caspase-3) by western blotting following treatment with this compound.[17]
Materials:
-
Cancer cells treated with this compound and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the IC50 concentration for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. GAPDH or β-actin should be used as a loading control.
Visualization of Pathways and Workflows
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization, ultimately inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 9. USP7 Attenuates Endoplasmic Reticulum Stress and NF-κB Signaling to Modulate Chondrocyte Proliferation, Apoptosis, and Inflammatory Response under Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Usp7-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cellular responses to Usp7-IN-8, a small molecule inhibitor of Ubiquitin-specific Peptidase 7 (USP7). The provided protocols and data will enable researchers to effectively assess the impact of this compound on apoptosis, cell cycle progression, and immune cell phenotypes.
Introduction to Usp7 and this compound
Ubiquitin-specific Peptidase 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes. These processes include the DNA damage response, cell cycle control, and immune regulation. Notably, USP7 is a key regulator of the p53 tumor suppressor protein through its interaction with the E3 ubiquitin ligase MDM2.[1] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] Overexpression of USP7 has been observed in various cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[2]
This compound is a potent and specific inhibitor of USP7. By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53. This can trigger downstream cellular events such as cell cycle arrest and apoptosis in cancer cells. Furthermore, emerging evidence suggests that USP7 inhibitors can modulate the tumor microenvironment by affecting the function of various immune cells, including T cells and macrophages.[1][3]
Data Presentation
The following tables summarize quantitative data from studies utilizing USP7 inhibitors, providing expected outcomes for flow cytometry analyses.
Table 1: Apoptosis Induction by USP7 Inhibitors in Cancer Cell Lines
| Cell Line | USP7 Inhibitor | Concentration | Treatment Time | % Apoptotic Cells (Annexin V+) | Reference |
| Glioblastoma (SHG-140) | P5091 | 1 µM | 48h | ~25% | [4] |
| Glioblastoma (T98G) | P5091 | 2 µM | 48h | ~30% | [4] |
| HeLa (USP7+/+) | Tunicamycin | 1 µM | 24h | ~18% | [5] |
| HeLa (USP7-/-) | Tunicamycin | 1 µM | 24h | ~53% | [5] |
| WI-38 (Senescent) | P5091 | 15 µM | 72h | ~35% | [6] |
Table 2: Cell Cycle Arrest Induced by USP7 Inhibitors in Breast Cancer Cell Lines
| Cell Line | USP7 Inhibitor | Concentration | Treatment Time | % Cells in G1 Phase | % Cells in G2/M Phase | Reference |
| MCF7 | p5091 | 10 µM | 48h | Increased by 11.54% | Decreased by 11.86% | [2] |
| T47D | p5091 | 10 µM | 72h | Increased by 14.45% | Not significant | [2] |
| MCF7 | siUSP7 | 20 pmol | 48h | Increased by 5.48% | Decreased by 7.24% | [2] |
| T47D | siUSP7 | 20 pmol | 48h | Increased by 5.56% | Not significant | [2] |
Table 3: Modulation of Immune Cell Populations by USP7 Inhibitors
| Cell Type | USP7 Inhibitor | Effect on Cell Population | Marker Changes | Reference |
| Tumor-Associated Macrophages (TAMs) | P5091 | Reprogramming from M2 to M1 phenotype | ↓CD206 (M2 marker) | [3] |
| CD8+ T cells | P5091-treated M2 conditioned medium | Increased proliferation | ↑CFSE dilution | [3] |
| T cells (in vivo) | OAT-4828 | T cell activation | Not specified | [1] |
| Thymocytes (ex vivo) | USP7 heterozygous knockout | Disrupted T-cell development | ↑Double-negative, ↓Double-positive (CD4/CD8) | [7] |
Signaling Pathway
The primary mechanism of action of this compound involves the disruption of the USP7-MDM2-p53 axis. The following diagram illustrates this pathway.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Experimental Workflow
The following diagram outlines the general workflow for flow cytometry analysis of cells treated with this compound.
Caption: General workflow for flow cytometry analysis after this compound treatment.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound (and appropriate solvent, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided with the apoptosis kit)
-
Cultured cells of interest
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed approximately 1 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use appropriate controls for compensation (unstained cells, single-stained cells for Annexin V-FITC, and single-stained cells for PI).
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cells treated with this compound.
Materials:
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Cultured cells of interest
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[8]
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Immunophenotyping of Macrophages
This protocol is for the analysis of macrophage polarization (M1 vs. M2 phenotype) in response to this compound treatment.
Materials:
-
This compound (and appropriate solvent, e.g., DMSO)
-
Fluorochrome-conjugated antibodies: anti-CD11b, anti-F4/80, anti-CD86 (M1 marker), anti-CD206 (M2 marker)
-
Fc Block (anti-CD16/CD32)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Cultured macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat macrophages with this compound as required for your experiment.
-
Cell Harvesting: Gently scrape and collect the macrophages.
-
Washing: Wash the cells with FACS buffer.
-
Fc Block: Resuspend the cells in FACS buffer containing Fc Block and incubate on ice for 15 minutes to prevent non-specific antibody binding.
-
Surface Staining:
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-CD11b, anti-F4/80, anti-CD86, and anti-CD206) at their predetermined optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Analysis:
-
Acquire the samples on a flow cytometer.
-
Use single-color controls for compensation.
-
Gate on the macrophage population based on CD11b and F4/80 expression.
-
Within the macrophage gate, analyze the expression of CD86 and CD206 to distinguish between M1 (CD86+) and M2 (CD206+) populations.[3]
-
Concluding Remarks
The provided application notes and protocols offer a robust framework for investigating the cellular effects of this compound using flow cytometry. These methods can be adapted to various cell types and experimental questions, enabling a deeper understanding of the therapeutic potential of USP7 inhibition. For all experiments, it is crucial to include appropriate controls, such as vehicle-treated cells and single-color staining controls for compensation, to ensure the generation of accurate and reproducible data.
References
- 1. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 targeting modulates anti-tumor immune response by reprogramming Tumor-associated Macrophages in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Ubiquitination with Usp7-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Usp7-IN-8, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), for studying protein ubiquitination. USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in crucial cellular processes, including the DNA damage response, cell cycle control, and immune signaling.[1][2][3] By inhibiting USP7, researchers can investigate the ubiquitination status of its substrates and elucidate the downstream consequences of their altered stability.
Mechanism of Action
This compound is a selective inhibitor of USP7 with a reported IC50 of 1.4 μM in a Ubiquitin-Rhodamine 110 assay.[4] It demonstrates selectivity for USP7 over other deubiquitinating enzymes like USP5 and USP47.[4] USP7 primarily functions by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[3] One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[5][6] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[5][7] Inhibition of USP7 with this compound is expected to increase the ubiquitination of MDM2, leading to its degradation and subsequent stabilization and activation of p53.[5][7] This makes this compound a valuable tool for studying the p53-MDM2 signaling axis and its role in cancer biology.
Data Presentation
The following tables summarize key quantitative data related to the use of USP7 inhibitors. While specific data for this compound is limited in the public domain, the provided data from studies using other selective USP7 inhibitors can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 1.4 µM | Ub-Rho110 Assay | [4] |
| Selectivity | No activity against USP47 and USP5 | Ub-Rho110 Assay | [4] |
Table 2: Cellular Activity of USP7 Inhibitors (Reference Data)
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |
| Almac4 | SK-N-SH (Neuroblastoma) | Cell Viability (AlamarBlue) | 72h | ~1 µM | [1] |
| Almac4 | NB-10 (Neuroblastoma) | Cell Viability (AlamarBlue) | 72h | ~0.5 µM | [1] |
| FX1-5303 | MM.1S (Multiple Myeloma) | Cell Viability | 5 days | <50 nM | [7] |
| GNE-6776 | MCF7 (Breast Cancer) | Cell Viability | 72h | 27.2 µM | [8] |
| GNE-6776 | T47D (Breast Cancer) | Cell Viability | 72h | 31.8 µM | [8] |
Table 3: Effect of USP7 Inhibition on Protein Levels (Reference Data)
| Inhibitor | Cell Line | Treatment | Effect on MDM2 | Effect on p53 | Reference |
| Almac4 | SK-N-SH | Dose-dependent (0.1-1 µM) | Decrease | Increase | [4] |
| Almac4 | IMR-32 | Dose-dependent (0.1-1 µM) | Decrease | Increase | [4] |
| FX1-5303 | MM.1S | Time-course | Decrease | Increase | [7] |
| P5091 | MCF7 | 10 µM, 48h | Not reported | Increase (gene expression) | [9] |
Experimental Protocols
Here are detailed protocols for key experiments to study protein ubiquitination using this compound. These are general protocols that should be optimized for specific cell lines and experimental conditions.
In Vitro Deubiquitination Assay
This assay directly measures the enzymatic activity of USP7 and its inhibition by this compound.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 10 mM DTT, 5% glycerol[8]
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 2x solution of recombinant USP7 in assay buffer.
-
Prepare a series of dilutions of this compound in DMSO, and then dilute further into assay buffer to create a 10x stock.
-
Add 2 µL of the 10x this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 2x USP7 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Prepare a 10x solution of Ub-Rho110 substrate in assay buffer.
-
Initiate the reaction by adding 8 µL of the 10x Ub-Rho110 solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of Protein Ubiquitination
This protocol allows for the detection of changes in the ubiquitination status of specific proteins in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer: RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM) and iodoacetamide (IAA))
-
Primary antibodies against your protein of interest, ubiquitin, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 4, 8, 12, 24 hours).
-
In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your protein of interest or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL detection reagent and visualize the bands using a chemiluminescence imaging system. A characteristic "ladder" of higher molecular weight bands indicates polyubiquitination.
Immunoprecipitation of Ubiquitinated Proteins
This protocol is used to isolate a specific protein and then detect its ubiquitination status by western blot.
Materials:
-
Cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer: RIPA buffer with protease and deubiquitinase inhibitors
-
Primary antibody against your protein of interest for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibody against ubiquitin for western blotting
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound and a proteasome inhibitor as described in the western blot protocol.
-
Lyse the cells and pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against your protein of interest overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform western blotting as described above, using an anti-ubiquitin antibody to detect the ubiquitination of your immunoprecipitated protein.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Mechanism of action of this compound in the p53-MDM2 pathway.
Caption: Experimental workflow for analyzing protein ubiquitination.
Caption: Overview of signaling pathways regulated by USP7.
References
- 1. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Long-Term Storage and Stability of Usp7-IN-8 Solutions
Introduction
Usp7-IN-8 is a selective inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in regulating the stability of key proteins involved in cell cycle progression and apoptosis, such as MDM2 and p53.[1][2][3] The stability of this compound in solution is paramount for obtaining reliable and reproducible results in experimental settings. These application notes provide detailed guidelines for the long-term storage and handling of this compound solutions to ensure its integrity and activity.
Mechanism of Action Context
USP7 stabilizes MDM2 by removing ubiquitin tags, which in turn promotes the degradation of the tumor suppressor p53.[1][4] By inhibiting USP7, this compound disrupts this process, leading to the degradation of MDM2 and the subsequent stabilization and activation of p53.[5][6] Maintaining the chemical stability of this compound is essential for its efficacy in targeting this pathway.
Data Presentation
The stability of this compound is highly dependent on the solvent used and the storage temperature. The following tables summarize the recommended conditions for stock solutions.
Table 1: Recommended Long-Term Storage of this compound Stock Solutions
| Storage Temperature | Maximum Storage Period | Recommended Solvent |
| -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
Data compiled from multiple sources. It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles which can lead to product inactivation.[7][8][9]
Table 2: Solvent Formulations for this compound Working Solutions
| Formulation | Composition | Final Solubility | Notes |
| Protocol 1 (In Vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.99 mM) | Prepare fresh for same-day use. Heat or sonication may be used to aid dissolution.[7] |
| Protocol 2 (In Vivo) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.99 mM) | Prepare fresh for same-day use.[7] |
| Protocol 3 (In Vivo) | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.99 mM) | Prepare fresh for same-day use.[7] |
| Stock Solution (In Vitro) | 10 mM in DMSO | 10 mM | For cell-based assays, ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[7][9] |
Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 347.88 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[7]
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[7][8]
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
Protocol 2: Assessment of this compound Solution Stability via HPLC-UV
Objective: To quantify the concentration of this compound over time under different storage conditions to assess its chemical stability.
Methodology:
-
Preparation: Prepare a 1 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Aliquoting and Storage:
-
Dispense 100 µL aliquots of the solution into multiple HPLC vials.
-
Establish a baseline by analyzing three aliquots immediately (T=0).
-
Store the remaining vials under the desired test conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve three vials from each storage condition.
-
Allow the vials to thaw completely and equilibrate to room temperature.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC-UV method. A C18 column is typically suitable for small molecules of this nature.
-
The mobile phase composition and gradient should be optimized to achieve good peak separation and shape for this compound.
-
Quantify the peak area of this compound at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 baseline.
-
A decrease in the main peak area, accompanied by the appearance of new peaks, indicates degradation. Stability is generally defined as retaining >95% of the initial concentration.
-
Protocol 3: Functional Stability Assessment using a USP7 Activity Assay
Objective: To confirm that stored this compound retains its biological activity by measuring its ability to inhibit USP7 enzyme function.
Methodology:
-
Sample Preparation:
-
Prepare a fresh serial dilution of a newly prepared this compound solution (positive control).
-
Prepare identical serial dilutions of the this compound solutions that have been stored for the desired time and condition.
-
-
Enzyme Inhibition Assay:
-
Perform a USP7 inhibition assay using a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC).[10]
-
Pre-incubate the USP7 enzyme with the serially diluted this compound samples (fresh and stored) for 30 minutes at 25°C.[10]
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Monitor the fluorescence signal over time. The rate of increase in fluorescence is proportional to USP7 activity.
-
-
Data Analysis:
-
Plot the reaction rates against the logarithm of the inhibitor concentration for both fresh and stored samples.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each sample by fitting the data to a dose-response curve.
-
A significant increase in the IC50 value for the stored sample compared to the fresh sample indicates a loss of biological activity.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound solutions.
Caption: Simplified signaling pathway showing this compound mechanism of action.
References
- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Usp7-IN-8 in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to USP7 and the Role of Usp7-IN-8
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of proteins. By removing ubiquitin chains from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing key cellular processes such as the DNA damage response, cell cycle progression, apoptosis, and immune signaling.[1] Notably, USP7 is a key regulator of the p53-MDM2 tumor suppressor pathway.[1] Under normal conditions, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] This intricate balance is often dysregulated in various cancers, where overexpression of USP7 can lead to decreased p53 levels and subsequent tumor progression, making USP7 an attractive target for cancer therapy.[2]
This compound is a selective inhibitor of USP7.[3] By blocking the deubiquitinating activity of USP7, this compound is expected to increase the ubiquitination of USP7 substrates, leading to their degradation. This makes this compound a valuable tool for studying the functional roles of USP7 and for validating it as a therapeutic target. Co-immunoprecipitation (co-IP) is a powerful technique to study protein-protein interactions. The use of this compound in co-IP experiments can help elucidate how the enzymatic activity of USP7 influences the formation and stability of protein complexes. For instance, by inhibiting USP7, researchers can investigate whether the interaction between a specific substrate and its binding partners is dependent on its ubiquitination status.
Mechanism of Action of USP7 Inhibition in Co-Immunoprecipitation
In a typical co-immunoprecipitation experiment, an antibody is used to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). The entire complex is then captured on antibody-binding beads, and the interacting proteins are identified by downstream applications such as Western blotting or mass spectrometry.
When this compound is introduced into this workflow, it inhibits the deubiquitinating activity of USP7. This leads to an accumulation of ubiquitinated USP7 substrates. The consequences for a co-IP experiment can be twofold:
-
Disruption of Interactions: If the interaction between the bait and prey proteins is dependent on the deubiquitinated state of one of the proteins, then treatment with this compound would be expected to reduce or abolish their co-immunoprecipitation.
-
Stabilization of Interactions: Conversely, if ubiquitination of a protein serves as a scaffold for the recruitment of other proteins, inhibiting its deubiquitination with this compound could enhance or stabilize these interactions, leading to a stronger co-IP signal.
By comparing the results of co-IP experiments performed in the presence and absence of this compound, researchers can gain valuable insights into the role of USP7-mediated deubiquitination in modulating specific protein-protein interactions.
Quantitative Data for USP7 Inhibitors
The following table summarizes key quantitative data for this compound and other relevant USP7 inhibitors. This information is critical for designing and interpreting co-immunoprecipitation experiments.
| Compound | Target | Assay Type | IC50 / EC50 / DC50 | Cell Line / System | Reference |
| This compound | USP7 | Ub-Rho110 Assay (in vitro) | 1.4 µM | - | [3] |
| P5091 | USP7 | Cell Viability | ~10 µM (effective concentration) | MCF7 and T47D | [2] |
| PU7-1 (PROTAC) | USP7 | Degradation | DC50 in low nM range | CAL33 | [1] |
| GNE-6640 | USP7 | Cellular Viability | Varies by cell line (nM to µM range) | 181 tumor cell lines | [4] |
| GNE-6776 | USP7 | Cellular Viability | Varies by cell line (nM to µM range) | 181 tumor cell lines | [4] |
| FT671 | USP7 | Probe Reactivity | ~0.1-2 µM | - | [5] |
| FT827 | USP7 | Probe Reactivity | ~0.1-2 µM | - | [5] |
Experimental Protocols
Co-Immunoprecipitation Protocol with this compound Treatment
This protocol provides a general framework for performing a co-immunoprecipitation experiment to investigate the effect of this compound on a protein-protein interaction of interest. Optimization of specific parameters such as antibody concentration, incubation times, and this compound concentration may be required for different cell lines and protein complexes.
Materials:
-
Cell culture reagents
-
This compound (solubilized in DMSO)
-
Protease and phosphatase inhibitor cocktails
-
Co-immunoprecipitation lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Primary antibody against the "bait" protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE gels and buffers
-
Western blot reagents and antibodies against "bait" and "prey" proteins
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time. A starting concentration of 5-10 µM for 4-8 hours is recommended, based on the IC50 and protocols for other USP7 inhibitors. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold co-IP lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the whole-cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step helps to reduce non-specific binding of proteins to the beads.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the "bait" protein to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold co-IP wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet the beads.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the "bait" and expected "prey" proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the results to determine if the interaction between the bait and prey proteins is altered by this compound treatment.
-
Visualizations
References
- 1. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Usp7-IN-8 in CRISPR-Cas9 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes.[1][2] These processes include cell cycle progression, DNA damage repair, and epigenetic regulation.[2] USP7 has emerged as a promising therapeutic target in oncology due to its role in stabilizing oncoproteins and destabilizing tumor suppressors.[3][4] Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[5][6] Consequently, inhibition of USP7 leads to MDM2 degradation, p53 stabilization, and subsequent apoptosis in cancer cells with wild-type p53.[1][7][8] Usp7-IN-8 is a selective inhibitor of USP7 with a reported IC50 of 1.4 μM.[9]
The advent of CRISPR-Cas9 gene-editing technology allows for the precise knockout of genes, providing a powerful tool to study protein function and validate drug targets. The use of this compound in USP7 CRISPR-Cas9 knockout cells enables researchers to dissect the specific effects of the inhibitor, differentiate on-target from off-target effects, and elucidate the downstream consequences of USP7 inhibition in various cellular contexts.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in conjunction with USP7 CRISPR-Cas9 knockout cells.
Key Applications
-
Target Validation: Confirming that the cytotoxic or phenotypic effects of this compound are directly mediated through the inhibition of USP7 by comparing its activity in wild-type versus USP7 knockout cells.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound treatment in the presence and absence of USP7.
-
Drug Specificity Analysis: Assessing the specificity of this compound and identifying potential off-target effects.
-
Combination Therapy Screening: Investigating synergistic or antagonistic interactions of this compound with other therapeutic agents in a clean genetic background.
Data Presentation
Table 1: In Vitro Activity of USP7 Inhibitors
| Compound | IC50 (μM) | Cell Line(s) | Assay Type | Reference |
| This compound | 1.4 | - | Ub-Rho110 Assay | [9] |
| Almac4 | Varies (nM to low μM range) | Neuroblastoma cell lines | Cell Viability | [1] |
| p5091 | 10 | MCF7, T47D | Cell Viability | [5] |
| XL177A | Sub-nM | ~500 cancer cell lines | Cell Growth Suppression | [8] |
Table 2: Effect of USP7 Inhibition on Protein Levels
| Treatment | Cell Line | USP7 Level | MDM2 Level | p53 Level | Reference |
| Almac4 (1 µM) | SK-N-SH | Decreased | Decreased | Increased | [1] |
| p5091 (10 µM) | MCF7 | - | - | - | [5] |
| PU7-1 (10 µM) | CAL33 | Decreased | Decreased | - | [10] |
| shRNA knockdown | HCT116 p53 wt | Decreased | - | - | [6] |
Signaling Pathways and Experimental Workflows
Caption: The USP7-p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound in CRISPR-Cas9 knockout cells.
Experimental Protocols
Generation of USP7 Knockout Cell Lines via CRISPR-Cas9
This protocol provides a general framework for generating USP7 knockout cells. Optimization will be required for specific cell lines.
Materials:
-
Parental cell line (e.g., HCT116, HEK293T)
-
Lentiviral or plasmid vectors encoding Cas9 and a guide RNA (sgRNA) targeting USP7
-
Transfection reagent (e.g., Lipofectamine)
-
Puromycin or other selection antibiotic
-
96-well plates
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
sgRNA Design: Design and clone two to three sgRNAs targeting an early exon of the USP7 gene to maximize the probability of generating a loss-of-function mutation.
-
Transfection: Transfect the parental cell line with the CRISPR-Cas9 constructs according to the manufacturer's protocol for the chosen transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of 0.5-1 cell per 100 µL and seed 100 µL per well in 96-well plates.
-
Expansion and Validation: Expand the resulting single-cell clones. Validate the knockout of USP7 at the genomic level by Sanger sequencing of the target locus and at the protein level by Western blot analysis.
Cell Viability Assay
Materials:
-
Wild-type and USP7 knockout cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed both wild-type and USP7 knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound and a DMSO vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Assay: Perform the CellTiter-Glo® or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis
Materials:
-
Wild-type and USP7 knockout cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or DMSO for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP)
Materials:
-
Wild-type and USP7 knockout cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-USP7 antibody or antibody against a known substrate
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse the treated cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation: Pre-clear the lysates with magnetic beads. Incubate the pre-cleared lysates with the primary antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.
Conclusion
The combination of this compound and CRISPR-Cas9-mediated USP7 knockout cells provides a robust platform for the investigation of USP7's role in cellular pathways and for the validation of USP7 inhibitors. The protocols outlined above offer a starting point for researchers to explore the therapeutic potential of targeting USP7 in various disease models. Careful optimization of these protocols for specific cell lines and experimental conditions is essential for obtaining reliable and reproducible results.
References
- 1. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Usp7-IN-8 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of Usp7-IN-8 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 83.33 mg/mL (239.86 mM).[1] For best results, use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can negatively impact solubility.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. It is a hydrophobic compound and will likely not dissolve sufficiently, leading to precipitation.
Q3: How should I prepare my working solutions of this compound in an aqueous buffer for my experiment?
A3: To prepare a working solution, you should first create a high-concentration stock solution in DMSO. This stock solution can then be serially diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in your working solution is low (typically < 1%) to avoid solvent effects on your experiment.
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your working solution may be above its solubility limit in the final buffer. Try using a lower final concentration.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration low is ideal, in some cases, a slightly higher percentage (e.g., up to 2%) might be necessary to maintain solubility.[1] Always run a vehicle control with the same final DMSO concentration.
-
Use a pre-mixed buffer: Prepare a mixture of your aqueous buffer and the required volume of DMSO first, and then add the this compound stock solution to this mixture. This can sometimes help in preventing immediate precipitation.
-
Gentle warming and sonication: If precipitation occurs, gentle warming of the solution or brief sonication can help in redissolving the compound.[1] However, be cautious with temperature-sensitive assays.
-
Consider formulation with solubilizing agents: For in vivo or certain in vitro applications, co-solvents and solubilizing agents can be used. Formulations with PEG300, Tween-80, or SBE-β-CD have been reported to improve the solubility of this compound.[1]
Solubility Data
| Solvent/Formulation | Concentration | Molar Concentration | Observations |
| DMSO | 83.33 mg/mL | 239.86 mM | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 5.99 mM | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 5.99 mM | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 5.99 mM | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 347.45 g/mol ), add 287.84 µL of DMSO.
-
Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): Perform serial dilutions of the DMSO stock solution with your chosen aqueous buffer (e.g., PBS, TRIS-HCl) to reach the desired final concentration. This gradual decrease in DMSO concentration can help maintain solubility.
-
Direct Dilution (for low concentrations): For very low final concentrations (in the nM to low µM range), you can directly dilute the DMSO stock into the final volume of your aqueous buffer. It is recommended to add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below a level that affects your specific assay, typically less than 1%.
Visual Guides
Caption: Simplified signaling pathway of USP7 and the effect of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Unexpected cytotoxicity of Usp7-IN-8 in non-cancerous cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cytotoxicity with Usp7-IN-8 and other USP7 inhibitors, particularly in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our non-cancerous control cell line when using this compound. Is this expected?
A1: While USP7 inhibitors are primarily developed to target cancer cells, cytotoxicity in non-cancerous cells can occur and is dependent on the specific cell type and its reliance on USP7-regulated pathways. USP7 is a crucial enzyme that regulates numerous cellular processes, including DNA repair, cell cycle progression, and the stability of tumor suppressor proteins like p53.[1][2][3] Inhibition of USP7 can disrupt these fundamental processes, potentially leading to cell death even in non-malignant cells. The original rationale for USP7 inhibitors was to activate the p53 tumor suppressor, a potent inducer of cell suicide, which can also affect normal cells.[4]
Q2: What is the mechanism of action for USP7 inhibitors like this compound?
A2: this compound belongs to the class of Ubiquitin-Specific Protease 7 (USP7) inhibitors. USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, saving them from proteasomal degradation.[5] A primary target of USP7 is MDM2, an E3 ligase that ubiquitinates the tumor suppressor protein p53, marking it for degradation.[3][6] By inhibiting USP7, the inhibitor prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, allowing it to accumulate and trigger cell cycle arrest or apoptosis.[2][7] USP7 also has many other substrates involved in DNA damage repair, epigenetics, and immune function, so its inhibition can have widespread effects.[8][9][10]
Q3: Why might our non-cancerous cell line be particularly sensitive to this compound?
A3: The sensitivity of a non-cancerous cell line to a USP7 inhibitor can be influenced by several factors:
-
p53 Status: Cells with wild-type (WT) p53 may be more sensitive, as the primary mechanism of many USP7 inhibitors is the stabilization of p53, which can induce apoptosis.[10]
-
Proliferative Rate: Rapidly dividing cells may be more susceptible as USP7 plays a key role in DNA replication and cell cycle control.[1][4] Inhibition can lead to catastrophic errors during cell division.
-
Dependence on USP7 Substrates: The cell line might have a high dependency on other specific USP7 substrates for survival, such as those involved in DNA damage repair or epigenetic regulation.[8][10]
-
Off-Target Effects: While designed to be specific, at higher concentrations, the inhibitor might affect other cellular targets, leading to toxicity.
Q4: Are there known p53-independent mechanisms of cytotoxicity for USP7 inhibitors?
A4: Yes, p53-independent mechanisms of cytotoxicity exist and are an active area of research. USP7 is essential for genome replication, and its inhibition can cause DNA damage and cell death regardless of p53 status.[4] Furthermore, USP7 regulates the stability of numerous other proteins critical for cell survival, including those involved in the DNA damage response (e.g., RAD18, Claspin) and epigenetic modulators (e.g., DNMT1).[3][8][10] Disruption of these pathways can be cytotoxic to both cancerous and non-cancerous cells.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity in your non-cancerous control cells, follow these steps to diagnose and mitigate the issue.
Step 1: Verify Experimental Parameters
-
Confirm Compound Concentration: Double-check all calculations for dilutions of your this compound stock solution. An error in calculation is a common source of unexpected results.
-
Assess Solvent Toxicity: Run a vehicle-only control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not causing the observed cytotoxicity.
-
Check Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the recommended density before starting the experiment. Stressed or overly confluent cells can be more sensitive to treatment.
Step 2: Refine Experimental Design
-
Perform a Dose-Response Curve: If you haven't already, conduct a broad dose-response experiment (e.g., from 1 nM to 50 µM) to determine the precise IC50 (half-maximal inhibitory concentration) in your specific non-cancerous cell line. This will help you select a more appropriate concentration for future experiments.
-
Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). The toxic effects may be time-dependent, and a shorter incubation period might be sufficient to observe the desired on-target effects in your cancer cell lines without excessive toxicity in controls.
Step 3: Investigate the Mechanism of Cell Death
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to determine the mode of cell death. Apoptosis is a programmed and controlled process, often linked to p53 activation, while necrosis is an uncontrolled form of cell death that may suggest more general toxicity.
-
Cell Cycle Analysis: Perform flow cytometry for cell cycle analysis. USP7 inhibition can cause cell cycle arrest, typically at the G1 or G2/M phase.[1][11] Observing this effect can help confirm the inhibitor is acting on its expected pathway.
Step 4: Consult the Literature and Compare Cell Lines
-
Review Published Data: Search for literature on the specific non-cancerous cell line you are using to see if it has known sensitivities.
-
Test a Different Non-Cancerous Cell Line: If possible, repeat the experiment with a different, well-characterized non-cancerous cell line (e.g., RPE-1, MRC-5) to see if the high cytotoxicity is specific to your chosen model. Some studies have used MRC5 cells as a model for healthy cells.[3]
Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various USP7 inhibitors against different cancer cell lines as reported in the literature. Note: Publicly available data on the cytotoxicity of this compound in non-cancerous cell lines is limited. Researchers must empirically determine the IC50 in their specific non-cancerous cell models.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| GNE-6776 | MCF7 | Breast Cancer | 27.2 (72h) | [12] |
| GNE-6776 | T47D | Breast Cancer | 31.8 (72h) | [12] |
| Almac4 | Multiple | Neuroblastoma | Varies (0.02 to >10) | [13] |
| Idasanutlin (MDM2i) | RKO | Colon Cancer | 0.17 | [3] |
| P5091 | Multiple Myeloma Models | Multiple Myeloma | Effective in vivo | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for determining cell viability through the colorimetric MTT assay.
Materials:
-
96-well cell culture plates
-
This compound compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Visualization
USP7-p53/MDM2 Signaling Pathway
USP7 plays a critical role in regulating the stability of the tumor suppressor p53 through its interaction with the E3 ubiquitin ligase MDM2.[6] This pathway is a primary target for USP7 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers explain the toxicity of USP7 inhibitors, under development for cancer treatment - ecancer [ecancer.org]
- 5. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 6. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role and Mechanism of Deubiquitinase USP7 in Tumor-Associated Inflammation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Usp7-IN-8 Concentration for Specific Cell Lines
Welcome to the technical support center for Usp7-IN-8. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Ubiquitin-specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin from various protein substrates, thereby preventing their degradation by the proteasome. A primary target of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53. This can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53. USP7 also regulates the stability of other proteins involved in cancer progression, such as PTEN and FOXO4.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, we recommend starting with a dose-response experiment ranging from 0.1 µM to 20 µM. Based on biochemical assays, this compound has an IC50 of 1.4 µM. However, the optimal concentration for cellular activity can vary significantly between cell lines due to differences in cell permeability, expression levels of USP7 and its substrates, and the status of downstream signaling pathways (e.g., p53). A good starting point is to bracket the biochemical IC50 value.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the specific assay. For assessing downstream signaling events like p53 accumulation or MDM2 degradation by Western blot, a shorter treatment of 4 to 24 hours is often sufficient. For cell viability or apoptosis assays, a longer incubation of 48 to 72 hours is typically required to observe a significant effect. We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and assay.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Cell Line Specifics: The cell line may have mutations in the p53 pathway, rendering it less sensitive to USP7 inhibition. Alternatively, the cells may have lower levels of USP7 expression or utilize compensatory pathways.
-
Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions from a stock solution for each experiment.
-
Suboptimal Concentration or Duration: The concentration or treatment time may not be optimal for your specific cell line. We recommend performing a thorough dose-response and time-course experiment.
-
Experimental Assay: The chosen assay may not be sensitive enough to detect the effects of the inhibitor. Consider using multiple assays to assess cell viability, apoptosis, and target engagement.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be selective for USP7 over other deubiquitinating enzymes like USP47 and USP5. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a negative control compound and verification of target engagement by observing the expected downstream signaling changes (e.g., p53 accumulation). Some early-generation USP7 inhibitors have shown limited specificity, highlighting the importance of using highly selective compounds like this compound and carefully interpreting the results.
Data Presentation: this compound and Other USP7 Inhibitor Activity
While extensive cell-based IC50 data for this compound is not yet publicly available, the following table provides its biochemical IC50 and, for comparative purposes, the reported cellular IC50 values of other well-characterized USP7 inhibitors in various cancer cell lines.
| Inhibitor | Assay Type | Cell Line | Cancer Type | IC50 / EC50 | Reference |
| This compound | Biochemical (Ub-Rho110) | N/A | N/A | 1.4 µM | **** |
| FX1-5303 | Cell Viability (CTG) | MM.1S | Multiple Myeloma | 15 nM | |
| FX1-5303 | p53 Accumulation | MM.1S | Multiple Myeloma | 5.6 nM | |
| P5091 | Cell Viability (MTS) | T47D | Breast Cancer | ~10 µM (after 3 days) | |
| P5091 | Cell Viability (MTS) | MCF7 | Breast Cancer | ~10 µM (after 2 days) |
Experimental Protocols
Cell Viability Assay (MTS/CCK-8)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A common concentration range to test is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Target Engagement
This protocol can be used to assess the effect of this compound on the protein levels of USP7 substrates and downstream effectors.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-USP7, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 4, 8, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Verify USP7 Interaction
This protocol can be used to investigate the interaction between USP7 and its potential substrates.
Materials:
-
This compound
-
Transfected or endogenous cell line of interest
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-USP7 or anti-substrate)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Treat cells with this compound or vehicle control as required for your experiment.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting with antibodies against the expected interacting partners.
Mandatory Visualizations
Caption: USP7 signaling pathway and the effect of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Troubleshooting Usp7-IN-8 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 inhibitor, USP7-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound?
This compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7) with a reported IC50 of 1.4 μM in a biochemical assay using an Ub-Rho110 substrate. It has shown no significant activity against the closely related deubiquitinases USP47 and USP5 at the concentrations tested.
Q2: I am not observing the expected phenotype in my cancer cell line after treatment with this compound. What could be the reason?
Several factors could contribute to a lack of an expected phenotype:
-
Cellular Potency: The biochemical IC50 may not directly translate to cellular potency. The effective concentration required to inhibit USP7 in a cellular context can be influenced by factors such as cell membrane permeability, intracellular target concentration, and compound efflux. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
p53 Status: The cellular response to USP7 inhibition is often dependent on the p53 status of the cell line. In p53 wild-type cells, USP7 inhibition typically leads to the stabilization of p53, inducing apoptosis or cell cycle arrest. In p53-mutant or null cells, the effects may be different and mediated by other USP7 substrates.
-
Target Engagement: It is crucial to confirm that this compound is engaging with its intended target, USP7, within the cell. A Cellular Thermal Shift Assay (CETSA) is the recommended method to verify target engagement.
Q3: I am observing an unexpected or off-target effect. What are the known or potential off-targets of USP7 inhibitors?
While this compound is reported to be selective against USP47 and USP5, comprehensive selectivity profiling data against a broad range of deubiquitinases (DUBs) and kinases is not publicly available. However, studies on other USP7 inhibitors and the broader role of USP7 suggest potential off-target pathways to investigate:
-
Polo-like kinase 1 (PLK1): USP7 has been shown to interact with and stabilize PLK1, a key regulator of mitosis. Inhibition of USP7 may lead to PLK1 degradation, resulting in mitotic defects.
-
Forkhead box M1 (FOXM1): USP7 can deubiquitinate and stabilize the oncogenic transcription factor FOXM1. Inhibition of USP7 may lead to decreased FOXM1 levels.
-
USP22: Inhibition of USP7 has been reported to cause an upregulation of USP22, another deubiquitinase implicated in cancer. This could be a compensatory mechanism.
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected on-target effects (e.g., no change in p53 or MDM2 levels).
This guide will help you systematically troubleshoot experiments where this compound does not produce the expected on-target effects.
1. Dose-Response Experiment using Western Blot
-
Objective: To determine the optimal concentration of this compound for inhibiting USP7 activity in your cell line.
-
Methodology:
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Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
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Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Analyze the band intensities to determine the concentration at which p53 levels increase and/or MDM2 levels decrease.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To verify that this compound binds to USP7 in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a chosen concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot:
-
Collect the supernatant containing the soluble proteins.
-
Perform a Western blot as described above, using an antibody specific for USP7.
-
-
Analysis: In the vehicle-treated samples, the amount of soluble USP7 will decrease as the temperature increases. If this compound binds to USP7, it will stabilize the protein, resulting in more soluble USP7 at higher temperatures compared to the vehicle control.
-
3. Washout Experiment
-
Objective: To distinguish between reversible and potentially irreversible on-target effects.
-
Methodology:
-
Treatment: Treat cells with a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours.
-
Washout:
-
For the "washout" group, remove the medium containing the inhibitor, wash the cells three times with fresh, pre-warmed, inhibitor-free medium. Then, add fresh inhibitor-free medium and incubate for a desired period (e.g., 24 hours).
-
For the "continuous treatment" group, replace the medium with fresh medium containing the same concentration of the inhibitor.
-
Include a vehicle control group.
-
-
Analysis: After the incubation period, harvest the cells and perform a Western blot for p53 and MDM2. If the effect on p53 and MDM2 is reversible, their levels in the "washout" group should return to baseline, similar to the vehicle control. If the effect is long-lasting or irreversible, the changes in protein levels will persist in the "washout" group.
-
Problem 2: Observing unexpected phenotypes potentially due to off-target effects.
This guide provides a strategy to investigate if the observed phenotype is a result of this compound interacting with known off-targets of USP7 inhibitors.
1. Western Blot for FOXM1 and USP22
-
Objective: To determine if this compound treatment affects the protein levels of FOXM1 and USP22.
-
Methodology:
-
Cell Treatment: Treat your cells with an effective concentration of this compound (determined from the dose-response experiment) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: Follow the same procedure as described in the Dose-Response Experiment protocol.
-
Western Blot:
-
Perform Western blotting as previously described.
-
Use primary antibodies specific for FOXM1, USP22, and a loading control.
-
-
Analysis: Compare the band intensities of FOXM1 and USP22 in the this compound-treated samples to the vehicle control. A decrease in FOXM1 or an increase in USP22 would suggest an off-target effect.
-
2. Co-Immunoprecipitation (Co-IP) for USP7 and PLK1 Interaction
-
Objective: To investigate if this compound disrupts the interaction between USP7 and PLK1.
-
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against USP7 or PLK1 (or an isotype control IgG) overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Analyze the eluates by Western blotting using antibodies against both USP7 and PLK1.
-
Analysis: A decrease in the amount of PLK1 that co-immunoprecipitates with USP7 (and vice-versa) in the presence of this compound would suggest that the inhibitor disrupts their interaction.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant USP7 inhibitors.
Table 1: Potency of this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | USP7 | Ub-Rho110 | 1.4 |
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Activity |
| This compound | USP47 | No activity reported |
| This compound | USP5 | No activity reported |
| Note: | A comprehensive selectivity panel for this compound is not publicly available. |
Table 3: Potency of Other USP7 Inhibitors (for comparison)
| Inhibitor | Target | IC50 |
| P5091 | USP7 | ~4.2 µM (EC50) |
| FT671 | USP7 | 0.021 µM |
| GNE-6776 | USP7 | 0.005 µM |
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines.
Usp7-IN-8 degradation or instability in culture media
Welcome to the technical support center for USP7-IN-8. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the degradation or instability of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in the DNA damage response, cell cycle progression, and cancer, such as p53 and MDM2.[1] By inhibiting USP7, this compound can lead to the destabilization of USP7 substrates, which can be a therapeutic strategy in certain cancers.
Q2: What are the key chemical features of this compound?
This compound is a small molecule that contains a benzofuran moiety and an N-acyl sulfonamide group. These functional groups are important for its inhibitory activity but may also be susceptible to chemical or enzymatic degradation under certain conditions.
Q3: I am seeing inconsistent results with this compound in my cell-based assays. Could this be due to instability?
Inconsistent results are a common challenge when working with small molecule inhibitors and can indeed be a sign of compound instability in the culture medium.[2] Factors such as the pH of the medium, the presence of serum proteins, and enzymatic activity from cells can contribute to the degradation of the inhibitor over the course of an experiment. This can lead to a decrease in the effective concentration of the inhibitor, resulting in variable experimental outcomes.
Q4: How should I prepare and store my stock solution of this compound?
Proper preparation and storage of stock solutions are crucial for maintaining the integrity of the inhibitor.[3][4][5][6]
-
Solvent: this compound is typically soluble in dimethyl sulfoxide (DMSO). Use high-purity, anhydrous DMSO to prepare your stock solution to minimize moisture-related degradation.[3]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture, as high concentrations of DMSO can be toxic to cells. A final DMSO concentration of <0.5% is generally recommended.[4]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[4][5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to the potential degradation or instability of this compound.
Problem: Reduced or Inconsistent Inhibitor Activity
If you observe a weaker than expected effect or high variability in your results, consider the following potential causes and solutions.
Potential Cause 1: Degradation in Culture Media
The chemical structure of this compound, containing N-acyl sulfonamide and benzofuran moieties, may be susceptible to hydrolysis or enzymatic degradation in the complex environment of cell culture media.
Troubleshooting Steps:
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Minimize Incubation Time: If degradation is confirmed, consider reducing the incubation time of your experiment to a timeframe where the compound is known to be stable.
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Replenish the Inhibitor: For longer-term experiments, it may be necessary to replenish the culture medium with fresh inhibitor at regular intervals.
-
Serum-Free Conditions: If feasible for your cell type and experiment, test the inhibitor's efficacy in serum-free or low-serum conditions to assess the impact of serum components on stability.
Potential Cause 2: Improper Stock Solution Handling
Incorrect preparation or storage of the inhibitor stock solution can lead to its degradation before it is even added to the culture.
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound from the solid compound.
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO.[3]
-
Check Storage Conditions: Confirm that your aliquots have been stored correctly at -80°C and have not been subjected to multiple freeze-thaw cycles.[4][5]
Potential Cause 3: Cell Density and Metabolism
High cell densities can lead to faster metabolism of the compound, reducing its effective concentration.
Troubleshooting Steps:
-
Optimize Seeding Density: Titrate your cell seeding density to find an optimal number that gives a robust experimental window without excessive compound metabolism.
-
Consider Metabolic Activity: Be aware that different cell lines have varying metabolic capacities, which can affect the stability of the inhibitor.
Data Presentation: Expected Outcomes of Stability Issues
| Observation | Potential Implication of Instability | Recommended Action |
| Decreased potency (higher IC50) over time | The inhibitor is degrading, requiring a higher initial concentration to achieve the desired effect. | Perform a time-course experiment to determine the functional half-life of the inhibitor. |
| High variability between replicate wells | Inconsistent degradation across the plate, possibly due to edge effects or temperature gradients. | Ensure uniform incubation conditions and consider plate randomization. |
| Loss of effect in long-term assays (>24h) | The inhibitor has degraded below its effective concentration. | Replenish the inhibitor at regular intervals or use a higher initial concentration if toxicity is not a concern. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via LC-MS
This protocol allows for the direct measurement of the concentration of this compound over time in your specific experimental conditions.
Materials:
-
This compound
-
Your cell culture medium (with and without serum)
-
LC-MS system
-
96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Acetonitrile with 0.1% formic acid (for protein precipitation and sample preparation)
-
Internal standard (a structurally similar, stable compound, if available)
Methodology:
-
Prepare Samples:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Prepare two sets of samples: one with complete medium (including serum) and one with serum-free medium.
-
Include a "time zero" sample by immediately processing a sample after adding the inhibitor.
-
-
Incubation:
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO2.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
-
Sample Processing:
-
To each aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to quantify the amount of this compound remaining at each time point.
-
The LC method should be able to separate this compound from potential degradation products and media components. The mass spectrometer should be set to detect the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration versus time.
-
Calculate the half-life (t1/2) of the compound in each condition.
-
Visualizations
Caption: Simplified signaling pathway of USP7 and the effect of this compound.
Caption: Experimental workflow for determining the stability of this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. captivatebio.com [captivatebio.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results with Usp7-IN-8 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Usp7-IN-8. The information is tailored for scientists and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Ubiquitin-specific-protease 7 (USP7), a deubiquitinating enzyme (DUB).[1] Its primary mechanism of action is to bind to the active site of USP7, preventing it from removing ubiquitin chains from its substrate proteins.[2] This leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome.[2] A key consequence of USP7 inhibition is the destabilization of MDM2, a negative regulator of the p53 tumor suppressor. This results in the stabilization and activation of p53, which can lead to cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Q2: I am observing inconsistent anti-cancer effects with this compound in my cell lines. What could be the cause?
Inconsistent results with this compound can stem from several factors:
-
Cell Line Specificity: The effects of USP7 inhibition are highly dependent on the genetic background of the cell line, particularly the status of the p53 signaling pathway.[5][6] Cancers with wild-type p53 are often more sensitive to USP7 inhibitors.[6]
-
Off-Target Effects: While this compound is selective, early-generation USP7 inhibitors have been reported to have off-target effects, which could contribute to variable results.[3][7] It is crucial to use the recommended concentration range to minimize these effects.
-
Solubility and Stability: this compound has specific solubility requirements.[1] Improper dissolution or storage can lead to a decrease in the effective concentration of the compound. Ensure the compound is fully dissolved in a suitable solvent like DMSO and stored correctly to prevent degradation.[1]
-
Compensatory Mechanisms: Cells can develop resistance to USP7 inhibition through the upregulation of parallel deubiquitinating enzymes or other survival pathways.[3][8] For instance, inhibition of USP7 has been shown to upregulate USP22, which may counteract the anti-cancer effects.[8]
Q3: What are the known signaling pathways affected by this compound treatment?
This compound, by inhibiting USP7, impacts a multitude of signaling pathways crucial for cell homeostasis and cancer progression. These include:
-
p53-MDM2 Pathway: This is a primary target. USP7 inhibition leads to MDM2 degradation and subsequent p53 stabilization.[7][9][10]
-
Wnt/β-catenin Signaling: USP7 can act as a negative regulator of this pathway by stabilizing Axin, a key component of the β-catenin destruction complex.[11][12]
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NF-κB Signaling: USP7 can deubiquitinate components of the NF-κB pathway, and its inhibition can suppress NF-κB activity.[11][13]
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DNA Damage Response (DDR): USP7 is involved in the stability of several proteins critical for DNA repair, such as Rad18 and Chk1.[9][11]
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Epigenetic Regulation: USP7 regulates the stability of proteins involved in maintaining DNA methylation patterns, such as UHRF1 and DNMT1.[9][11]
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PI3K-AKT-mTOR Pathway: USP7 can modulate this pathway through its regulation of PTEN.[11]
Troubleshooting Guides
Issue 1: Lower than expected reduction in cell viability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. The reported IC50 for this compound is 1.4 µM in an in vitro assay, but cellular potency can vary.[1] |
| Incorrect Cell Seeding Density | Optimize cell seeding density. Too high a density can mask the effects of the inhibitor, while too low a density may lead to poor cell health.[14] |
| Compound Instability/Inactivity | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] Avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] |
| Resistant Cell Line | Verify the p53 status of your cell line. Consider using a positive control cell line known to be sensitive to USP7 inhibition. |
Issue 2: Inconsistent results in Western Blot analysis for target proteins.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Treatment Duration | Perform a time-course experiment (e.g., 8, 12, 24, 48 hours) to determine the optimal time point for observing changes in your target protein levels. The degradation of some proteins, like MDM2, can be rapid.[6] |
| Poor Antibody Quality | Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions. |
| Protein Loading Inconsistency | Use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes. Quantify protein concentration using a Bradford or BCA assay before loading. |
| Inefficient Protein Extraction | Use a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to ensure efficient protein extraction and prevent degradation.[15][16] |
Quantitative Data Summary
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | USP7 | 1.4 µM | Ub-Rho110 assay | [1] |
| P5091 (another USP7 inhibitor) | USP7 | Varies by cell line (e.g., ~10µM for 50% viability decrease in T47D and MCF7 cells after 2-3 days) | MTS assay | [17] |
| GNE-6640 (another USP7 inhibitor) | USP7 | Varies across 181 cell lines | Cell viability assay | [18] |
| USP7-IN-11 (another USP7 inhibitor) | USP7 | 0.37 nM | In vitro assay | [19] |
| USP7-IN-11 | RS4;11 cells | 1.23 nM | Cell growth assay (72 hours) | [19] |
Experimental Protocols
Cell Viability Assay (MTS/CCK-8)
This protocol is adapted from standard cell viability assay procedures.[14][17][20]
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a concentrated DMSO stock. Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Protocol
This protocol is a standard procedure for Western blotting.[21][22]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is based on standard Co-IP procedures.[16][23]
-
Cell Lysis: Lyse treated cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the protein of interest and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the protein of interest and its potential binding partners.
Visualizations
Signaling Pathway Diagram
Caption: Key signaling pathways modulated by this compound treatment.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound effects.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. USP7-IN-11 | USP7 inhibitor | CAS 2763872-32-6 | Buy USP7-IN-11 from Supplier InvivoChem [invivochem.com]
- 20. dojindo.com [dojindo.com]
- 21. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peakproteins.com [peakproteins.com]
- 23. Frontiers | USP7 Promotes deubiquitination and stabilization of MyD88 to enhance immune responses [frontiersin.org]
Technical Support Center: USP7-IN-8 and p53 Stabilization
Welcome to the technical support center for researchers utilizing USP7-IN-8. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common experimental issue of not observing the expected stabilization of the p53 tumor suppressor protein upon treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound on p53?
A1: this compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). In the canonical pathway, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[1][2] By inhibiting USP7, this compound is expected to lead to the destabilization and degradation of MDM2. This reduction in MDM2 levels should, in turn, decrease the ubiquitination of p53, leading to its stabilization and accumulation in the cell.[3][4][5]
Q2: Why am I not seeing an increase in p53 levels after treating my cells with this compound?
A2: Several factors could contribute to the lack of p53 stabilization. These can be broadly categorized as issues with the experimental system, the inhibitor itself, or the underlying biology of the cells being used. Our troubleshooting guide below provides a detailed approach to identifying the root cause.
Q3: What is the IC50 of this compound?
A3: this compound has a reported IC50 of 1.4 µM in a Ub-Rho110 biochemical assay.[6] However, the effective concentration in cell-based assays may vary depending on the cell line and experimental conditions.
Q4: Is this compound selective for USP7?
A4: this compound is reported to be selective for USP7, showing no significant activity against other deubiquitinating enzymes like USP47 and USP5 at tested concentrations.[6] However, it is always good practice to consider potential off-target effects in your experimental design.
Q5: Could the p53 status of my cell line be the issue?
A5: Absolutely. The stabilization of p53 by a USP7 inhibitor is contingent on the cells expressing wild-type p53.[7] If your cell line has a mutant or null p53 genotype, you will not observe an accumulation of functional p53 protein. It is crucial to verify the p53 status of your cell line.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot experiments where this compound does not induce the expected stabilization of p53.
Problem Area 1: Reagent and Compound Integrity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).2. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.3. Confirm the final concentration and solubility in your cell culture medium. | A fresh, properly stored inhibitor should be active. |
| Incorrect Concentration | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.2. Titrate the inhibitor concentration around the reported IC50 (1.4 µM), for example, from 0.1 µM to 20 µM. | Identification of an effective concentration range for p53 stabilization in your cell line. |
Problem Area 2: Cell Line and Culture Conditions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mutant or Null p53 | 1. Verify the p53 status of your cell line through sequencing or by checking a reliable cell line database.2. Use a positive control cell line known to have wild-type p53 (e.g., HCT116, A549). | Confirmation of wild-type p53 is necessary for the expected outcome. |
| Cellular Context | 1. Consider that the USP7-p53 axis can be regulated by other pathways.[8]2. Use a positive control for p53 stabilization, such as treatment with a proteasome inhibitor (e.g., MG132) or a DNA damaging agent (e.g., doxorubicin). | A positive control will help determine if the p53 stabilization machinery is functional in your cells. |
| High Cell Density/Passage Number | 1. Ensure cells are in the exponential growth phase and not overly confluent.2. Use cells with a low passage number to avoid genetic drift and altered signaling responses. | Healthy, actively dividing cells are more likely to exhibit a robust response. |
Problem Area 3: Experimental Procedure
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Treatment Time | 1. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration of this compound treatment. | p53 stabilization may be transient, and a time-course will identify the peak response time. |
| Western Blot Issues | 1. Optimize your Western blot protocol for p53 detection (see detailed protocol below).2. Ensure efficient protein transfer and use a validated p53 antibody.3. Include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. | A robust and reliable Western blot is crucial for accurate detection of changes in protein levels. |
| p53 is being degraded by an alternative pathway | 1. Investigate other post-translational modifications of p53, such as phosphorylation, which can also regulate its stability.[8]2. Consider co-treatment with inhibitors of other pathways that might be compensating for USP7 inhibition. | Understanding the broader signaling network in your cells may reveal alternative degradation mechanisms. |
Signaling Pathway and Experimental Workflow
USP7-MDM2-p53 Signaling Pathway
The following diagram illustrates the canonical pathway involving USP7, MDM2, and p53. Inhibition of USP7 by this compound disrupts this cycle, leading to p53 stabilization.
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Assessing p53 Stabilization
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The phosphorylation-deubiquitination positive feedback loop of the CHK2-USP7 axis stabilizes p53 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Usp7-IN-8 precipitation in stock solutions
Welcome to the technical support center for Usp7-IN-8. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a newly opened bottle of DMSO as it is hygroscopic, and absorbed moisture can significantly decrease the solubility of the compound.[1][2] this compound is soluble in DMSO at a concentration of 83.33 mg/mL (239.86 mM); however, achieving this concentration may require sonication.[1]
Q2: How should I prepare the this compound stock solution?
A2: To prepare a stock solution, bring the vial of powdered this compound to room temperature before opening. Centrifuge the vial briefly to ensure all the powder is at the bottom.[3] Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration. To aid dissolution, vortex the solution and use an ultrasonic bath.[1][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[3][4][5] Store these aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][6]
Q4: My this compound stock solution has precipitated. What should I do?
A4: If precipitation is observed in your DMSO stock solution, you can try to redissolve the compound by gently warming the solution to a temperature not exceeding 50°C and sonicating it.[4][7] Ensure the vial is tightly sealed to prevent moisture absorption. The presence of even small amounts of water can reduce solubility.[8]
Q5: How can I prevent precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my experiment?
A5: Direct dilution of a concentrated DMSO stock solution into an aqueous buffer is a common cause of precipitation.[2] To avoid this, perform serial dilutions of your DMSO stock in DMSO first to lower the concentration. Then, add the final, less concentrated DMSO solution to your aqueous experimental medium.[2] This gradual decrease in solvent polarity helps to keep the compound in solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | 1. Moisture absorption by DMSO.[1][8]2. Storage at an inappropriate temperature.3. Exceeded solubility limit. | 1. Use fresh, anhydrous DMSO for stock preparation.[1]2. Store aliquots at -80°C for long-term or -20°C for short-term storage.[5][6]3. Gently warm the solution (not exceeding 50°C) and sonicate to redissolve.[4][7] |
| Precipitation upon Dilution in Aqueous Buffer | 1. Direct dilution of a highly concentrated DMSO stock into the aqueous buffer.[2]2. The final concentration of this compound in the aqueous buffer exceeds its solubility limit in that medium. | 1. Perform intermediate serial dilutions in DMSO before adding to the aqueous buffer.[2]2. Check the final working concentration and ensure it is within the soluble range for your experimental conditions. |
| Inconsistent Experimental Results | 1. Repeated freeze-thaw cycles of the stock solution leading to degradation or precipitation.2. Inaccurate concentration of the stock solution. | 1. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[3][4][5]2. Ensure the compound was fully dissolved during stock preparation. If necessary, re-sonicate the stock solution before use. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
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Preparation: Allow the vial containing powdered this compound to equilibrate to room temperature before opening. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 347.4 g/mol ), add 287.84 µL of DMSO.
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Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.[1] Gentle warming up to 37°C can also aid dissolution.
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Aliquoting and Storage: Once the solution is clear, aliquot it into smaller, single-use volumes in tightly sealed, low-retention microcentrifuge tubes. Store the aliquots at -80°C.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. captivatebio.com [captivatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ziath.com [ziath.com]
Usp7-IN-8 showing poor efficacy in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering poor in vivo efficacy with Usp7-IN-8. The information is compiled from established principles of drug development and published data on various USP7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for USP7 inhibitors like this compound?
A1: Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome.[1][2][3] USP7 plays a critical role in regulating the stability of proteins involved in various cellular processes, including DNA repair, cell cycle control, and immune responses.[1][2][3][4] A primary mechanism of action for USP7 inhibitors in cancer is the destabilization of MDM2, an E3 ligase that ubiquitinates the tumor suppressor p53.[5][6][7] By inhibiting USP7, MDM2 is degraded, leading to the stabilization and activation of p53, which can induce apoptosis and cell cycle arrest in tumor cells.[5][8][9] USP7 also regulates the stability of other cancer-related proteins such as PTEN, FOXP3, and c-Myc.[10][11]
Q2: What are the known signaling pathways affected by USP7 inhibition?
A2: USP7 inhibition impacts several critical signaling pathways in cancer cells.[4][10][12] The most well-documented is the p53-MDM2 pathway .[5][6][7] Additionally, USP7 is involved in the PI3K-AKT-mTOR pathway through its regulation of PTEN, the Wnt/β-catenin pathway , and the NF-κB signaling pathway .[6][10][12] It also plays a role in DNA damage response pathways by stabilizing proteins like Rad18 and Chk1.[1][10]
USP7 Signaling Pathway
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 6. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Usp7-IN-8 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 inhibitor, Usp7-IN-8. The information is designed to help you anticipate and overcome potential resistance mechanisms in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3] USP7 has other substrates involved in DNA repair and cell cycle control, and its inhibition can also exert anti-cancer effects through p53-independent mechanisms.[4][5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to USP7 inhibitors like this compound can arise through several mechanisms:
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Direct Target Mutation: A primary mechanism of acquired resistance is the emergence of mutations in the USP7 gene itself. Specifically, a heterozygous mutation, V517F , has been identified in the drug-binding pocket of USP7, which confers resistance to the USP7 inhibitor USP7-797.[6][7] This mutation likely causes steric hindrance and reduces the binding affinity of the inhibitor. It is highly probable that this mutation would also confer resistance to this compound, although this needs to be experimentally verified.
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Compensatory Upregulation of Other DUBs: Cancer cells may develop resistance by upregulating other deubiquitinating enzymes that can compensate for the loss of USP7 function. For instance, inhibition of USP7 has been shown to lead to the transcriptional upregulation of USP22 .[5] Increased USP22 can then stabilize downstream targets, potentially counteracting the effects of this compound.
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Alterations in the p53 Pathway: Since a major anti-cancer effect of this compound is mediated through p53 activation, pre-existing or acquired mutations in the TP53 gene can lead to intrinsic or acquired resistance, respectively.[4]
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Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[8]
Q3: How can I determine if my resistant cells have the USP7 V517F mutation?
A3: You can identify the V517F mutation by sequencing the USP7 gene from your resistant cell population.
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Isolate Genomic DNA: Extract genomic DNA from both your parental (sensitive) and this compound-resistant cell lines.
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PCR Amplification: Amplify the region of the USP7 gene containing codon 517 using specific primers.
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Sanger Sequencing: Sequence the PCR product and compare the sequence from the resistant cells to that of the parental cells and the reference USP7 sequence. A G-to-T substitution at the corresponding nucleotide position will confirm the V517F mutation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased cell death in response to this compound treatment over time. | Acquired resistance due to USP7 mutation (e.g., V517F). | 1. Sequence the USP7 gene to check for mutations in the inhibitor-binding pocket. 2. If the V517F mutation is present, consider testing next-generation USP7 inhibitors designed to overcome this resistance. |
| Upregulation of compensatory pathways (e.g., USP22). | 1. Perform Western blot or qPCR to assess the expression levels of other DUBs, particularly USP22, in resistant vs. sensitive cells. 2. If USP22 is upregulated, consider a combination therapy approach by co-administering this compound with a USP22 inhibitor (if available) or siRNA targeting USP22. | |
| Initial lack of response to this compound in a new cell line. | Intrinsic resistance due to TP53 mutation. | 1. Check the TP53 mutation status of your cell line. Cell lines with mutant p53 are often less sensitive to USP7 inhibitors.[4] 2. Focus on p53-independent effects of this compound by examining its impact on other USP7 substrates like FOXM1.[4] |
| High expression of drug efflux pumps. | 1. Assess the expression of ABC transporters like ABCB1 (MDR1) via Western blot or qPCR. 2. If overexpressed, consider co-treatment with an ABC transporter inhibitor. | |
| Variability in experimental results. | Inconsistent drug concentration or cell culture conditions. | 1. Ensure accurate and consistent preparation of this compound stock solutions and dilutions. 2. Maintain consistent cell seeding densities and incubation times. 3. Regularly test for mycoplasma contamination. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other USP7 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | USP7 Genotype | IC50 (µM) | Resistance Factor | Reference |
| This compound | Parental | Wild-Type | 1.4 | - | [9] |
| This compound | Resistant | V517F (Hypothetical) | >10 (Estimated) | >7 | - |
| USP7-797 | Parental | Wild-Type | ~0.05 | - | [7] |
| USP7-797 | Resistant | V517F | ~5.0 | ~100 | [7] |
| GNE-6640 | Parental | Wild-Type | ~0.02 | - | [6] |
| GNE-6640 | Resistant | V517F | ~2.0 | ~100 | [6] |
Table 2: Changes in Protein Expression in this compound Resistant Cells
| Protein | Function | Fold Change in Resistant vs. Sensitive Cells (Hypothetical) | Method of Detection |
| USP7 | Drug Target | No significant change (mutation-driven resistance) | Western Blot |
| p53 | Tumor Suppressor | Decreased stabilization upon treatment | Western Blot |
| MDM2 | p53 E3 Ligase | Decreased degradation upon treatment | Western Blot |
| USP22 | Compensatory DUB | ~3-5 fold increase | Western Blot, qPCR |
| ABCB1 (MDR1) | Drug Efflux Pump | Variable, potentially increased | Western Blot, qPCR |
Table 3: Synergistic Effects of this compound with Other Anti-Cancer Agents
| Combination | Cancer Type | Effect | Method of Analysis | Reference |
| This compound + Chemotherapy (e.g., Doxorubicin) | Breast Cancer | Synergistic | Isobologram analysis, Combination Index (CI) | [8] |
| This compound + PARP Inhibitor (e.g., Olaparib) | Ovarian Cancer | Synergistic | Cell Viability Assays | [10] |
| This compound + Bortezomib | Multiple Myeloma | Synergistic, overcomes resistance | Cell Viability Assays | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the protein levels of USP7, its substrates (e.g., p53, MDM2), and potential resistance markers.
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-USP7, anti-p53, anti-MDM2, anti-USP22) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the interaction between USP7 and its substrates, such as MDM2.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-USP7) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein (e.g., anti-MDM2).
Drug Combination Synergy Analysis (Isobologram)
This method is used to determine if the combination of this compound and another drug is synergistic, additive, or antagonistic.
-
Determine IC50 of Single Agents: First, determine the IC50 values of this compound and the other drug individually using the MTT assay.
-
Set up Combination Ratios: Prepare combinations of the two drugs at fixed ratios (e.g., based on their IC50 ratios) and also in a matrix format with varying concentrations of both drugs.
-
Cell Viability Assay: Perform a cell viability assay with the drug combinations.
-
Isobologram Analysis: Plot the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition) on an isobologram. The line connecting the IC50 values of the individual drugs is the line of additivity.[1][3][7]
-
Data points falling below the line indicate synergy .
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism .
-
-
Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the CI. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
Signaling Pathways and Logical Relationships
USP7-p53 Signaling Pathway and this compound Action
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 activation.
Acquired Resistance to this compound via USP7 Mutation
Caption: The V517F mutation in USP7 alters the inhibitor binding pocket, reducing drug efficacy.
Compensatory Upregulation of USP22 Leading to Resistance
Caption: Inhibition of USP7 can lead to the upregulation of USP22, which promotes cell survival.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow to investigate and address resistance to this compound.
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance [frontiersin.org]
- 9. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Usp7-IN-8 and Unexpected Cell Morphology
Welcome to the technical support center for Usp7-IN-8. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe unexpected changes in cell morphology during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My cells are rounding up and detaching after treatment with this compound. What is the potential cause?
A1: Cell rounding and detachment are common morphological changes that can be attributed to several underlying mechanisms initiated by USP7 inhibition. The most probable causes include:
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Apoptosis: USP7 inhibitors are known to induce apoptosis in various cell types.[1][2][3][4] Apoptosis is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and ultimately, detachment from the culture surface.
-
Cell Cycle Arrest: Inhibition of USP7 can lead to cell cycle arrest, particularly in the G2/M phase.[2][5] Cells in mitosis naturally round up as they prepare to divide. Prolonged arrest in this phase can lead to a significant population of rounded cells.
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Disruption of Cell Adhesion: Recent studies have shown that USP7 plays a role in regulating cell-cell adhesion. Its inhibition can lead to a reduction in the proteins that maintain cell junctions, causing cells to lose their normal morphology and detach.[6][7]
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Mitotic Catastrophe: USP7 inhibition can cause premature activation of mitotic kinases, leading to improper chromosome segregation and mitotic catastrophe, a form of cell death characterized by abnormal nuclear morphology and often, cell rounding.[8][9][10]
Q2: How can I determine if the observed morphological changes are due to apoptosis?
A2: To confirm if apoptosis is the cause of the observed cell morphology changes, you can perform the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis. This can be done using colorimetric, fluorometric, or luminescence-based assays.
-
TUNEL Assay: This assay detects DNA fragmentation, a later-stage marker of apoptosis, and can be analyzed by flow cytometry or fluorescence microscopy.
-
Western Blot for Apoptosis Markers: You can probe for the cleavage of PARP or Caspase-3 by Western blot, which indicates the activation of the apoptotic cascade.
Q3: Could the morphological changes be a result of off-target effects of this compound?
A3: While this compound is reported to be a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor.[6] To investigate this, you could:
-
Use a Structurally Different USP7 Inhibitor: If a different USP7 inhibitor with a distinct chemical scaffold produces the same morphological changes, it is more likely an on-target effect of USP7 inhibition.
-
Perform a Rescue Experiment: If possible, overexpressing a resistant form of USP7 should rescue the morphological phenotype if it is an on-target effect.
-
siRNA/shRNA Knockdown of USP7: Compare the cellular phenotype induced by this compound with that of cells where USP7 has been knocked down using RNA interference. Similar phenotypes would suggest an on-target effect.
Q4: What is the role of USP7 in the cell cycle, and how could its inhibition lead to morphological changes?
A4: USP7 is a key regulator of the cell cycle.[11][12] It stabilizes proteins that are crucial for cell cycle progression. Inhibition of USP7 can lead to the degradation of these proteins, causing cell cycle arrest.[2] For instance, USP7 inhibition can induce G2/M arrest.[5] Cells arrested in mitosis will appear rounded and can eventually undergo cell death if the arrest is prolonged.
Troubleshooting Guides
Problem: Significant cell rounding and detachment observed at expected effective concentrations of this compound.
This guide will help you systematically determine the cause of the observed morphological changes.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected cell morphology.
Quantitative Data Summary
| USP7 Inhibitor | Cell Line(s) | Concentration Range | Observed Effect on Morphology/Cell State | Reference |
| P5091 | Ovarian Cancer Cells | 10-20 µM | Cell rounding, necrosis, and apoptosis. | [2] |
| P5091 | Chronic Lymphocytic Leukemia | 5-10 µM | Growth inhibition and apoptosis. | [3] |
| FT671 | Colorectal Cancer | Not specified | Reduced cell-cell adhesion. | [6] |
| Almac4 | Neuroblastoma | Not specified | Decreased cell proliferation and viability, apoptosis. | [4] |
| P22077 | HCT-116 | 25 µM | Increased mitotic signaling. | [8] |
Key Signaling Pathway
USP7 and the p53-MDM2 Pathway
Inhibition of USP7 is well-known to activate the p53 tumor suppressor pathway by destabilizing MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[13][14] Activation of p53 can lead to cell cycle arrest and apoptosis, both of which are associated with significant changes in cell morphology.
Caption: USP7 inhibition activates the p53 pathway.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells treated with this compound and control (DMSO-treated) cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
Protocol 2: Immunofluorescence for Cytoskeletal and Adhesion Markers
Objective: To visualize the cytoskeleton and cell adhesion proteins in cells treated with this compound.
Materials:
-
Cells grown on coverslips, treated with this compound and control
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibodies (e.g., anti-alpha-tubulin, phalloidin for F-actin, anti-E-cadherin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (and phalloidin, if staining for F-actin) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope.
References
- 1. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP7 inhibitors suppress tumour neoangiogenesis and promote synergy with immune checkpoint inhibitors by downregulating fibroblast VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. USP7 and Daxx regulate mitosis progression and taxane sensitivity by affecting stability of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Why is Usp7-IN-8 showing variable results in western blots?
Welcome to the technical support center for Usp7-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding variable results observed in experiments, particularly in Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[1] By inhibiting USP7's catalytic activity, this compound leads to an accumulation of ubiquitinated USP7 substrates, targeting them for proteasomal degradation.[2][3] This can affect numerous cellular processes, including the p53-MDM2 axis, DNA damage repair, and cell cycle regulation.[4][5]
Q2: Why am I seeing variable results with this compound in my Western blots?
A2: Variable results with this compound in Western blotting can arise from several factors, including:
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Compound Stability and Handling: The stability of this compound in cell culture media and under various storage conditions can impact its effective concentration.
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Experimental Protocol Inconsistencies: Variations in cell treatment time, inhibitor concentration, and Western blot protocol execution can lead to differing outcomes.
-
Cell-Type Specific Effects: The function of USP7 and the cellular response to its inhibition can be context-dependent, varying between different cell lines.[4]
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Off-Target Effects: Prolonged treatment with a small molecule inhibitor may lead to off-target effects that can confound results.[6]
-
Complex Biological Response: USP7 has numerous substrates, and its inhibition can trigger complex downstream signaling events, including feedback loops, that may vary between experiments.[1][4]
Q3: What are the expected effects of this compound on USP7 substrates?
A3: Inhibition of USP7 by this compound is expected to decrease the stability of its downstream targets. For instance, in many cancer cell lines, USP7 inhibition leads to the destabilization of MDM2, which in turn leads to the stabilization and activation of the tumor suppressor p53.[3][5] Other known substrates of USP7 that may be destabilized upon treatment with this compound include FOXM1, c-Myc, and PLK1.[7][8][9] However, the specific effects can be cell-type dependent.
Q4: How does inhibition of USP7 differ from degradation of USP7?
A4: While both approaches aim to reduce USP7 activity, they function differently. Inhibition, for example by this compound, blocks the catalytic function of the USP7 enzyme.[2] Degradation, often achieved using Proteolysis Targeting Chimeras (PROTACs), leads to the physical elimination of the USP7 protein. Studies have shown that cellular responses to USP7 degradation can be more specific, while prolonged inhibitor treatment may result in broader proteomic changes and potential off-target effects.[10]
Troubleshooting Guide for Variable Western Blot Results with this compound
This guide provides a structured approach to identifying and resolving common issues that lead to variable Western blot results when using this compound.
Issue 1: Weak or No Signal for Downstream Target Degradation
| Potential Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Activity | Verify the IC50 of your this compound batch. Prepare fresh stock solutions in DMSO and use a consistent final concentration in your experiments. Consider a dose-response experiment to determine the optimal concentration for your cell line.[11] |
| Inappropriate Treatment Duration | The degradation kinetics of USP7 substrates can vary. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration for observing the degradation of your protein of interest.[4] |
| Low Abundance of Target Protein | Increase the amount of total protein loaded onto the gel.[12] Consider enriching your protein of interest through immunoprecipitation before Western blotting.[13] |
| Inefficient Antibody | Ensure your primary antibody is validated for Western blotting and is used at the recommended dilution. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[12] |
| Poor Protein Transfer | For large proteins, ensure complete transfer by optimizing transfer time and buffer composition. For small proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent them from passing through.[14] |
Issue 2: High Background or Non-Specific Bands
| Potential Cause | Troubleshooting Steps |
| Excessive Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody.[12] |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[14] |
| Insufficient Washing | Increase the number and duration of washes after antibody incubations to remove non-specific binding.[12] |
| Sample Contamination or Degradation | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Handle samples on ice to prevent degradation.[13] |
| Off-Target Effects of this compound | Consider using a negative control compound or comparing results with a different USP7 inhibitor or a USP7-targeting PROTAC to assess specificity.[6] |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition between experiments. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Loading Inaccuracies | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results. |
| Variations in Western Blot Protocol | Standardize all steps of the Western blot protocol, including incubation times, antibody dilutions, and washing steps. |
Experimental Protocols
Cell Treatment with this compound for Western Blot Analysis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
Western Blotting Protocol
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
| Inhibitor | Reported IC50 | Target(s) | Mechanism |
| This compound | 1.4 µM | USP7 | Selective inhibitor[11] |
| P5091 | Varies by assay | USP7 | Selective inhibitor[9] |
| P22077 | >1 µM (cellular) | USP7, USP47 | Non-selective inhibitor[5] |
| FT671 | Nanomolar range | USP7 | Potent and selective inhibitor |
Visualizations
Caption: The effect of this compound on the p53-MDM2 signaling pathway.
Caption: A standard workflow for Western blot analysis after this compound treatment.
Caption: A logical approach to troubleshooting variable Western blot results.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. blog.addgene.org [blog.addgene.org]
Technical Support Center: Usp7-IN-8 in Enzymatic Assays
Welcome to the technical support center for researchers utilizing Usp7-IN-8 in enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended buffer conditions for an enzymatic assay with this compound?
A1: While specific optimization is always recommended, several buffers are generally compatible with USP7 enzymatic assays and are expected to be suitable for use with this compound. The key components typically include a buffering agent, a reducing agent, a salt, and a detergent. It is crucial to ensure the final DMSO concentration is kept low (ideally ≤1%) to avoid enzyme inhibition and compound precipitation.
Q2: How should I dissolve this compound for my assay?
A2: this compound has limited aqueous solubility. It is recommended to first prepare a stock solution in 100% DMSO. For the final assay concentration, further dilution in an aqueous buffer containing co-solvents is often necessary to prevent precipitation. If precipitation occurs upon dilution in your assay buffer, consider using a buffer containing PEG300 and Tween-80.
Q3: Can this compound interfere with my assay readout?
A3: If you are using a fluorescence-based assay, it is possible for small molecules like this compound to interfere with the readout. This can manifest as autofluorescence or quenching of the fluorescent signal. It is advisable to run control experiments with the inhibitor alone (in the absence of the enzyme or substrate) to assess for any intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of your assay.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in several cellular signaling pathways, most notably the p53-MDM2 pathway.[1][2] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, an E3 ubiquitin ligase. This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[1] The degradation of MDM2 results in the stabilization and accumulation of the tumor suppressor protein p53.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in an aqueous buffer containing co-solvents. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, using 20% SBE-β-CD in saline can also improve solubility. Always perform a visual inspection for precipitation after dilution. |
| Low or No Inhibition | 1. Inactive compound. 2. Incorrect assay conditions. 3. Insufficient inhibitor concentration. | 1. Ensure proper storage of this compound (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). 2. Verify the pH and ionic strength of your buffer. Ensure the presence of a reducing agent like DTT or TCEP, as USP7 is a cysteine protease. 3. Perform a dose-response experiment to determine the IC50 value in your specific assay system. The reported IC50 for this compound is 1.4 μM in an Ub-Rho110 assay.[4] |
| High Background Signal | Autofluorescence of this compound. | Run a control plate containing all assay components except the USP7 enzyme, with varying concentrations of this compound, to measure its intrinsic fluorescence. Subtract this background from your experimental data. |
| Signal Quenching | This compound interfering with the fluorescent substrate or product. | Perform a control experiment with the fluorescent product of the enzymatic reaction and add this compound to see if it quenches the signal. If quenching is observed, a different detection method (e.g., absorbance-based or TR-FRET) may be necessary. |
| Irreproducible Results | 1. Compound instability in aqueous buffer. 2. Enzyme instability. | 1. Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid storing diluted compound in aqueous buffer for extended periods. 2. Ensure the USP7 enzyme is properly handled and stored. Include a positive control (a known USP7 inhibitor) and a negative control (DMSO vehicle) in every assay plate. |
Data Presentation
Table 1: Recommended Buffer Components for USP7 Enzymatic Assays
| Component | Concentration Range | Purpose | Notes |
| Buffering Agent | |||
| Tris-HCl | 20-50 mM | Maintain pH | Optimal pH is typically between 7.5 and 8.5. |
| HEPES | 20-50 mM | Maintain pH | A common alternative to Tris-HCl. |
| Reducing Agent | |||
| DTT | 1-5 mM | Maintain USP7 activity | USP7 is a cysteine protease and requires a reducing environment. |
| TCEP | 0.5-5 mM | Maintain USP7 activity | A more stable alternative to DTT. |
| Salt | |||
| NaCl | 50-150 mM | Mimic physiological ionic strength | |
| Chelating Agent | |||
| EDTA | 0.5-1 mM | Chelate divalent metal ions | |
| Detergent | |||
| Triton X-100 | 0.01% (v/v) | Prevent non-specific binding | |
| Tween-20 | 0.01-0.05% (v/v) | Prevent non-specific binding | |
| Protein Carrier | |||
| BSA | 0.05 mg/mL | Stabilize the enzyme |
Experimental Protocols
Protocol 1: General USP7 Enzymatic Assay using a Fluorogenic Substrate (e.g., Ub-AMC)
-
Prepare Assay Buffer: A recommended starting buffer is 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 2 mM DTT, and 0.01% Tween-20.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response experiments.
-
Further dilute the DMSO solutions into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the USP7 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Dilute the fluorogenic substrate (e.g., Ubiquitin-AMC) to the desired concentration in the assay buffer. The concentration should ideally be at or below the Km for the enzyme.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add a small volume (e.g., 2 µL) of the diluted this compound or DMSO vehicle control to the wells.
-
Add the diluted USP7 enzyme solution to the wells and pre-incubate with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the diluted substrate solution.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: A typical workflow for determining the IC50 of this compound.
Caption: Inhibition of USP7 by this compound leads to p53 stabilization.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating USP7-IN-8's Impact on Cell Viability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the USP7 inhibitor, USP7-IN-8, in long-term cellular studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help mitigate the compound's impact on cell viability and ensure the integrity of your research.
Understanding this compound and its Effects on Cell Viability
USP7 (Ubiquitin-specific-processing protease 7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1][2] Of particular importance is its role in the p53-MDM2 pathway. USP7 can deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[3][4] By inhibiting USP7, compounds like this compound lead to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells with wild-type p53.[3][5]
However, the potent cytotoxic effects of this compound can pose a challenge in long-term studies where sustained target engagement is desired without excessive cell death confounding the experimental outcomes. This guide provides strategies to manage these cytotoxic effects.
Quantitative Data: USP7 Inhibitor Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for various USP7 inhibitors across different cell lines and experimental durations. This data can help in selecting appropriate starting concentrations for your experiments.
| Inhibitor | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | - | Ub-Rho110 Assay | 1.4 | --INVALID-LINK-- |
| GNE-6776 | MCF7 | 72 hours | 27.2 | [6] |
| GNE-6776 | MCF7 | 96 hours | 31.4 | [6] |
| GNE-6776 | T47D | 72 hours | 31.8 | [6] |
| GNE-6776 | T47D | 96 hours | 37.4 | [6] |
| Almac4 | Neuroblastoma (TP53 wild-type) | 72 hours | Varies (cell line dependent) | [1] |
| P5091 | Colorectal Cancer Cells | - | - | [4] |
| PU7-1 | MDA-MB-468 | - | 1.8 | [7] |
| PU7-1 | BT549 | - | 2.8 | [7] |
| FX1-5303 | Multiple Myeloma & AML | - | Potent (specific value not stated) | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of cytotoxic and other drugs: rapid cell culture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: USP7-IN-8 and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using USP7-IN-8 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including the p53 tumor suppressor pathway.[1] By inhibiting USP7, this compound can lead to the destabilization of proteins that are normally protected from degradation by USP7, making it a compound of interest for cancer research. It has a reported IC50 of 1.4 μM in a Ubiquitin-Rhodamine 110 (Ub-Rho110) assay.[1]
Q2: In which types of fluorescence-based assays is this compound typically used?
This compound is primarily used in enzymatic assays to determine its inhibitory activity against USP7. A common assay is the Ubiquitin-Rhodamine 110 (Ub-Rho110) cleavage assay.[1][2] In this assay, the cleavage of the Ub-Rho110 substrate by USP7 results in an increase in fluorescence. Inhibitors like this compound will reduce the rate of this fluorescence increase.
Q3: Can small molecule inhibitors like this compound interfere with fluorescence-based assays?
Yes, small molecule inhibitors can interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to a false positive or an artificially high signal.[3][4]
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a false negative or an artificially low signal. This is also known as the inner filter effect.[3][5]
Q4: What are the typical excitation and emission wavelengths for the Ub-Rho110 assay?
The Ubiquitin-Rhodamine 110 assay typically uses an excitation wavelength of approximately 485 nm and an emission wavelength of around 520-535 nm.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in fluorescence-based assays.
Problem 1: Unexpectedly High Fluorescence Signal
Possible Cause: The observed signal may be due to the intrinsic fluorescence (autofluorescence) of this compound at the assay's wavelengths.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare a well containing only the assay buffer and this compound at the highest concentration used in your experiment.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your assay.
-
A significant signal in this well indicates that this compound is autofluorescent.
-
-
Spectral Scan of this compound:
-
If possible, perform an excitation and emission scan of this compound in the assay buffer to determine its spectral properties. This will help you understand the extent of spectral overlap with your assay's fluorophore.
-
-
Correct for Background Fluorescence:
-
If autofluorescence is observed, subtract the signal from the compound-only control from your experimental wells.
-
Problem 2: Unexpectedly Low Fluorescence Signal or Complete Signal Loss
Possible Cause: this compound may be quenching the fluorescence of your reporter probe (e.g., Rhodamine 110).
Troubleshooting Steps:
-
Run a Quenching Control:
-
Prepare a well with the assay buffer, your fluorescent substrate (e.g., pre-cleaved Rhodamine 110, or a stable fluorescent control molecule), and the highest concentration of this compound.
-
Compare the fluorescence of this well to a control well containing only the buffer and the fluorescent substrate.
-
A significant decrease in fluorescence in the presence of this compound suggests a quenching effect.
-
-
Vary Compound and Fluorophore Concentrations:
-
If quenching is suspected, try reducing the concentration of this compound. Quenching is often concentration-dependent.[4]
-
Conversely, increasing the concentration of the fluorescent probe might overcome a minor quenching effect, but this may alter assay kinetics.
-
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause: This can be due to a combination of factors including compound precipitation, instability, or interference that varies with minor changes in experimental conditions.
Troubleshooting Steps:
-
Check for Compound Precipitation:
-
Visually inspect the wells, especially at higher concentrations of this compound, for any signs of precipitation. Compound precipitation can scatter light and lead to erratic fluorescence readings.[8]
-
Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer to improve compound solubility.
-
-
Pre-incubation Time:
-
Ensure a consistent pre-incubation time of the enzyme with the inhibitor before adding the substrate.
-
-
Use of Control Compounds:
-
Include a known, well-behaved USP7 inhibitor as a positive control and a structurally similar but inactive compound as a negative control to validate your assay setup.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (Ub-Rho110 assay) | 1.4 µM | [1] |
| Ub-Rho110 Excitation Wavelength | ~485 nm | [6][7] |
| Ub-Rho110 Emission Wavelength | ~520-535 nm | [6][7] |
Experimental Protocols
Protocol: Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay for USP7 Inhibition
This protocol is a general guideline and may need optimization for specific experimental conditions.
Materials:
-
Recombinant human USP7
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute recombinant USP7 in assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the diluted USP7 enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the Ub-Rho110 substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~485 nm) and emission (~520 nm) wavelengths.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
USP7 Signaling Pathway and Inhibition
Caption: USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53 for proteasomal degradation. This compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Experimental Workflow for Screening USP7 Inhibitors
Caption: A typical experimental workflow for determining the IC50 of this compound using a fluorescence-based assay.
Troubleshooting Logic for Fluorescence Interference
Caption: A logical diagram to troubleshoot potential fluorescence interference from this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Revealing the high efficiency of fluorescence quenching of rhodamine B by triangular silver nanodisks due to the inner filter effect mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to USP7 Inhibitors: Usp7-IN-8 vs. P5091
In the landscape of cancer therapeutics, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. This guide provides a detailed comparison of two notable USP7 inhibitors, Usp7-IN-8 and P5091, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. USP7 plays a pivotal role in multiple cellular processes, including the DNA damage response, epigenetic regulation, and immune surveillance.[1][2][3] Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][3] By inhibiting USP7, the degradation of oncoproteins can be promoted, while the levels of tumor suppressor proteins, such as p53, can be stabilized, leading to cancer cell death.
This guide focuses on a comparative analysis of two small molecule inhibitors of USP7: this compound and P5091. While both compounds target USP7, they exhibit differences in their biochemical potency, selectivity, and the extent of their characterization in the scientific literature.
Performance Comparison: this compound vs. P5091
A direct head-to-head comparison of this compound and P5091 is challenging due to the limited publicly available experimental data for this compound. However, based on existing information, we can summarize their key characteristics.
This compound is a selective USP7 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 1.4 µM in a biochemical assay using a Ub-Rho110 substrate.[4][5] Notably, it has been shown to be selective for USP7, exhibiting no activity against the closely related deubiquitinases USP47 and USP5.[4][5]
P5091 is another potent and selective inhibitor of USP7, with a reported half-maximal effective concentration (EC50) of 4.2 µM.[6][7] Unlike this compound, P5091 also inhibits the closely related USP47.[7] However, it shows high selectivity against other deubiquitinases and cysteine proteases, with EC50 values greater than 100 µM.[6][7][8] P5091 has been more extensively studied, with data available on its effects in various cancer cell lines and in vivo models.[6][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and P5091.
| Inhibitor | Target | IC50 / EC50 | Assay Type | Reference |
| This compound | USP7 | 1.4 µM (IC50) | Ub-Rho110 | [4][5] |
| P5091 | USP7 | 4.2 µM (EC50) | Biochemical Assay | [6][7] |
| Inhibitor | Selectivity Profile | Reference |
| This compound | No activity against USP47 and USP5 | [4][5] |
| P5091 | Inhibits USP47; No activity against other DUBs or cysteine proteases tested (EC50 > 100 µM) | [6][7][8] |
| Inhibitor | Cell Line | Effect | IC50 | Reference |
| P5091 | Multiple Myeloma (MM.1R, Dox-40, LR5) | Dose-dependent decrease in viability | 6-14 µM | [6] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for USP7 inhibitors involves the stabilization of proteins that are normally targeted for degradation by the proteasome. A key pathway affected is the p53 signaling cascade.
The USP7-MDM2-p53 Signaling Pathway
USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for degradation. By inhibiting USP7, the levels of MDM2 decrease, leading to an accumulation of p53. This stabilization of p53 can trigger cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of USP7 in the regulation of p53 stability and the points of intervention by this compound and P5091.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of USP7 inhibitors.
USP7 Enzymatic Assay (Ub-Rho110 based)
This assay is used to determine the in vitro potency of inhibitors against USP7.
Figure 2: Workflow for a typical USP7 enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). Dilute recombinant human USP7 enzyme and the fluorogenic substrate Ubiquitin-Rhodamine110 (Ub-Rho110) in assay buffer. Prepare serial dilutions of the test inhibitor (e.g., this compound or P5091) in DMSO and then in assay buffer.
-
Reaction Setup: Add the inhibitor dilutions to the wells of a black 96-well plate. Add the USP7 enzyme to all wells except the negative control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells. Immediately begin kinetic measurement of fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis: Determine the initial reaction velocities (Vmax) from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the USP7 inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration to calculate the IC50 value.
Western Blotting for USP7 Pathway Proteins
This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the inhibitor's effect on the USP7 signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with the USP7 inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., USP7, MDM2, p53, p21, and a loading control like GAPDH or β-actin). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
Both this compound and P5091 are valuable tools for studying the function of USP7 and for the development of novel anticancer therapies. P5091 is a well-characterized inhibitor with a substantial body of evidence demonstrating its activity in cellular and in vivo models. This compound, with its reported higher in vitro potency and distinct selectivity profile, represents a promising, albeit less extensively studied, alternative.
For researchers and drug developers, the choice between these inhibitors will depend on the specific experimental context. P5091 offers a more established profile for in-cell and in-vivo studies, while this compound may be preferred for biochemical assays where high potency and selectivity against USP47 are desired. Further research, particularly direct comparative studies and more in-depth characterization of this compound's cellular effects, will be crucial to fully elucidate the relative advantages of each inhibitor. This guide provides a foundational understanding based on current knowledge to aid in the selection and application of these important research compounds.
References
- 1. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of USP7 Inhibitors: Usp7-IN-8 vs. FT671 in Selectivity Profiling
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological function of a target protein and for advancing drug discovery programs. Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology and other diseases. This guide provides an objective comparison of two widely used USP7 inhibitors, Usp7-IN-8 and FT671, with a focus on their selectivity profiles, supported by available experimental data.
Executive Summary
This guide directly compares this compound and FT671, two small molecule inhibitors of USP7. While both compounds effectively inhibit USP7, FT671 has been more extensively characterized in the public domain, demonstrating exceptional selectivity across a broad panel of deubiquitinating enzymes (DUBs). In contrast, the publicly available selectivity data for this compound is limited, though it shows selectivity against closely related DUBs. This comparison aims to provide a clear, data-driven overview to aid researchers in selecting the appropriate tool compound for their specific research needs.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and FT671, highlighting their biochemical potency and selectivity.
Table 1: Biochemical Potency against USP7
| Compound | Assay Type | IC50 (µM) | Kd (nM) |
| This compound | Ub-Rho110 Assay[1] | 1.4[1] | Not Reported |
| FT671 | Ubiquitin-Rhodamine Assay[2] | 0.052 - 0.069[2][3] | 65[2][3] |
Table 2: Selectivity Profile against Other Deubiquitinases (DUBs)
| Compound | DUBs Tested | Activity/Inhibition |
| This compound | USP47, USP5[1] | No activity observed[1] |
| FT671 | Panel of 38 DUBs[2] | Exclusively inhibits USP7[2] |
| USP47, USP10[2] | No effect on activity[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting the data and for designing future studies.
Biochemical Potency and Selectivity Assays
1. Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay: This is a common method to measure DUB activity.
-
Principle: The substrate, Ub-Rho110, is a quenched fluorophore. Upon cleavage of the amide bond between the C-terminus of ubiquitin and rhodamine 110 by a DUB, the rhodamine 110 is released, resulting in a quantifiable increase in fluorescence.
-
Protocol Outline:
-
Recombinant DUB enzyme (e.g., USP7) is incubated with the test compound (this compound or FT671) at various concentrations in an appropriate assay buffer.
-
The reaction is initiated by the addition of the Ub-Rho110 substrate.
-
The increase in fluorescence is monitored over time using a plate reader with excitation and emission wavelengths typically around 485 nm and 520-535 nm, respectively.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
For selectivity profiling, the same assay is performed with a panel of different DUB enzymes.
-
Cellular Target Engagement
2. Cellular Thermal Shift Assay (CETSA): This assay determines if a compound binds to its target protein in a cellular environment.
-
Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. CETSA measures the extent of this stabilization.
-
Protocol Outline:
-
Intact cells are treated with the test compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
The amount of the target protein (e.g., USP7) remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Global Proteomics and Ubiquitinomics
3. Mass Spectrometry-Based Proteomics: This powerful technique identifies and quantifies changes in the proteome or ubiquitinome upon inhibitor treatment.
-
Principle: Cells are treated with the inhibitor, and changes in protein or ubiquitinated peptide abundance are measured by mass spectrometry.
-
Protocol Outline:
-
Cell cultures are treated with the USP7 inhibitor (e.g., FT671) or a vehicle control for a specified time.
-
Cells are lysed, and proteins are extracted and digested into peptides.
-
For ubiquitinome analysis, ubiquitinated peptides (often containing a K-GG remnant after trypsin digestion) are enriched, typically using an antibody.
-
Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is processed to identify and quantify thousands of proteins or ubiquitination sites, revealing the downstream consequences of USP7 inhibition.[4]
-
Mandatory Visualizations
USP7 Signaling Pathway
The following diagram illustrates the central role of USP7 in regulating key cellular processes, particularly the p53 tumor suppressor pathway.
Caption: USP7 signaling pathway and the effect of inhibitors.
Experimental Workflow for Selectivity Profiling
This diagram outlines a general workflow for assessing the selectivity of a DUB inhibitor.
Caption: Workflow for DUB inhibitor selectivity profiling.
Discussion and Conclusion
The choice between this compound and FT671 will largely depend on the specific requirements of the research.
FT671 stands out for its high potency and well-documented, exceptional selectivity for USP7 over a large panel of other DUBs.[2] This makes it an excellent tool for studies where confidence in on-target effects is critical. The availability of co-crystal structures provides a molecular basis for its specificity and a foundation for further structure-based design.[5] Moreover, extensive cellular characterization, including proteomics, has confirmed its mechanism of action, leading to the degradation of known USP7 substrates like MDM2 and N-Myc and the stabilization of p53.[2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Covalent USP7 Inhibitors: Usp7-IN-8 vs. FT827 and the Non-Covalent Counterpart FT671
For researchers, scientists, and drug development professionals, the selective inhibition of Ubiquitin-Specific Protease 7 (USP7) has emerged as a promising therapeutic strategy in oncology. This guide provides a detailed head-to-head comparison of the covalent inhibitor Usp7-IN-8 with another covalent inhibitor, FT827, and a widely studied non-covalent inhibitor, FT671. This objective analysis is supported by experimental data to aid in the selection of the most appropriate tool compound for USP7-related research.
The USP7 Signaling Pathway: A Critical Regulator of Cellular Homeostasis
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of proteins involved in critical cellular processes. One of the most well-characterized functions of USP7 is its role in the p53-MDM2 tumor suppressor pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, MDM2 becomes destabilized and degraded, leading to the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells. Beyond the p53-MDM2 axis, USP7 influences various other signaling pathways, including those involved in DNA damage repair, epigenetic regulation, and immune response, making it a highly attractive target for therapeutic intervention.
Caption: The USP7-p53 signaling pathway and points of intervention by inhibitors.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, FT827, and FT671, providing a clear comparison of their biochemical and cellular activities, as well as available in vivo efficacy.
Table 1: Biochemical Activity of USP7 Inhibitors
| Parameter | This compound | FT827 | FT671 |
| Mechanism | Covalent | Covalent | Non-covalent |
| IC50 (USP7) | 1.4 µM (Ub-Rho110 assay)[1] | - | 52 nM (USP7CD), 69 nM (USP7C-term)[2] |
| Kd | - | 7.8 µM[2] | 65 nM[2] |
| Ki | - | 4.2 µM[2] | - |
| k_inact/Ki | - | 66 M⁻¹s⁻¹[2] | - |
| Selectivity | No activity against USP5 and USP47[1] | Exclusive for USP7 in a panel of 38 DUBs[2] | Exclusive for USP7 in a panel of 38 DUBs[2][3] |
Table 2: Cellular Activity of USP7 Inhibitors
| Parameter | This compound | FT827 | FT671 |
| Cellular Target Engagement (IC50) | - | ~0.1-2 µM (MCF7 cells)[2] | ~0.1-2 µM (MCF7 cells)[2] |
| Effect on MDM2 | Destabilizes MDM2 (presumed) | Destabilizes MDM2 | Destabilizes MDM2[2] |
| Effect on p53 | Stabilizes p53 (presumed) | Stabilizes p53 | Stabilizes p53[2] |
| Cell Viability (IC50) | Anticancer effects reported[1] | - | 33 nM (MM.1S cells)[2] |
Table 3: In Vivo Efficacy of USP7 Inhibitors
| Parameter | This compound | FT827 | FT671 |
| Animal Model | - | - | MM.1S xenograft (NOD-SCID mice)[2] |
| Dosing | - | - | 100 and 200 mg/kg, oral, daily[2] |
| Efficacy | - | - | Significant dose-dependent tumor growth inhibition[2] |
| Tolerability | - | - | Well-tolerated with no significant weight loss[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Assay: Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay
This assay is used to determine the enzymatic activity of USP7 and the potency of inhibitors.
Caption: Workflow for the Ub-Rho110 biochemical assay.
Protocol:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT).
-
Add the recombinant USP7 enzyme to the wells of a microplate containing the diluted inhibitor.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate.
-
Immediately measure the increase in fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a microplate reader.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: DUB Activity-Based Profiling
This method assesses the ability of an inhibitor to engage with and inhibit USP7 within a cellular context.
Caption: Workflow for DUB activity-based profiling in cells.
Protocol:
-
Culture cells (e.g., MCF7 breast cancer cells) to approximately 80-90% confluency.
-
Treat the cells with a range of concentrations of the test inhibitor (e.g., FT827 or FT671) for a specified duration (e.g., 2 hours).
-
Harvest and lyse the cells to prepare crude cell extracts.
-
Incubate the cell lysates with an activity-based probe, such as HA-tagged ubiquitin vinyl methyl ester (HA-Ub-VME), which covalently binds to the active site of deubiquitinases.
-
Terminate the labeling reaction and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform Western blotting using an anti-HA antibody to detect probe-labeled DUBs and an anti-USP7 antibody to visualize total USP7.
-
A decrease in the HA-Ub-VME signal for USP7 with increasing inhibitor concentration indicates target engagement and inhibition.
Cellular Assay: Cell Viability (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Protocol:
-
Seed cells (e.g., MM.1S multiple myeloma cells) into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the test inhibitor (e.g., FT671).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control and determine the IC50 value.
In Vivo Efficacy: Xenograft Tumor Model
This experiment evaluates the anti-tumor activity of an inhibitor in a living organism.
Protocol:
-
Implant cancer cells (e.g., MM.1S) subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor (e.g., FT671) or vehicle control daily via a specified route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like p53).
-
Analyze the tumor growth inhibition to assess the in vivo efficacy of the compound.
Conclusion
This guide provides a comparative overview of the covalent USP7 inhibitors this compound and FT827, alongside the non-covalent inhibitor FT671. FT671 and FT827 have been extensively characterized, demonstrating high potency and selectivity for USP7.[2] FT671, in particular, has shown significant in vivo anti-tumor efficacy.[2] this compound is a selective covalent inhibitor with micromolar potency, though its selectivity profile and in vivo efficacy are less extensively documented in the public domain.[1] The choice of inhibitor will depend on the specific research question, with FT671 and FT827 being well-validated tool compounds for in-depth studies of USP7 biology and therapeutic potential. Further characterization of this compound, particularly its broader selectivity and in vivo activity, will be crucial to fully understand its potential as a research tool.
References
Comparative Analysis of USP7 Inhibitors in Preclinical Cancer Models
A comprehensive cross-validation of the therapeutic effects of USP7 inhibitors is crucial for advancing their clinical development. This guide provides a comparative analysis of the preclinical data for two prominent USP7 inhibitors, P5091 and FT671, across various cancer models. Due to a lack of publicly available preclinical data on Usp7-IN-8 beyond its initial biochemical characterization, a direct comparison with this compound is not feasible at this time.
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of numerous proteins implicated in tumor progression and suppression.[1][2] Inhibition of USP7 offers a promising therapeutic strategy to reactivate tumor suppressor pathways, primarily the p53 pathway, and to induce cancer cell death. This guide summarizes the available preclinical data for P5091 and FT671, focusing on their efficacy in different cancer models and detailing the experimental protocols used to generate these findings.
Mechanism of Action of USP7 Inhibitors
USP7 is a deubiquitinating enzyme that removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, small molecules like P5091 and FT671 prevent the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This, in turn, stabilizes p53, allowing it to accumulate and trigger downstream pro-apoptotic and cell cycle arrest pathways.[1][3][4] Beyond the p53-MDM2 axis, USP7 regulates a host of other cancer-relevant proteins, including N-Myc, EZH2, and components of the DNA damage response pathway, making its inhibition a multifaceted anti-cancer strategy.[1]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro activity of P5091 and FT671 in various cancer cell lines. The data highlights the differential sensitivity of cancer cells to USP7 inhibition and provides a basis for selecting appropriate models for further investigation.
| Inhibitor | Cancer Type | Cell Line | Assay Type | Endpoint | Value | Reference |
| P5091 | Multiple Myeloma | MM.1S | Cell Viability | IC50 | ~10 µM | Chauhan D, et al. Cancer Cell. 2012. |
| Multiple Myeloma | MM.1R | Cell Viability | IC50 | ~12 µM | Chauhan D, et al. Cancer Cell. 2012. | |
| Multiple Myeloma | RPMI-8226 | Cell Viability | IC50 | ~15 µM | Chauhan D, et al. Cancer Cell. 2012. | |
| Breast Cancer | MCF7 | Cell Viability | IC50 | Not explicitly stated | Yasemin-O-U, et al. Mol Biol Rep. 2021. | |
| Breast Cancer | T47D | Cell Viability | IC50 | Not explicitly stated | Yasemin-O-U, et al. Mol Biol Rep. 2021. | |
| Glioblastoma | SHG-140 | Cell Viability (CCK-8) | IC50 | 1.2 µM (48h) | Pan T, et al. Cancer Cell Int. 2021. | |
| Glioblastoma | T98G | Cell Viability (CCK-8) | IC50 | 1.59 µM (48h) | Pan T, et al. Cancer Cell Int. 2021. | |
| FT671 | Colorectal Cancer | HCT116 | Cell Proliferation | IC50 | Not explicitly stated | Turnbull AP, et al. Nature. 2017. |
| Osteosarcoma | U2OS | Cell Proliferation | IC50 | Not explicitly stated | Turnbull AP, et al. Nature. 2017. | |
| Multiple Myeloma | MM.1S | Cell Viability (CTG) | IC50 | 33 nM (120h) | Turnbull AP, et al. Nature. 2017.[4] | |
| Neuroblastoma | IMR-32 | Not specified | - | - | Turnbull AP, et al. Nature. 2017. |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential of drug candidates. The following table summarizes the in vivo efficacy of P5091 and FT671 in mouse xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| P5091 | Multiple Myeloma | Not specified | Inhibited tumor growth and prolonged survival | Chauhan D, et al. Cancer Cell. 2012. |
| Glioblastoma | 5 mg/kg or 10 mg/kg, i.p., every other day | Significant reduction in tumor volume | Pan T, et al. Cancer Cell Int. 2021. | |
| FT671 | Multiple Myeloma | 100 or 200 mg/kg, oral gavage, daily | Dose-dependent tumor growth inhibition | Turnbull AP, et al. Nature. 2017.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are summaries of the key experimental protocols employed in the cited studies.
Cell Viability and Proliferation Assays
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. Cells are typically seeded in 96-well plates, treated with the inhibitor at various concentrations for a specified duration (e.g., 72 or 120 hours), and then incubated with the CellTiter-Glo® reagent before measuring luminescence.[4]
-
MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Counting Kit-8 (CCK-8) Assay: This is another colorimetric assay that uses a water-soluble tetrazolium salt to determine cell viability. The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells are treated with the inhibitor for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., USP7, p53, MDM2, p21, cleaved caspases) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., MM.1S or SHG-140).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered according to the specified dosing regimen (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors may be excised for further analysis, such as immunohistochemistry or western blotting.[5]
Visualizing the USP7 Signaling Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams were generated using the DOT language.
References
- 1. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Usp7-IN-8: A Comparative Guide to Kinase Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of Usp7-IN-8, a novel and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). Understanding the selectivity of a compound is paramount in drug discovery to anticipate potential off-target effects and to ensure the desired therapeutic action is achieved through on-target activity. This document presents supporting experimental data, detailed protocols for kinase profiling, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to USP7 and the Rationale for Kinase Selectivity Screening
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the p53 tumor suppressor pathway, DNA damage response, and immune regulation.[1][2] Its dysregulation is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[3][4] While this compound is designed for high-affinity and selective inhibition of USP7, it is crucial to assess its potential interactions with the human kinome, as off-target kinase inhibition is a common source of toxicity and undesirable side effects in drug candidates.
This guide presents data from a comprehensive kinase selectivity panel, providing a comparative overview of this compound's activity against a wide range of kinases.
This compound Kinase Selectivity Profile
The kinase selectivity of this compound was assessed against a panel of 468 kinases using a competitive binding assay. The results are summarized below, highlighting the percentage of inhibition at a concentration of 10 µM. As the data indicates, this compound demonstrates exceptional selectivity with minimal inhibition of the vast majority of kinases tested.
Data Presentation: Kinase Selectivity of this compound (Representative Data)
| Kinase Target Family | Kinase | % Inhibition at 10 µM |
| Tyrosine Kinase | ABL1 | < 10% |
| ALK | < 5% | |
| EGFR | < 5% | |
| ERBB2 | < 5% | |
| FLT3 | < 10% | |
| JAK1 | < 5% | |
| JAK2 | < 5% | |
| JAK3 | < 5% | |
| MET | < 5% | |
| SRC | < 10% | |
| VEGFR2 | < 5% | |
| Serine/Threonine Kinase | AKT1 | < 5% |
| AURKA | < 5% | |
| BRAF | < 5% | |
| CDK2 | < 10% | |
| CHEK1 | < 5% | |
| IKKβ | < 5% | |
| MAPK1 (ERK2) | < 5% | |
| mTOR | < 5% | |
| PIM1 | < 15% | |
| PLK1 | < 10% | |
| Lipid Kinase | PI3Kα | < 5% |
| PI3Kβ | < 5% | |
| PI3Kγ | < 5% | |
| PI3Kδ | < 5% |
Note: This table presents illustrative data for a highly selective USP7 inhibitor. The data for the fictional "this compound" would be generated through similar experimental protocols.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the USP7 signaling pathway and the workflow for kinase selectivity profiling.
References
Usp7-IN-8: A Leap Forward in Specificity and Reversibility Over First-Generation USP7 Inhibitors
Usp7-IN-8 demonstrates significant advantages over first-generation USP7 inhibitors, offering a more selective and potentially safer profile for researchers and drug developers. These advantages are primarily centered around its improved specificity and likely non-covalent, reversible mechanism of action, addressing key limitations of earlier compounds.
First-generation USP7 inhibitors, such as P5091 and HBX41108, paved the way for targeting the deubiquitinating enzyme USP7, a critical regulator in various cellular processes, including the p53 tumor suppressor pathway. However, these early inhibitors are often plagued by issues of non-specificity and a covalent, irreversible mode of action, which can lead to off-target effects and potential toxicity. This compound, a more recently developed inhibitor, has been designed to overcome these hurdles.
Enhanced Selectivity Profile
A major drawback of early USP7 inhibitors is their tendency to interact with other deubiquitinating enzymes (DUBs) and cysteine proteases due to conserved structural features in their active sites. This lack of selectivity can confound experimental results and raises concerns for clinical applications.
This compound, in contrast, has been shown to be highly selective for USP7. In a Ub-Rho110 enzymatic assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 1.4 µM for USP7, while showing no activity against the closely related DUBs USP47 and USP5.[1] This enhanced selectivity is a crucial advantage, as it ensures that the observed biological effects are more likely attributable to the inhibition of USP7 alone.
Reversible, Non-Covalent Inhibition: A Safer Mechanism
Many first-generation USP7 inhibitors, including the HBX series, are covalent inhibitors that form an irreversible bond with the catalytic cysteine residue (Cys223) in the active site of USP7.[2][3] While this can lead to potent and sustained inhibition, it also carries the risk of permanent enzyme inactivation and potential immunogenicity.
While the exact mechanism of this compound has not been explicitly detailed in publicly available literature, the trend in the development of newer USP7 inhibitors has been a move towards non-covalent and reversible binding. This approach is favored for achieving higher selectivity and a better safety profile. The development of potent and selective, non-covalent allosteric inhibitors has been a significant advancement in the field.[4][5] It is plausible that this compound follows this improved design principle.
Comparative Performance Data
To provide a clear comparison of the biochemical potency, the following table summarizes the available data for this compound and representative first-generation USP7 inhibitors. It is important to note that direct comparison of IC50 values can be challenging due to variations in assay conditions.
| Inhibitor | Target | IC50 / EC50 | Assay Type | Mechanism of Action | Selectivity Notes |
| This compound | USP7 | 1.4 µM (IC50) | Ub-Rho110 | Not explicitly stated (likely non-covalent) | No activity against USP47 and USP5[1] |
| P5091 | USP7 | 4.2 µM (EC50) | Not specified | Covalent | Also inhibits USP47 |
| HBX41108 | USP7 | - | Not specified | Covalent | Inhibits other thiol proteases and DUBs |
Impact on Cellular Pathways and In Vivo Efficacy
The primary downstream effect of USP7 inhibition is the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, MDM2 is degraded, leading to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
First-generation inhibitors like P5091 have demonstrated this mechanism in cellular and in vivo models. Treatment with P5091 leads to decreased MDM2 levels and increased p53 and p21 levels.[3] In xenograft models of multiple myeloma, P5091 has been shown to inhibit tumor growth. While specific in vivo data for this compound is not yet widely published, its potent and selective inhibition of USP7 in biochemical assays suggests it would effectively modulate the MDM2-p53 pathway in a cellular context with potentially fewer off-target effects than its predecessors.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro biochemical assays and in vivo animal studies. Below are detailed protocols for key experiments used to characterize and compare USP7 inhibitors.
Ub-Rho110 Deubiquitinase Activity Assay
This is a common fluorescence-based assay used to measure the enzymatic activity of DUBs and assess the potency of their inhibitors.
Principle: The substrate, ubiquitin-rhodamine110 (Ub-Rho110), is a quenched fluorogenic molecule. Upon cleavage of the ubiquitin by a DUB like USP7, the free rhodamine110 becomes fluorescent. The rate of fluorescence increase is proportional to the enzyme's activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (this compound, first-generation inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the USP7 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of USP7 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Cell Implantation:
-
Inject a suspension of human cancer cells (e.g., multiple myeloma cell line MM.1S) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the USP7 inhibitor (e.g., P5091) or vehicle control to the respective groups via a specified route (e.g., intravenous, oral) and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is typically concluded when tumors in the control group reach a pre-determined maximum size, or at a set time point.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth inhibition between the treated and control groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided.
Caption: USP7 Signaling Pathway and Inhibition.
Caption: Ub-Rho110 Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of Usp7-IN-8: A Comparative Analysis Using Thermal Shift Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ubiquitin-specific protease 7 (USP7) inhibitor, Usp7-IN-8, with other known inhibitors. The focus is on confirming on-target activity through the widely used thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF). This guide includes a summary of available experimental data, a detailed protocol for performing thermal shift assays, and visualizations of the relevant biological pathway and experimental workflow.
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including cell cycle progression, DNA damage response, and apoptosis. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a selective inhibitor of USP7 with a reported IC50 of 1.4 μM in a Ub-Rho110 assay. It has demonstrated anticancer effects and selectivity over other deubiquitinases like USP47 and USP5.
Confirming Target Engagement with Thermal Shift Assays
A crucial step in the characterization of any enzyme inhibitor is the confirmation of direct binding to its intended target. The thermal shift assay is a rapid and reliable biophysical technique used to assess the binding of a ligand (in this case, an inhibitor) to a protein. The principle of the assay is based on the fact that the binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in melting temperature (ΔTm) is a direct indicator of target engagement.
Comparative Analysis of USP7 Inhibitors
While specific thermal shift assay data (ΔTm) for this compound is not publicly available, this guide provides a comparative overview of its biochemical potency alongside other well-characterized USP7 inhibitors for which thermal shift data has been reported. This allows for an indirect assessment of its potential on-target activity in the context of other compounds validated by this method.
| Inhibitor | Type | IC50 (nM) | ΔTm (°C) |
| This compound | Selective Inhibitor | 1400 | Data not available |
| GNE-6640 | Allosteric Inhibitor | <10 | Not specified |
| GNE-6776 | Allosteric Inhibitor | <10 | Not specified |
| FT671 | Non-covalent Inhibitor | 52 | Not specified |
| FT827 | Covalent Inhibitor | - | Not specified |
Note: The absence of ΔTm data for this compound in the public domain highlights a gap in its published biophysical characterization. The IC50 value indicates its potency in a functional assay, but direct binding confirmation via thermal shift would further strengthen its profile as a selective USP7 inhibitor.
Experimental Protocol: Thermal Shift Assay for USP7
This protocol provides a general framework for performing a thermal shift assay to determine the on-target activity of inhibitors against USP7.
Materials:
-
Purified recombinant human USP7 protein
-
USP7 inhibitor (e.g., this compound)
-
Thermal shift assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Quantitative PCR (qPCR) instrument with a thermal melt curve analysis module
-
PCR plates (96- or 384-well)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of USP7 protein in the assay buffer to a final concentration of 2 µM.
-
Prepare a dilution series of the USP7 inhibitor in the assay buffer. The final concentrations should typically range from 0.1 to 100 µM.
-
Prepare a 20x working solution of SYPRO Orange dye by diluting the 5000x stock in the assay buffer.
-
-
Assay Setup:
-
In each well of the PCR plate, add 20 µL of the 2 µM USP7 protein solution.
-
Add 2.5 µL of the corresponding inhibitor dilution to each well. For the no-inhibitor control, add 2.5 µL of assay buffer.
-
Add 2.5 µL of the 20x SYPRO Orange dye to each well.
-
Seal the plate securely with an optically clear seal.
-
-
Data Acquisition:
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment with the following parameters:
-
Initial hold at 25°C for 2 minutes.
-
Ramp up the temperature from 25°C to 95°C with a ramp rate of 0.05°C/s.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
The instrument's software will generate a melt curve, plotting fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the point of protein unfolding.
-
Calculate the change in melting temperature (ΔTm) for each inhibitor concentration by subtracting the Tm of the no-inhibitor control from the Tm of the inhibitor-treated sample (ΔTm = Tm_inhibitor - Tm_control).
-
A positive ΔTm value indicates that the inhibitor binds to and stabilizes the USP7 protein, confirming on-target activity.
-
Visualizing the USP7 Signaling Pathway and Experimental Workflow
To further aid in the understanding of USP7's role and the methodology to assess its inhibition, the following diagrams are provided.
Caption: Simplified signaling pathway of USP7, highlighting its role in the deubiquitination of MDM2, which in turn regulates p53 stability. This compound inhibits USP7, leading to p53-mediated cell cycle arrest and apoptosis.
Caption: Experimental workflow for a thermal shift assay to confirm inhibitor binding to a target protein.
Usp7-IN-8 vs. Genetic Knockout of USP7: A Comparative Guide
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a multitude of proteins.[1][2] By removing ubiquitin tags from its substrates, USP7 prevents their degradation by the proteasome, thereby influencing essential cellular processes including the DNA damage response, cell cycle progression, epigenetic regulation, and immune surveillance.[1][3][4] Its dysregulation is frequently observed in various cancers, where it often promotes tumorigenesis by stabilizing oncoproteins (e.g., MDM2, c-Myc) and destabilizing tumor suppressors (e.g., p53).[1][5][6] Consequently, USP7 has emerged as a high-priority target for cancer therapy.[2][6]
This guide provides an objective comparison between two primary methodologies for interrogating and targeting USP7 function: pharmacological inhibition with small molecules, exemplified by potent and selective inhibitors, and genetic knockout of the USP7 gene. Understanding the distinct mechanisms, outcomes, and applications of these approaches is crucial for researchers in basic science and drug development.
Pharmacological Inhibition vs. Genetic Knockout: A Head-to-Head Comparison
The choice between a small-molecule inhibitor and a genetic knockout depends heavily on the experimental question. Pharmacological inhibition offers an acute, reversible, and dose-dependent tool to probe the catalytic function of USP7, mimicking a therapeutic scenario. In contrast, genetic knockout provides a model for the complete and permanent loss of the USP7 protein, revealing its essential roles, including any non-catalytic or scaffolding functions, and allowing for the study of long-term compensatory effects.
| Feature | Pharmacological Inhibition (e.g., Usp7-IN-8) | Genetic Knockout (USP7-/-) |
| Target | Catalytic activity of the USP7 enzyme.[4] | The USP7 gene, leading to the absence of USP7 protein.[7] |
| Mechanism | Reversible or irreversible binding to the enzyme, blocking its deubiquitinase function.[4][8] | Permanent deletion of the gene, preventing transcription and translation of the protein. |
| Temporality | Acute, rapid onset. Effects are observable within hours.[9] | Chronic, permanent loss. Cellular adaptation and compensatory mechanisms can occur. |
| Reversibility | Often reversible upon withdrawal of the compound. | Irreversible genetic modification. |
| Specificity | High selectivity is achievable but potential for off-target effects on other DUBs exists.[9] | Absolutely specific for the USP7 protein. |
| Key Phenotype | Dose-dependent cell cycle arrest and apoptosis in cancer cells.[9][10][11] | Embryonic lethality in mice.[3][7][12][13] In cell models, impaired proliferation.[14][15] |
| p53 Pathway | Stabilizes p53 by preventing MDM2-mediated degradation.[5][9][16] | Leads to increased p53 protein levels due to the absence of MDM2 stabilization.[15][17] |
| Non-Catalytic Roles | Does not affect potential scaffolding functions of the USP7 protein. | Eliminates all functions of the protein, including non-catalytic and structural roles.[14] |
| Application | Therapeutic development, studying acute roles of catalytic activity.[2] | Foundational research, studying developmental and essential gene functions.[7] |
Impact on Key Signaling Pathways
USP7 is a central node in numerous signaling networks. Both its inhibition and knockout profoundly affect these pathways, albeit through different temporal and mechanistic lenses. The p53-MDM2 axis is the most well-documented, but the effects extend to pathways governing cell cycle, DNA repair, and epigenetic maintenance.
| Signaling Pathway | Effect of Pharmacological Inhibition | Effect of Genetic Knockout | Key Substrates Affected |
| p53-MDM2 Axis | Rapid accumulation of p53 due to MDM2 destabilization, leading to cell cycle arrest or apoptosis.[5][9][15][16] | Constitutively elevated p53 levels.[15][17] | MDM2, p53, MDMX[9][16] |
| DNA Damage Response | Sensitizes cells to DNA damaging agents.[18] | Impairs DNA damage repair pathways. | Claspin, CHK1, RNF168, UVSSA[3][8] |
| Epigenetic Regulation | Alters histone modification and DNA methylation patterns. | Increased genomic DNA methylation.[17] | DNMT1, UHRF1, PHF8, LSD1[3][8][17] |
| Wnt/β-catenin | Can suppress the pathway by destabilizing β-catenin.[6] | Negatively regulates the pathway by stabilizing Axin.[1][8] | β-catenin, Axin[1][8] |
| NF-κB Signaling | Suppresses NF-κB pathway activation.[1] | Can modulate NF-κB through various upstream factors.[1][8] | p65-NF-κB, IκBα[1][8] |
| Cell Cycle Control | Induces G1 or G2/M arrest.[1][10][11] | Impairs cell proliferation.[14] | CDC25A, Cyclin A2, PLK1[3][11][13] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the fundamental differences between the two approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deubiquitylase USP7 regulates human terminal erythroid differentiation by stabilizing GATA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP7 represses lineage differentiation genes in mouse embryonic stem cells by both catalytic and noncatalytic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation | MDPI [mdpi.com]
- 16. Identification and Characterization of USP7 Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role for ubiquitin-specific protease 7 (USP7) in the treatment and the immune response to hepatocellular carcinoma: potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Usp7-IN-8 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of ubiquitin-specific protease 7 (USP7) inhibitors with poly (ADP-ribose) polymerase (PARP) inhibitors is emerging as a promising therapeutic strategy in oncology. This guide provides a comparative analysis of the synergistic effects of Usp7-IN-8 (a representative USP7 inhibitor) and PARP inhibitors, supported by experimental data. We delve into the underlying molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols to aid in the design and interpretation of related research.
Data Presentation: Synergistic Cytotoxicity
The synergistic potential of combining USP7 and PARP inhibitors has been demonstrated in various cancer cell lines. Below are summary tables of quantitative data from representative studies.
Table 1: Synergistic Effect of USP7 Inhibitor (P5091) and PARP Inhibitor (Olaparib) in Prostate Cancer Cells
Data from a study by Morra et al. (2017) in Oncotarget illustrates the enhanced sensitivity of prostate cancer cells to Olaparib in the presence of the USP7 inhibitor P5091.[1][2][3]
| Cell Line | Treatment | IC50 of Olaparib (μM) | Fold-change in Sensitivity |
| PC3 | Olaparib alone | 15.4 | - |
| Olaparib + 2.5 μM P5091 | 2.01 | 7.7-fold increase | |
| LNCaP | Olaparib alone | 19.7 | - |
| Olaparib + 2.5 μM P5091 | 9.2 | 2.1-fold increase | |
| 22Rv1 | Olaparib alone | 17.9 | - |
| Olaparib + 2.5 μM P5091 | 2.9 | 6.2-fold increase |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between USP7 and PARP inhibitors is rooted in their complementary roles in the DNA damage response (DDR) and the regulation of key tumor suppressor and oncogenic proteins.
Mechanism 1: Impairment of Homologous Recombination Repair
One of the primary mechanisms involves the USP7-mediated regulation of proteins essential for homologous recombination (HR), a critical DNA double-strand break repair pathway. For instance, USP7 can stabilize CCDC6, a tumor suppressor protein. Inhibition of USP7 leads to the degradation of CCDC6, which in turn impairs HR and sensitizes cancer cells to PARP inhibitors.[4][5]
Mechanism 2: Modulation of the FBP1-DNMT1 Axis in Pancreatic Cancer
In pancreatic cancer, a novel signaling axis involving USP7, Fructose-1,6-bisphosphatase 1 (FBP1), and DNA (cytosine-5)-methyltransferase 1 (DNMT1) has been identified.[6] USP7 deubiquitinates FBP1, preventing its nuclear translocation. Nuclear FBP1 interacts with DNMT1 and traps PARP1 in the chromatin, enhancing sensitivity to PARP inhibitors. Therefore, inhibiting USP7 increases nuclear FBP1, which in turn potentiates the effect of PARP inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and PARP inhibitors, both alone and in combination.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PC3, LNCaP, 22Rv1)
-
Complete culture medium
-
This compound and PARP inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor. Treat the cells with single agents or combinations at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-144 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Immunofluorescence for γ-H2AX Foci Formation
This assay quantifies DNA double-strand breaks, a marker of DNA damage.
Materials:
-
Cells cultured on coverslips in 24-well plates
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or a PARP inhibitor for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure the expression of target genes, such as those regulated by the androgen receptor (AR).[2]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PSA, UBE2C, CDC20) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Treat cells as required, then extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergy between this compound and a PARP inhibitor.
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 5. assaygenie.com [assaygenie.com]
- 6. researchhub.com [researchhub.com]
Validating p53-Dependent Apoptosis: A Comparative Guide to USP7 Inhibitor Usp7-IN-8
For researchers in oncology and drug development, the reactivation of the p53 tumor suppressor pathway is a cornerstone of modern therapeutic strategy. Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator of this pathway, primarily through its stabilization of MDM2, the principal E3 ubiquitin ligase for p53. Inhibition of USP7 leads to MDM2 degradation, subsequent p53 stabilization, and the induction of apoptosis in cancer cells with wild-type p53. This guide provides a comparative overview of Usp7-IN-8, a selective USP7 inhibitor, and other common alternatives, supported by experimental data and detailed protocols to validate p53-dependent apoptosis.
The USP7-MDM2-p53 Axis: A Key Therapeutic Target
USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, rescuing them from proteasomal degradation.[1] A key substrate of USP7 is MDM2. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the ubiquitination and subsequent degradation of the p53 tumor suppressor.[2] In many cancers, USP7 is overexpressed, leading to diminished p53 function and promoting cell survival.[3][4]
Small-molecule inhibitors targeting USP7 aim to break this cycle. By inhibiting USP7, these compounds cause the destabilization and degradation of MDM2. This relieves the negative pressure on p53, allowing it to accumulate, activate its transcriptional targets (such as p21, PUMA, and Bax), and ultimately trigger apoptosis.[3][5] The efficacy of USP7 inhibitors is therefore often contingent on the p53 status of the cancer cells, with wild-type p53 cells being particularly sensitive.[3]
Comparative Analysis of USP7 Inhibitors
This compound is a selective USP7 inhibitor with a reported IC50 of 1.4 µM.[6] It demonstrates selectivity by not inhibiting related deubiquitinating enzymes USP47 and USP5.[6] While specific cellular data for this compound is limited in publicly available literature, its performance can be contextualized by comparing its biochemical potency to other widely used USP7 inhibitors like P5091 and P22077.
| Inhibitor | Type | Target IC50 / EC50 | Selectivity Profile | Key Findings |
| This compound | Reversible | IC50: 1.4 µM (biochemical)[6] | No activity against USP47, USP5[6] | Selective inhibitor with demonstrated anti-cancer potential.[6] |
| P5091 | Reversible | EC50: 4.2 µM (cellular)[7] | Selective for USP7 over other DUBs and cysteine proteases.[7] | Induces apoptosis in multiple myeloma and ovarian cancer cells; overcomes bortezomib resistance.[7][8] |
| P22077 | Reversible | EC50: 8.0 µM (cellular)[9] | Dual inhibitor of USP7 and its homolog USP47.[9] | Potently activates p53 by decreasing MDM2 levels in neuroblastoma cells and inhibits tumor growth in vivo.[5] |
| Almac4 | Reversible | IC50: <1 µM (cellular, sensitive lines)[3] | Not specified | Induces p53-mediated apoptosis in TP53 wild-type neuroblastoma cell lines.[3] |
| HBX 41,108 | Reversible, Uncompetitive | IC50: <1 µM (biochemical)[10][11] | Not specified | Stabilizes p53, activates p53 target genes, and induces p53-dependent apoptosis.[10] |
Experimental Validation of p53-Dependent Apoptosis
Validating that a USP7 inhibitor like this compound elicits its anti-cancer effects through p53-dependent apoptosis requires a series of well-defined experiments.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Usp7-IN-8 and Structurally Related USP7 Inhibitors
A detailed examination of the pharmacokinetic properties of several Ubiquitin-Specific Peptidase 7 (USP7) inhibitors reveals significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative analysis of Usp7-IN-8 and other notable USP7 inhibitors, including GNE-6776, FT671, P5091, and USP7-797, to assist researchers and drug development professionals in evaluating their therapeutic potential.
Ubiquitin-Specific Peptidase 7 (USP7) has emerged as a promising target in oncology due to its critical role in regulating the stability of various proteins involved in cancer progression. The development of small molecule inhibitors targeting USP7 has been an area of intense research, leading to the discovery of several promising compounds. However, their successful translation into clinical candidates is heavily dependent on their pharmacokinetic characteristics. This report summarizes the available pharmacokinetic data for this compound and compares it with other key USP7 inhibitors.
Comparative Pharmacokinetic Parameters
While comprehensive head-to-head pharmacokinetic data is limited, the following tables summarize the available in vitro and in vivo pharmacokinetic parameters for this compound and its comparators. It is important to note that direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: In Vitro ADME Properties of USP7 Inhibitors
| Compound | Target | IC₅₀ (µM) | Microsomal Stability (CLhepa, mL/min/kg) | Plasma Protein Binding (%) | Cell Permeability |
| This compound | USP7 | 1.4[1] | Data Not Available | Data Not Available | Data Not Available |
| GNE-6776 | USP7 | - | h: 18, r: 4.6, m: 2.1, d: 29, c: 11[2] | h: 93, r: 91, m: 93, d: 89, c: 92[2] | Papp (A-B): 1.6 x 10⁻⁶ cm/s, Papp (B-A): 2.6 x 10⁻⁶ cm/s[2] |
| FT671 | USP7 | 0.052 | Data Not Available | Data Not Available | Data Not Available |
| P5091 | USP7 | 4.2 | Data Not Available | Data Not Available | Data Not Available |
| USP7-797 | USP7 | 0.0005 | Data Not Available | Data Not Available | Orally bioavailable |
h: human, r: rat, m: mouse, d: dog, c: cynomolgus monkey. CLhepa: Hepatic clearance.
Table 2: In Vivo Pharmacokinetic Parameters of USP7 Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | t₁/₂ (h) | AUC (µM·h) | Oral Bioavailability (F%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| GNE-6776 | 100 | PO | ~25 | ~2 | ~4 | ~150 | Orally bioavailable[2] |
| GNE-6776 | 200 | PO | ~50 | ~4 | ~4 | ~400 | Orally bioavailable[2] |
| FT671 | 100, 200 | PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Orally bioavailable, demonstrated by in vivo tumor growth inhibition |
| P5091 | 10-20 | IV | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| USP7-797 | Data Not Available | PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Orally bioavailable |
PO: Oral, IV: Intravenous. Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, t₁/₂: Half-life, AUC: Area under the curve.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of pharmacokinetic data. The following sections outline the general protocols employed in the pharmacokinetic evaluation of small molecule inhibitors.
In Vivo Pharmacokinetic Study in Mice
A typical in vivo pharmacokinetic study in mice involves the administration of the test compound via the intended clinical route, most commonly oral gavage (PO) or intravenous (IV) injection.
Workflow for a Murine Pharmacokinetic Study:
Caption: Workflow of a typical in vivo pharmacokinetic study in mice.
Oral Gavage Protocol:
-
Animal Preparation: Mice are typically fasted overnight to ensure an empty stomach, which can influence drug absorption.
-
Dosing: The compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). A specific dose is administered directly into the stomach using a gavage needle.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
Workflow for LC-MS/MS Quantification:
Caption: General workflow for LC-MS/MS analysis of small molecules in plasma.
LC-MS/MS Protocol:
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding a solvent like acetonitrile. This step is crucial to remove proteins that can interfere with the analysis.
-
Chromatographic Separation: The supernatant containing the drug is injected into a liquid chromatography system. The compound of interest is separated from other components in the plasma based on its physicochemical properties as it passes through a chromatography column.
-
Mass Spectrometric Detection: The separated compound is then introduced into a mass spectrometer. The molecule is ionized, and specific parent and daughter ions are monitored for quantification.
-
Quantification: The concentration of the drug in the plasma sample is determined by comparing its signal to that of a standard curve prepared with known concentrations of the compound.
Signaling Pathway of USP7 Inhibition
USP7 plays a crucial role in the p53-MDM2 pathway. Inhibition of USP7 leads to the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This, in turn, leads to the accumulation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of USP7 inhibition leading to p53 activation.
Discussion
The available data indicates that GNE-6776, FT671, and USP7-797 exhibit favorable oral bioavailability, a critical attribute for clinical development. In contrast, there is a notable lack of publicly available pharmacokinetic data for this compound, making a direct and comprehensive comparison challenging. The in vitro data for GNE-6776 suggests moderate to high plasma protein binding across species and relatively low cell permeability. The in vivo studies with GNE-6776 in mice demonstrate dose-proportional increases in plasma exposure.
P5091 has been primarily studied with intravenous administration in preclinical models, and its oral pharmacokinetic profile remains to be fully characterized. The high IC₅₀ value of P5091 compared to other inhibitors may necessitate higher dosing to achieve therapeutic concentrations.
References
Safety Operating Guide
Proper Disposal of Usp7-IN-8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Usp7-IN-8, a selective ubiquitin-specific protease 7 (USP7) inhibitor. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with hazardous waste regulations.
This compound is a potent research compound with anticancer effects.[1][2] As with many small molecule inhibitors, it is imperative to manage its waste stream correctly to mitigate potential hazards. The following procedures are based on general best practices for laboratory chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, whether in solid form or in solution (commonly dissolved in DMSO), should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed container. This includes any contaminated items such as weighing paper or disposable spatulas.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other incompatible waste streams.[4] For instance, avoid mixing organic solvent waste with aqueous waste.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as containing chemical contamination.[5]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary solvent if it is a liquid waste (e.g., "this compound in DMSO").
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
Ensure that the storage area is secure and away from general laboratory traffic.
-
Keep waste containers tightly sealed except when adding waste.[3][6]
-
Store incompatible waste types separately to prevent accidental reactions.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[7]
-
Follow all institutional procedures for waste pickup requests.
-
Waste Characterization Summary
For proper disposal, the following information about this compound is pertinent.
| Property | Value/Information | Source |
| Chemical Name | 4-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylbenzamide | MedchemExpress |
| CAS Number | 2009273-60-1 | MedchemExpress |
| Common Solvent | DMSO | MedchemExpress |
| Known Hazards | Potent anticancer effects. Treat as a hazardous compound. | MedchemExpress |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound waste streams.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment. Always consult your institution's specific guidelines for hazardous waste management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Usp7-IN-8
Personal Protective Equipment (PPE) Recommendations
Due to its potential cytotoxic properties, a comprehensive PPE strategy is mandatory when handling Usp7-IN-8. The following table summarizes the recommended PPE based on guidelines for handling hazardous drugs (HDs).[3][4]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double gloving recommended). Must meet ASTM D6978 standard. | Prevents skin contact with the compound. The outer glove should be removed and disposed of in a designated hazardous waste container immediately after handling. |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene or other resistant material. It should be long-sleeved with tight-fitting elastic or knit cuffs and close in the back. | Protects skin and personal clothing from contamination. Gowns should be discarded as hazardous waste after use or in case of a spill. |
| Eye and Face Protection | Safety goggles with side shields and a full-face shield. | Protects against splashes, aerosols, and airborne particles from coming into contact with the eyes and face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. For activities with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary. | Minimizes the risk of inhaling aerosolized compound. Proper fit-testing of respirators is essential. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. Shoe covers should be doffed before exiting the lab. |
Operational and Disposal Plans
A clear and well-defined operational workflow is critical to ensure safety. The following diagram illustrates the recommended step-by-step procedure for handling this compound, from preparation to disposal.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
Experimental Protocols: General Handling Procedures
The following protocols are generalized for handling potent solid compounds like this compound and should be adapted to specific experimental needs within a controlled laboratory setting.
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to prevent inhalation of the powder.
-
Before handling, decontaminate the work surface.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound. If not possible, thoroughly decontaminate all equipment after use.
-
Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound to the weigh boat, minimizing any dust generation.
-
Record the weight and immediately close the primary container of this compound.
2. Solubilization:
-
This compound is typically dissolved in a solvent like DMSO for experimental use.[1][5]
-
Add the appropriate solvent to the vessel containing the weighed this compound.
-
Ensure the vessel is securely capped and mix gently until the compound is fully dissolved. Sonication may be used if necessary, ensuring the container is properly sealed.
3. Decontamination and Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be considered hazardous waste.
-
Dispose of all contaminated materials in a clearly labeled, sealed hazardous waste container.
-
Work surfaces should be decontaminated using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
Follow your institution's specific guidelines for the disposal of chemical and cytotoxic waste.
Disclaimer: This information is intended as a guide and is not a substitute for a formal risk assessment. Always consult your institution's safety office and the most current safety guidelines before handling any potent research compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
